molecular formula C8H12N2O B1466483 1-(Furan-2-ylmethyl)azetidin-3-amine CAS No. 1478540-35-0

1-(Furan-2-ylmethyl)azetidin-3-amine

Número de catálogo: B1466483
Número CAS: 1478540-35-0
Peso molecular: 152.19 g/mol
Clave InChI: YHJPGYFOBVGLGU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Furan-2-ylmethyl)azetidin-3-amine (: 1478540-35-0) is a high-purity organic compound with a molecular weight of 152.19 g/mol and the molecular formula C 8 H 12 N 2 O . This chemical serves as a valuable azetidine-based building block in medicinal chemistry and drug discovery research. The structure, featuring a fused furan ring and a primary amine on the azetidine scaffold, makes it a versatile intermediate for the synthesis of more complex molecules . Researchers utilize this compound primarily as a key precursor in organic synthesis. The reactive primary amine group allows for further functionalization through condensation, amidation, or nucleophilic substitution reactions. The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, is of significant interest in pharmaceutical development for its role as a bioisostere, often used to modify potency, metabolic stability, or physicochemical properties of lead compounds . The fused furan ring system, a common motif in bioactive molecules, contributes to the compound's potential for interacting with biological targets through hydrogen bonding and π-stacking interactions. 1-(Furan-2-ylmethyl)azetidin-3-amine is offered for research applications only and is strictly not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

1-(furan-2-ylmethyl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-7-4-10(5-7)6-8-2-1-3-11-8/h1-3,7H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJPGYFOBVGLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 1-(Furan-2-ylmethyl)azetidin-3-amine: Physicochemical Properties and Molecular Characteristics

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and molecular properties of 1-(Furan-2-ylmethyl)azetidin-3-amine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is crucial for its application in research and development. This document offers insights into its molecular structure, weight, and predicted physicochemical properties, alongside a general methodology for its characterization.

Molecular Structure and Weight

1-(Furan-2-ylmethyl)azetidin-3-amine is a heterocyclic compound featuring a central four-membered azetidine ring. This ring is substituted at the nitrogen atom with a furan-2-ylmethyl group and at the 3-position with an amine group. The presence of both the furan and azetidine moieties makes it an interesting scaffold for exploring biological activities.[1][2] The azetidine ring, in particular, is a component of various natural and synthetic products with diverse biological functions.[1]

The chemical formula for 1-(Furan-2-ylmethyl)azetidin-3-amine is C₈H₁₂N₂O. Based on this formula, the precise molecular weight of the compound can be calculated.

Molecular Visualization:

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 3-aminoazetidine derivative, 2-chloromethylfuran) reaction Chemical Reaction (e.g., N-alkylation) start->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Analysis ms Mass Spectrometry (MS) product->ms Analysis ir Infrared Spectroscopy (IR) product->ir Analysis purity Purity Analysis (e.g., HPLC, Elemental Analysis) product->purity Analysis

Caption: General workflow for the synthesis and characterization of 1-(Furan-2-ylmethyl)azetidin-3-amine.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This technique would be crucial for identifying the different proton environments in the molecule. Expected signals would include those for the furan ring protons, the methylene bridge protons, and the protons on the azetidine ring. The chemical shifts and coupling patterns would provide definitive evidence for the connectivity of the atoms.

  • ¹³C NMR: This would confirm the number of unique carbon atoms and their chemical environments, including the carbons of the furan and azetidine rings.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, confirming the molecular formula. [3]High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups. [3]Characteristic absorption bands would be expected for the N-H stretches of the amine group, C-H stretches of the aromatic and aliphatic components, and C-O-C stretches of the furan ring.

Conclusion

1-(Furan-2-ylmethyl)azetidin-3-amine is a compound with significant potential in the field of medicinal chemistry. This guide has provided a foundational understanding of its molecular weight and predicted physical properties, based on the known characteristics of its constituent furan and azetidine moieties. The outlined experimental methodologies provide a clear path for its synthesis and rigorous characterization, which are essential steps for any further investigation into its biological activity and potential therapeutic applications.

References

  • Appchem. 1-(furan-2-ylmethyl)azetidine-3-carboxylic acid | 1339100-59-2. [Link]

  • IntechOpen. Furan: A Promising Scaffold for Biological Activity. [Link]

  • Scribd. Synthesis of Novel Furan Derivatives. [Link]

  • Der Pharma Chemica. N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. [Link]

  • PubChem. (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • ResearchGate. Synthesis and biological evaluation of some novel furan derivatives. [Link]

  • ResearchGate. Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Royal Society of Chemistry. Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. [Link]

  • PubChem. 2H,2H,3H,3H-Perfluorooctanoic acid. [Link]

  • PubChem. (3-Fluoro-benzyl)-furan-2-ylmethyl-amine. [Link]

  • American Elements. Azetidines. [Link]

Sources

Crystal structure and X-ray diffraction of 1-(Furan-2-ylmethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystallographic Analysis of 1-(Furan-2-ylmethyl)azetidin-3-amine

Abstract: The precise three-dimensional atomic arrangement of a molecule, determined through single-crystal X-ray diffraction (SC-XRD), is foundational to modern drug discovery and development. This information underpins structure-activity relationship (SAR) studies, guides lead optimization, and provides critical insights into intermolecular interactions. To date, the crystal structure of 1-(Furan-2-ylmethyl)azetidin-3-amine, a compound incorporating the medicinally significant azetidine and furan scaffolds, has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD).

This technical guide provides a comprehensive, field-proven framework for researchers to independently determine the crystal structure of this novel compound. We present a complete workflow, from chemical synthesis and purification to advanced crystallization techniques, X-ray diffraction data collection, and final structure solution and refinement. Each section is grounded in authoritative protocols and explains the critical reasoning behind experimental choices, ensuring a robust and reproducible methodology. This document serves as both a direct protocol for the title compound and a generalizable template for the crystallographic analysis of novel small molecules.

Part 1: Synthesis and Purification of High-Purity Material

The prerequisite for any successful crystallographic study is the availability of highly pure, crystalline material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The proposed synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine involves a standard reductive amination protocol.

Synthetic Protocol

The synthesis proceeds via the reaction of azetidin-3-amine with furan-2-carbaldehyde, followed by reduction of the intermediate imine.

Materials:

  • Azetidin-3-amine dihydrochloride

  • Furan-2-carbaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate, anhydrous

Step-by-Step Procedure:

  • Free Base Preparation: Dissolve azetidin-3-amine dihydrochloride in a minimal amount of water and add a saturated solution of sodium bicarbonate until the pH is >10. Extract the free amine into DCM. Dry the organic layer over anhydrous magnesium sulfate, filter, and use immediately. Expert Insight: The free base of azetidin-3-amine is unstable and should be used promptly after extraction to prevent degradation.

  • Imine Formation & Reduction: To a solution of the azetidin-3-amine free base in anhydrous DCM, add furan-2-carbaldehyde (1.0 equivalent) and stir for 30 minutes at room temperature to form the Schiff base (imine).

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.2 equivalents) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent ideal for this transformation, minimizing side reactions.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup & Purification: Quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield 1-(Furan-2-ylmethyl)azetidin-3-amine as a pure oil or low-melting-point solid. The purity should be >98% as determined by NMR and LC-MS before proceeding.

Synthesis Workflow Diagram

cluster_synthesis Synthesis & Purification Workflow A 1. Prepare Azetidin-3-amine (Free Base) B 2. React with Furan-2-carbaldehyde A->B DCM C 3. In-situ Reduction with STAB B->C Imine formation D 4. Aqueous Workup & Extraction C->D Reaction complete E 5. Column Chromatography D->E Crude product F 6. Purity Analysis (>98% required) E->F Purified Product

Caption: Workflow for synthesis and purification.

Part 2: Single-Crystal Growth Methodologies

Growing diffraction-quality single crystals is often the most challenging step. It is an empirical process requiring patience and the screening of multiple conditions. The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice.

Initial Solvent Screening

The choice of solvent is critical. A good solvent for crystallization is one in which the compound has moderate solubility—fully soluble when heated but sparingly soluble at room temperature or below.

Recommended Solvents for Screening:

  • Isopropanol

  • Ethyl acetate

  • Acetone

  • Acetonitrile

  • Toluene

  • Hexane/Ethyl acetate mixture

  • Dichloromethane/Hexane mixture

Common Crystallization Techniques

It is essential to screen several methods in parallel to maximize the chances of success.

1. Slow Evaporation:

  • Protocol: Dissolve the purified compound in a suitable solvent to near-saturation. Place the solution in a small vial, cover it with a cap that has been pierced with a needle to allow for slow solvent evaporation. Store in a vibration-free environment.

  • Causality: As the solvent slowly evaporates, the concentration of the solute gradually increases, eventually reaching supersaturation and promoting slow, ordered crystal growth.

2. Vapor Diffusion (Hanging Drop or Sitting Drop):

  • Protocol:

    • Reservoir: Fill a well or beaker with a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane).

    • Drop: Place a concentrated solution of the compound in a "good" solvent (e.g., ethyl acetate) on a coverslip (hanging drop) or a platform (sitting drop).

    • Seal: Seal the system. The vapor from the anti-solvent in the reservoir will slowly diffuse into the drop containing the compound.

  • Causality: The diffusion of the anti-solvent into the drop slowly decreases the solubility of the compound, inducing crystallization. This is a highly controlled method that often yields high-quality crystals.

3. Slow Cooling:

  • Protocol: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature. Insulate the container (e.g., by placing it in a dewar flask) to allow it to cool to room temperature over several hours or days.

  • Causality: The solubility of most compounds decreases as the temperature drops. Slow cooling prevents rapid precipitation and allows molecules the time to orient themselves correctly into a crystal lattice.

Crystallization Workflow Diagram

cluster_cryst Crystallization Strategy cluster_methods Parallel Methods Start High-Purity Compound (>98%) Screen Solvent Solubility Screening Start->Screen Evap Slow Evaporation Screen->Evap Vapor Vapor Diffusion Screen->Vapor Cool Slow Cooling Screen->Cool Harvest Harvest Suitable Single Crystal Evap->Harvest Vapor->Harvest Cool->Harvest

Caption: Parallel screening workflow for crystallization.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.

Crystal Mounting and Data Collection

Protocol:

  • Crystal Selection: Under a microscope, select a well-formed single crystal.

  • Mounting: Carefully mount the crystal on a cryo-loop (a small nylon loop) using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.

  • Cryo-Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

    • Trustworthiness: Cryo-cooling is a self-validating step. It minimizes thermal motion of the atoms, leading to higher resolution data and protecting the crystal from radiation damage during the experiment.

  • Data Collection: Center the crystal in the X-ray beam. Modern diffractometers with CCD or CMOS detectors will automatically determine the crystal's unit cell parameters and an optimal data collection strategy. A full sphere of diffraction data is typically collected using a sequence of scans.

Hypothetical Crystal Data and Data Collection Parameters

The following table represents typical parameters that would be recorded during data collection for a small organic molecule like 1-(Furan-2-ylmethyl)azetidin-3-amine.

ParameterExpected Value / SettingRationale
Chemical FormulaC₈H₁₂N₂ODerived from molecular structure.
Formula Weight152.19 g/mol Calculated from the chemical formula.
Temperature100(2) KStandard cryo-temperature to reduce thermal vibration.
Wavelength (Mo Kα)0.71073 ÅA common X-ray source for small molecule crystallography.
Crystal SystemMonoclinic or Orthorhombic (likely)Common for organic molecules.
Space GroupP2₁/c or P2₁2₁2₁ (likely)Common chiral or centrosymmetric space groups.
Unit Cell Dimensionsa, b, c ≈ 5-15 Å; β ≈ 90-110°Typical dimensions for a molecule of this size.
Volume800-1200 ųEstimated based on molecular size and packing.
Z (Molecules/unit cell)4A common value for many space groups.
Reflections Collected>10,000Total number of diffraction spots measured.
Independent Reflections>1,500Unique reflections after accounting for symmetry.
R(int)< 0.05A measure of data quality and consistency.
Final R indices [I>2σ(I)]R1 < 0.05, wR2 < 0.10Key indicators of a well-refined crystal structure.

Part 4: Structure Solution, Refinement, and Validation

The collected diffraction data is a set of intensities and positions of reflections, which must be computationally processed to generate the final 3D structure.

Protocol:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for Lorentz and polarization effects). This step is typically performed using the diffractometer's software (e.g., CrysAlisPro, APEX).

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms, which are powerful statistical methods for estimating the phases of the reflections. This initial step provides a rough electron density map showing the positions of most non-hydrogen atoms. Common software includes SHELXT or Olex2.solve.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process performed using software like SHELXL or Olex2.refine.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated, idealized positions and refined using a "riding model," as they are too small to be accurately located from the electron density map alone.

  • Validation: The final structure is validated using tools like checkCIF, which checks for geometric consistency, potential errors, and adherence to crystallographic standards. The final R-factors (R1, wR2) are key metrics of the quality of the final model.

This comprehensive process ensures the resulting crystal structure is an accurate and reliable representation of the molecule's solid-state conformation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Rupp, B. (2015). Chapter 5 - Crystallization. In Biomolecular Crystallography (Second Edition). Garland Science. Available at: [Link]

  • Garman, E. F. (2010). Cryocooling of protein crystals: a review of recent developments. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography. Available at: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. Available at: [Link]

Navigating the Unknown: A Technical Guide to the Predicted Toxicity Profile and Safe Handling of 1-(Furan-2-ylmethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Furan-2-ylmethyl)azetidin-3-amine is a novel chemical entity with potential applications in pharmaceutical research and development. As with any new compound, a thorough understanding of its toxicological profile and safe handling procedures is paramount for ensuring researcher safety and the integrity of experimental outcomes. In the absence of specific empirical data for this molecule, this in-depth technical guide provides a predictive toxicity profile and a comprehensive safety data sheet (SDS) based on the well-documented hazards of its core structural components: the furan ring and the azetidine ring. This guide is intended to serve as a foundational resource for researchers, enabling informed risk assessment and the design of appropriate safety protocols.

Introduction: A Tale of Two Moieties

The toxicological properties of 1-(Furan-2-ylmethyl)azetidin-3-amine are predicted to be a composite of the hazards associated with its furan and azetidine functionalities. The furan moiety, a five-membered aromatic heterocycle containing oxygen, is a known toxicophore, with toxicity primarily driven by its metabolic activation.[1][2] Conversely, the azetidine ring, a four-membered saturated heterocycle containing nitrogen, can also exhibit biological activity and associated toxicities.[3][4] This guide will dissect the known toxicological data for each of these components to construct a scientifically grounded, albeit predictive, safety profile for the target compound.

The Furan Moiety: A Known Carcinogen and Toxicant

The presence of the furan ring is a significant determinant of the predicted toxicity of 1-(Furan-2-ylmethyl)azetidin-3-amine. Furan itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[5] Its toxicity is not inherent to the parent molecule but arises from its metabolic activation in the liver by cytochrome P450 enzymes.[1]

Mechanism of Furan-Induced Toxicity

The primary mechanism of furan toxicity involves its oxidation to a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial.[6][7][8] This reactive metabolite can readily form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, cytotoxicity, and genotoxicity.[1][2] Chronic exposure to furan has been shown to induce liver tumors in rodents, and it is this carcinogenic potential that is of greatest concern.[5][6]

G Furan 1-(Furan-2-ylmethyl)azetidin-3-amine (Furan Moiety) CYP450 Cytochrome P450 (Metabolic Activation) Furan->CYP450 Oxidation ReactiveMetabolite cis-2-Butene-1,4-dial (Reactive Intermediate) CYP450->ReactiveMetabolite Macromolecules Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->Macromolecules Covalent Binding Adducts Covalent Adducts Macromolecules->Adducts Toxicity Cellular Dysfunction Cytotoxicity Genotoxicity Carcinogenicity Adducts->Toxicity

Caption: Metabolic activation of the furan moiety.

Predicted Toxicological Endpoints for the Furan Moiety

Based on the extensive literature on furan and its derivatives, the following toxicological endpoints should be considered for 1-(Furan-2-ylmethyl)azetidin-3-amine:

  • Carcinogenicity: Assumed to be a potential carcinogen, primarily targeting the liver.[5][6]

  • Mutagenicity: While furan itself has shown mixed results in mutagenicity assays, its reactive metabolite, cis-2-butene-1,4-dial, is genotoxic.[5][8]

  • Hepatotoxicity: The liver is the primary target organ for furan-induced toxicity.[2][5]

  • Acute Toxicity: Furan can cause irritation to the eyes, skin, and respiratory tract.[1] Inhalation may lead to pulmonary edema, and absorption can cause central nervous system depression.[1]

The Azetidine Moiety: Biological Activity and Potential Hazards

The azetidine ring, while generally less overtly toxic than the furan moiety, is a pharmacologically active scaffold found in numerous natural products and synthetic compounds.[3][9] Its contribution to the overall toxicity profile of 1-(Furan-2-ylmethyl)azetidin-3-amine should not be overlooked.

Known Toxicities of Azetidine Derivatives

Studies on various azetidine derivatives have indicated a range of potential toxicities:

  • Moderate Acute Toxicity: Some azetidine-2-one derivatives have been classified as having moderate toxicity, with LD50 values in the range of 500-5000 mg/kg in mice.[10]

  • Proline Mimicry: Azetidine-2-carboxylic acid is a known toxic mimic of the amino acid proline, and its incorporation into proteins can lead to the accumulation of misfolded proteins and a global stress response.[3][11]

  • Irritation and Corrosivity: Azetidine itself is a flammable liquid that can cause severe skin burns and eye damage.[12] Other azetidine derivatives are known to cause skin, eye, and respiratory irritation.[13][14]

  • Harmful if Swallowed: Several azetidine-containing compounds are classified as harmful if swallowed.[13]

Predicted Safety Data Sheet (SDS) for 1-(Furan-2-ylmethyl)azetidin-3-amine

This SDS is a composite, predictive document based on the known hazards of furan and azetidine derivatives. It should be used as a guide for safe handling until empirical data for 1-(Furan-2-ylmethyl)azetidin-3-amine becomes available.

SectionInformation
1. Identification Product Name: 1-(Furan-2-ylmethyl)azetidin-3-amineSynonyms: Not availableCAS Number: Not available
2. Hazard(s) Identification GHS Classification: - Flammable Liquid (Category 2)[15][16]- Acute Toxicity, Oral (Category 4)[13]- Skin Corrosion/Irritation (Category 1B/2)[12][13]- Serious Eye Damage/Eye Irritation (Category 1)[12]- Germ Cell Mutagenicity (Category 2)[16]- Carcinogenicity (Category 2)[5][16]- Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)[13]- Specific Target Organ Toxicity - Repeated Exposure (Liver) (Category 2)[16]GHS Label Elements: Signal Word: DangerHazard Statements: H225: Highly flammable liquid and vapor.[15][16]H302: Harmful if swallowed.[13]H314: Causes severe skin burns and eye damage.[12]H319: Causes serious eye irritation.[13]H335: May cause respiratory irritation.[13]H341: Suspected of causing genetic defects.[16]H351: Suspected of causing cancer.[16]H373: May cause damage to organs (liver) through prolonged or repeated exposure.[16]Precautionary Statements: P201: Obtain special instructions before use.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[15]P260: Do not breathe dust/fume/gas/mist/vapors/spray.[12]P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[14]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[14]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]P308+P313: IF exposed or concerned: Get medical advice/attention.[14]P403+P235: Store in a well-ventilated place. Keep cool.[15]
3. Composition/Information on Ingredients Substance: 1-(Furan-2-ylmethyl)azetidin-3-aminePurity: >95% (Assumed)
4. First-Aid Measures Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[13]Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[13]
5. Fire-Fighting Measures Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]Specific Hazards: Highly flammable liquid and vapor. Vapors can travel to a source of ignition and flash back.[15][16]
6. Accidental Release Measures Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[13]Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[13]Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[13]
7. Handling and Storage Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking.[13]Storage: Store in a cool, well-ventilated place. Keep container tightly closed.[15]
8. Exposure Controls/Personal Protection Engineering Controls: Use only in a chemical fume hood.Personal Protective Equipment: - Eye/Face Protection: Tightly fitting safety goggles. Faceshield (8-inch minimum).- Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[13]- Body Protection: Complete suit protecting against chemicals.[13]- Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.
9. Physical and Chemical Properties Data not available.
10. Stability and Reactivity Chemical Stability: Stable under recommended storage conditions.Conditions to Avoid: Heat, flames, and sparks.Incompatible Materials: Strong oxidizing agents, strong acids.Hazardous Decomposition Products: Carbon oxides, nitrogen oxides.
11. Toxicological Information Acute Toxicity: Harmful if swallowed.[13] Potential for skin and respiratory irritation.[1][13]Carcinogenicity: Suspected human carcinogen based on the furan moiety.[5][16]Mutagenicity: Suspected of causing genetic defects based on the furan moiety.[16]Teratogenicity: No data available.Specific target organ toxicity - single exposure: May cause respiratory irritation.[13]Specific target organ toxicity - repeated exposure: May cause damage to the liver.[16]
12. Ecological Information No data available. Avoid release to the environment.
13. Disposal Considerations Dispose of in accordance with local, state, and federal regulations.
14. Transport Information DOT (US): UN1993, Flammable liquid, n.o.s. (1-(Furan-2-ylmethyl)azetidin-3-amine), 3, IIIATA: UN1993, Flammable liquid, n.o.s. (1-(Furan-2-ylmethyl)azetidin-3-amine), 3, IIIMDG: UN1993, Flammable liquid, n.o.s. (1-(Furan-2-ylmethyl)azetidin-3-amine), 3, II
15. Regulatory Information This product is for research and development use only.
16. Other Information The information provided in this Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.

Recommended Experimental Protocols for Toxicity Assessment

For any new chemical entity, empirical toxicological data is essential. The following is a recommended workflow for a preliminary in vitro toxicity assessment of 1-(Furan-2-ylmethyl)azetidin-3-amine.

G cluster_0 In Vitro Toxicity Assessment Workflow Start 1-(Furan-2-ylmethyl)azetidin-3-amine Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) on HepG2 cells Start->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames test, Comet assay) Start->Genotoxicity Metabolism Metabolic Stability Assay (with liver microsomes) Start->Metabolism Data Data Analysis and Risk Assessment Cytotoxicity->Data Genotoxicity->Data Metabolism->Data Decision Proceed to In Vivo Studies? Data->Decision

Caption: Proposed workflow for in vitro toxicity testing.

Step-by-Step Methodologies

1. Cytotoxicity Assays (e.g., MTT, LDH):

  • Objective: To determine the concentration at which the compound induces cell death.
  • Cell Line: Human hepatoma cells (e.g., HepG2) are recommended due to the known hepatotoxicity of furan.
  • Procedure:
  • Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.
  • Treat the cells with a serial dilution of 1-(Furan-2-ylmethyl)azetidin-3-amine for 24-48 hours.
  • Perform the MTT or LDH assay according to the manufacturer's protocol.
  • Measure the absorbance or fluorescence and calculate the IC50 value.

2. Genotoxicity Assays (e.g., Ames Test, Comet Assay):

  • Objective: To assess the mutagenic and DNA-damaging potential of the compound.
  • Ames Test:
  • Use various strains of Salmonella typhimurium with and without metabolic activation (S9 fraction).
  • Expose the bacteria to different concentrations of the test compound.
  • Count the number of revertant colonies to determine mutagenicity.
  • Comet Assay:
  • Treat a suitable cell line (e.g., HepG2) with the compound.
  • Embed the cells in agarose on a microscope slide and lyse them.
  • Perform electrophoresis to allow damaged DNA to migrate.
  • Stain the DNA and visualize the "comet tails" under a microscope to quantify DNA damage.

3. Metabolic Stability Assay:

  • Objective: To determine the rate at which the compound is metabolized by liver enzymes.
  • Procedure:
  • Incubate the test compound with human or rat liver microsomes and NADPH.
  • Take samples at various time points.
  • Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound over time.
  • Calculate the in vitro half-life.

Conclusion

While specific toxicological data for 1-(Furan-2-ylmethyl)azetidin-3-amine is not yet available, a predictive analysis based on its constituent furan and azetidine moieties strongly suggests that this compound should be handled with significant caution. The potential for carcinogenicity, mutagenicity, and organ toxicity, primarily driven by the metabolic activation of the furan ring, necessitates the use of stringent safety protocols, including handling in a chemical fume hood and the use of appropriate personal protective equipment. The provided predictive safety data sheet and recommended experimental workflows offer a starting point for researchers to work with this novel compound in a safe and informed manner, paving the way for future empirical studies to fully elucidate its toxicological profile.

References

  • Peterson, L. (2000). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. [Link]

  • ResearchGate. (n.d.). Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives. [Link]

  • PubMed. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. [Link]

  • Wikipedia. (n.d.). Furan. [Link]

  • Advanced Light Source. (2016). Formation of Toxic Furans during Combustion. [Link]

  • Wikipedia. (n.d.). Azetidine. [Link]

  • PubMed. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. [Link]

  • PubMed. (1979). Azetidine derivatives of tricyclic antidepressant agents. [Link]

  • 3M. (2023). Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (2024). Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs. [Link]

  • Ellinika Hoaxes. (2010). Toxicity and carcinogenicity of furan in human diet. [Link]

  • National Toxicology Program. (n.d.). Furan. In 15th Report on Carcinogens. [Link]

  • World Health Organization. (2021). 2-acetylfuran. [Link]

  • Centers for Disease Control and Prevention. (2016). Immediately dangerous to life or health (IDLH) value profile: furan. [Link]

  • Pacific Northwest National Laboratory. (n.d.). Proposed Occupational Exposure Limits for Furans. [Link]

  • ResearchGate. (2014). Synthesis and biological evaluation of some novel furan derivatives. [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

  • PubMed. (2008). Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells. [Link]

  • Applichem. (n.d.). 1-(furan-2-carbonyl)azetidin-3-amine. [Link]

  • PPG. (2024). Safety Data Sheet. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • ResearchGate. (2000). Mutagenicity and Carcinogenicity of Aromatic Amines Metabolically Produced from Azo Dyes. [Link]

Sources

Pharmacokinetic Properties of Furan-2-ylmethyl Azetidine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Hybrid Scaffold

The pharmaceutical industry is continually seeking novel chemical spaces to overcome the high attrition rates associated with poor pharmacokinetic (PK) profiles. The "escape from flatland" paradigm emphasizes the incorporation of sp3-hybridized carbons to improve aqueous solubility and reduce off-target binding. In this context, 1[1]. As four-membered nitrogen-containing heterocycles, azetidines offer high ring strain and conformational rigidity.

When this core is functionalized with a furan-2-ylmethyl moiety—a versatile 2[2]—the resulting hybrid scaffold exhibits uniquely tunable pharmacokinetic and pharmacodynamic (PD) properties.

Mechanistic Causality of the Scaffold
  • The Azetidine Core: The sp3-rich character of the azetidine ring significantly lowers the lipophilicity (LogD) of the molecule compared to planar aromatic systems. Its structural rigidity restricts the number of low-energy conformations, which reduces the entropic penalty upon target binding and enhances metabolic stability against cytochrome P450 (CYP) enzymes[1].

  • The Furan-2-ylmethyl Appendage: The furan ring provides modified steric and electronic characteristics. The oxygen heteroatom acts as a localized hydrogen-bond acceptor, while the methylene (-CH2-) linker serves as a flexible hinge. This architecture allows the furan ring to occupy deep hydrophobic pockets (e.g., kinase hinge regions) without the high lipophilic burden of a standard benzyl group[2].

Recent applications of this scaffold have demonstrated profound efficacy in targeted therapies. For instance, novel utilize a furan-2-ylmethyl substituted azetidine to achieve sub-micromolar potency.

Logic A Azetidine Core (sp3-rich, rigid) C Hybrid Scaffold (Optimized PK) A->C B Furan-2-ylmethyl (Bioisostere) B->C D Enhanced Solubility (Lower LogD) C->D E Metabolic Stability (CYP450 evasion) C->E

Logical framework for PK optimization using the hybrid scaffold.

Quantitative Pharmacokinetic and Pharmacodynamic Profiling

To understand the structure-activity relationship (SAR) and PK impact of the furan-2-ylmethyl azetidine moiety, we must analyze comparative empirical data. Table 1 summarizes the profiling of recent ITK inhibitors and standard azetidine-containing drugs to highlight the potency and selectivity trade-offs.

Table 1: Comparative PD/PK Data of Azetidine Derivatives

Compound / DrugScaffold FeaturesPrimary TargetIC₅₀ (µM)Cytotoxicity IC₅₀ (µM)Key PK/PD Observation
Compound 22 Azetidine + Furan-2-ylmethyl + 3,5-difluorophenylITK0.1911.17High kinase potency; reduced selectivity due to partial BTK inhibition.
Compound 9 Azetidine + Phenyl + 3-fluorophenylITK>1.0>50.0Improved selectivity profile, but at the cost of lower overall potency.
Baricitinib [1]Azetidine-containing FDA-approved drugJAK1/20.005N/AHigh metabolic stability; validates azetidine utility in clinical pharmacokinetics.

Experimental Protocols: Synthesis and PK Validation

As a self-validating system, the development of these derivatives requires stringent synthetic control and robust in vitro PK profiling. The following protocols detail the synthesis of a representative furan-2-ylmethyl azetidine intermediate and its subsequent microsomal stability evaluation.

Workflow S1 Step 1: Synthesis Amide Coupling S2 Step 2: Purification Prep-HPLC S1->S2 S3 Step 3: In Vitro PK Microsomal Assay S2->S3 S4 Step 4: LC-MS/MS Quantification S3->S4

Step-by-step workflow for the synthesis and PK evaluation of derivatives.

Protocol 1: Synthesis of 1-(Furan-2-ylmethyl)azetidine-3-carboxamide Derivatives

Causality Check: The synthesis utilizes HATU as the coupling reagent rather than standard EDC/HOBt. The sterically hindered nature of the azetidine-3-carboxylic acid demands a highly reactive active ester intermediate (generated by HATU) to prevent epimerization and ensure high yields during amide bond formation.

Step 1: Amide Coupling

  • Dissolve 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution to maintain a basic environment, neutralizing any acidic byproducts that could protonate the amine nucleophile.

  • Introduce HATU (1.2 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Add furan-2-ylmethanamine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Boc Deprotection

  • Dissolve the crude intermediate in dichloromethane (DCM) (0.1 M).

  • Add trifluoroacetic acid (TFA) dropwise at 0°C to achieve a 1:4 TFA:DCM ratio. Causality: Performing this at 0°C minimizes the risk of furan ring degradation, as electron-rich furans are sensitive to highly concentrated strong acids at elevated temperatures.

  • Stir for 2 hours, then concentrate in vacuo. Neutralize the residue with a basic ion-exchange resin to yield the free 1-(furan-2-ylmethyl)azetidine core, ready for further functionalization (e.g., Suzuki-Miyaura coupling).

Protocol 2: In Vitro Liver Microsomal Stability Assay

Causality Check: Metabolic stability is a primary determinant of a drug's half-life and clearance. This protocol uses human liver microsomes (HLMs) to assess CYP450-mediated phase I metabolism. NADPH is added only after temperature equilibration to prevent biphasic kinetic artifacts during the initial linear phase of metabolism.

Step 1: Preparation of Incubation Matrix

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Dilute HLMs in the buffer to a final protein concentration of 0.5 mg/mL.

  • Spike the test compound (furan-2-ylmethyl azetidine derivative) into the microsomal suspension to a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition).

Step 2: Reaction Initiation and Sampling

  • Pre-incubate the mixture in a shaking water bath at 37°C for exactly 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins for clean MS injection.

Step 3: LC-MS/MS Quantification

  • Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to LC vials and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the natural log of the percentage of compound remaining versus time.

Conclusion

The integration of the furan-2-ylmethyl moiety with an azetidine ring represents a sophisticated approach to modern drug design. By leveraging the sp3-rich, rigid nature of azetidine and the bioisosteric, electronic properties of furan, medicinal chemists can finely tune the pharmacokinetic profiles of novel therapeutics. As demonstrated by recent advancements in kinase inhibitors, this hybrid scaffold effectively balances aqueous solubility, metabolic stability, and target affinity, paving the way for next-generation pharmaceutical innovations.

References

  • Source: PubMed (NIH)
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK)

Sources

Mechanism of action of 1-(Furan-2-ylmethyl)azetidin-3-amine in drug design

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-(Furan-2-ylmethyl)azetidin-3-amine in Drug Design

Executive Summary

The confluence of privileged structural motifs in medicinal chemistry often yields novel scaffolds with significant therapeutic potential. This guide introduces 1-(Furan-2-ylmethyl)azetidin-3-amine , a novel chemical entity poised for exploration in drug discovery. While this specific molecule is not extensively documented in current literature, its constituent parts—the azetidine ring and the furan ring—are well-established pharmacophores. Azetidines are sought after for their ability to confer improved physicochemical and pharmacokinetic properties, such as enhanced solubility, metabolic stability, and three-dimensional complexity.[1][2] Concurrently, the furan moiety is a core component of numerous bioactive compounds, known to engage in critical biological interactions across a spectrum of therapeutic areas.[3][4][5]

This document synthesizes existing knowledge on analogous structures to postulate a scientifically grounded mechanism of action and to outline a comprehensive preclinical validation strategy. We hypothesize that 1-(Furan-2-ylmethyl)azetidin-3-amine functions as a potent inhibitor of the Interleukin-33 (IL-33)/Suppressor of Tumorigenicity 2 (ST2) signaling pathway, a critical axis in the propagation of inflammatory and autoimmune diseases. This guide will provide researchers, scientists, and drug development professionals with a detailed framework for investigating this promising scaffold, from molecular mechanism to in vivo validation.

The Strategic Value of the Furan-Azetidine Scaffold

The design of 1-(Furan-2-ylmethyl)azetidin-3-amine marries two powerful heterocyclic systems. This strategic combination is predicated on the following principles of modern drug design:

  • The Azetidine Advantage : The four-membered azetidine ring is a bioisostere of more common rings like pyrrolidine or piperidine, but with distinct advantages. Its strained, sp3-rich character can improve metabolic stability and aqueous solubility while providing a rigid, three-dimensional vector for exiting the binding pocket of a target protein.[1] This "escape from flatland" is a key strategy to enhance selectivity and potency. Several FDA-approved drugs, including cobimetinib and baricitinib, successfully incorporate the azetidine motif to optimize their pharmacokinetic profiles.[1][6]

  • The Furan Pharmacophore : The furan ring is a versatile aromatic system found in a multitude of natural products and synthetic drugs, such as the anti-ulcer agent Ranitidine.[3][7] Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking and other non-covalent interactions within a protein active site. Furan derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][8][9]

By combining these two moieties, the 1-(Furan-2-ylmethyl)azetidin-3-amine scaffold presents a unique opportunity to develop targeted therapies with potentially superior drug-like properties.

Proposed Mechanism of Action: Inhibition of the IL-33/ST2 Signaling Pathway

Based on compelling evidence from structurally related compounds, we propose that the primary therapeutic target of 1-(Furan-2-ylmethyl)azetidin-3-amine is the ST2 receptor, a member of the interleukin-1 receptor family.[10][11]

The IL-33/ST2 Pathway in Inflammatory Disease

The IL-33/ST2 signaling axis is a central regulator of the type 2 immune response. IL-33 is an "alarmin" cytokine released by endothelial and epithelial cells upon tissue damage or stress. It binds to its receptor, ST2L, on the surface of immune cells like T-helper 2 (Th2) cells, mast cells, and innate lymphoid cells. This interaction triggers a signaling cascade that results in the production of pro-inflammatory cytokines, leading to conditions such as asthma, atopic dermatitis, and graft-versus-host disease (GVHD).[10][11] A soluble, secreted form of the receptor, sST2, acts as a decoy, sequestering IL-33 and preventing it from activating ST2L. Elevated levels of sST2 are a biomarker for severe inflammatory states.[10] Small molecules that inhibit the protein-protein interaction (PPI) between IL-33 and ST2 are therefore of high therapeutic interest.

IL-33_ST2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling IL33 IL-33 (Alarmin) sST2 sST2 (Decoy Receptor) IL33->sST2 Sequestered by ST2L ST2L Receptor IL33->ST2L Binds & Activates Inhibitor 1-(Furan-2-ylmethyl) azetidin-3-amine Inhibitor->ST2L Blocks IL-33 Binding MyD88 MyD88 ST2L->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB / MAPKs TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: The IL-33/ST2 signaling pathway and proposed point of inhibition.

Postulated Binding Interaction

We hypothesize that 1-(Furan-2-ylmethyl)azetidin-3-amine acts as a competitive inhibitor, occupying the IL-33 binding site on the ST2 receptor. The specific chemical features of the molecule are proposed to contribute to this interaction as follows:

  • The furan ring likely engages with hydrophobic pockets and may form hydrogen bonds via its oxygen atom with key residues in the ST2 binding domain.

  • The azetidine ring , being a rigid scaffold, correctly orients the furan moiety for optimal interaction. The nitrogen atom within the azetidine ring can serve as a hydrogen bond acceptor or donor.

  • The 3-amine group on the azetidine ring provides a crucial point for hydrogen bonding or salt bridge formation with acidic residues (e.g., Aspartic or Glutamic acid) on the receptor surface, anchoring the molecule in the active site.

  • The ylmethyl linker provides the necessary spacing and conformational flexibility for the furan and azetidine moieties to adopt the ideal binding pose.

A Framework for Preclinical Validation

To validate the proposed mechanism and evaluate the therapeutic potential of this scaffold, a systematic, multi-stage experimental approach is required. This process is designed as a self-validating system, where each step provides the foundation for the next.

Drug_Discovery_Workflow Start Synthesis Chemical Synthesis & Analogue Library Generation Start->Synthesis Biochem Biochemical Assay (AlphaLISA) Synthesis->Biochem Test Affinity Cellular Cell-Based Assay (HEK-Blue™ Reporter) Biochem->Cellular Confirm Potency Functional Functional T-Cell Assay (Mixed Lymphocyte Reaction) Cellular->Functional Assess Function SAR SAR Analysis & Lead Identification Functional->SAR Iterate SAR->Synthesis Optimize PKPD Pharmacokinetics & ADME Profiling SAR->PKPD Select Lead InVivo In Vivo Efficacy (GVHD Mouse Model) PKPD->InVivo End InVivo->End

Caption: A comprehensive workflow for the preclinical validation of novel ST2 inhibitors.

Experimental Protocols

A plausible synthetic route to generate 1-(Furan-2-ylmethyl)azetidin-3-amine and its analogues for Structure-Activity Relationship (SAR) studies would involve reductive amination.

  • Starting Materials : Commercially available tert-butyl 3-aminoazetidine-1-carboxylate and Furan-2-carbaldehyde.

  • Step 1 (Reductive Amination) : Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) and Furan-2-carbaldehyde (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), to the mixture.

  • Stir the reaction at room temperature for 12-24 hours until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 2 (Work-up) : Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 3 (Purification) : Purify the crude product (tert-butyl 3-((furan-2-ylmethyl)amino)azetidine-1-carboxylate) by silica gel column chromatography.

  • Step 4 (Deprotection) : Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) or 4M HCl in dioxane.

  • Stir at room temperature for 1-2 hours to remove the Boc protecting group.

  • Concentrate the mixture under reduced pressure to yield the final product, 1-(Furan-2-ylmethyl)azetidin-3-amine, typically as a salt.

This assay quantifies the inhibition of the IL-33 and ST2 protein-protein interaction.[11]

  • Reagents : Recombinant human IL-33, His-tagged recombinant human ST2/IL-1R4 Fc chimera, Nickel Chelate Acceptor beads, and Streptavidin Donor beads.

  • Procedure :

    • Add test compounds at various concentrations to a 384-well plate.

    • Add His-tagged ST2 protein and allow to incubate with the compound.

    • Add biotinylated IL-33 protein to the wells.

    • Add Ni-Chelate Acceptor beads (which bind to the His-tagged ST2) and Streptavidin Donor beads (which bind to the biotinylated IL-33).

    • Incubate in the dark at room temperature.

  • Detection : If IL-33 and ST2 interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 615 nm.

  • Analysis : The signal is inversely proportional to the inhibitory activity of the compound. IC₅₀ values are calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Data

The following table presents hypothetical SAR data for a focused library of analogues to illustrate how structural modifications could influence inhibitory potency. This provides a logical framework for lead optimization.

Compound IDR¹ (on Furan)R² (on Azetidine-N)ST2/IL-33 Inhibition IC₅₀ (µM) [AlphaLISA]Cellular Activity IC₅₀ (µM) [HEK-Blue™]
LEAD-001 HH5.215.8
LEAD-002 5-ChloroH2.16.5
LEAD-003 5-MethylH8.925.1
LEAD-004 HMethyl15.6>50
LEAD-005 5-Chloro2-hydroxyethyl3.59.8

This is hypothetical data generated for illustrative purposes.

From this hypothetical data, one might conclude that an electron-withdrawing group at the 5-position of the furan ring (LEAD-002) enhances activity, while substitution on the azetidine nitrogen (LEAD-004) is detrimental, providing clear vectors for further chemical refinement.

Conclusion and Future Perspectives

The 1-(Furan-2-ylmethyl)azetidin-3-amine scaffold represents a promising starting point for the development of novel small-molecule inhibitors of the IL-33/ST2 signaling pathway. By integrating the favorable pharmacokinetic characteristics of the azetidine ring with the proven pharmacophoric features of the furan moiety, this compound class has the potential to yield potent and selective oral therapeutics for a range of inflammatory and autoimmune disorders.

The preclinical validation framework outlined in this guide provides a rigorous and efficient pathway to assess this potential. Successful identification of a lead compound would be followed by comprehensive ADME/Tox profiling and evaluation in relevant in vivo models of disease, such as acute GVHD or allergic asthma.[11] The insights gained from these studies will be critical for advancing this novel class of inhibitors toward clinical development.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
  • Ambeed. (n.d.).
  • Brem, J., et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Sen, S., et al. (2017). Synthesis and biological evaluation of some novel furan derivatives.
  • He, X., et al. (2026). Discovery of 1-(Azetidin-3-ylmethyl)
  • BenchChem. (n.d.). Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • Journal of Neonatal Surgery. (n.d.). Design, Synthesis And Pharmacological Activity Of Novel Furan-Azetidinone Derivatives For Antimicrobial Activity.
  • Yuan, X., et al. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
  • SciSpace. (2011, July 20).
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
  • Nivrutti, P. G. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282.
  • Juhász, L. D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Taylor & Francis. (n.d.). Azetidines – Knowledge and References. Taylor & Francis.
  • What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? (2014, February 21). Chemistry Stack Exchange.
  • Shestakov, A. S., et al. (2024). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 29(13), 3051.
  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
  • BenchChem. (n.d.).

Sources

Introduction: Navigating the Metabolic Fate of a Novel Furan-Containing Compound

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolism of 1-(Furan-2-ylmethyl)azetidin-3-amine

1-(Furan-2-ylmethyl)azetidin-3-amine is a heterocyclic compound featuring a furan ring, an azetidine core, and a primary amine. Such structures are of significant interest in medicinal chemistry due to their potential for diverse biological activities. However, the presence of a furan moiety immediately raises a critical consideration in drug development: the potential for metabolic activation.[1] The furan ring is a known structural alert, as its oxidation by cytochrome P450 (P450) enzymes can lead to the formation of reactive metabolites.[1] These electrophilic intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity.[1] Therefore, a thorough understanding of the in vitro metabolism of 1-(Furan-2-ylmethyl)azetidin-3-amine is paramount for any drug development program involving this or structurally related compounds.

This guide provides a comprehensive overview of the predicted in vitro metabolic pathways of 1-(Furan-2-ylmethyl)azetidin-3-amine, grounded in the established principles of furan metabolism. We will explore the experimental systems and methodologies required to elucidate these pathways, offering field-proven insights into experimental design and data interpretation.

Predicted Metabolic Pathways of 1-(Furan-2-ylmethyl)azetidin-3-amine

The metabolism of 1-(Furan-2-ylmethyl)azetidin-3-amine is anticipated to be driven by the biotransformation of its three key structural features: the furan ring, the azetidine ring, and the primary amine.

Phase I Metabolism: The Central Role of the Furan Ring

The furan ring is the most likely site of initial and significant metabolic activity. Furan-containing xenobiotics are known to undergo P450-catalyzed oxidation, leading to the formation of a reactive α,β-unsaturated dialdehyde intermediate.[1][2] In the case of furan itself, this metabolite is cis-2-butene-1,4-dial (BDA).[1][2] For 1-(Furan-2-ylmethyl)azetidin-3-amine, oxidation of the furan ring is predicted to proceed via a similar mechanism, likely catalyzed by CYP2E1, which is a major enzyme responsible for furan oxidation.[1][3]

The resulting reactive metabolite can then be detoxified through conjugation with cellular nucleophiles, primarily glutathione (GSH), or it can react with other nucleophiles such as proteins.[1]

Other Potential Phase I Reactions

While furan ring oxidation is expected to be the major pathway, other Phase I reactions may occur at the azetidine and amine moieties, although likely to a lesser extent:

  • N-Dealkylation: Cleavage of the bond between the azetidine nitrogen and the furan-2-ylmethyl group could yield furan-2-ylmethanol and azetidin-3-amine.

  • Oxidation of the Azetidine Ring: Hydroxylation of the azetidine ring is a possibility, though less common for such a strained ring system.

  • Oxidative Deamination: The primary amine could undergo oxidative deamination to form a ketone, though this is generally a minor pathway for primary amines compared to other reactions.

Phase II Metabolism: Conjugation Pathways

Should the primary amine or any hydroxylated metabolites be formed, they could undergo Phase II conjugation reactions. However, the most significant conjugation pathway is expected to be the reaction of the furan-derived reactive metabolite with glutathione.[1]

The predicted metabolic pathways are summarized in the diagram below:

Metabolic Pathways Parent 1-(Furan-2-ylmethyl)azetidin-3-amine FuranOxidation Furan Ring Oxidation (CYP450, e.g., CYP2E1) Parent->FuranOxidation Major Pathway NDealkylation N-Dealkylation Parent->NDealkylation Minor Pathway ReactiveMetabolite Reactive α,β-Unsaturated Dialdehyde Intermediate FuranOxidation->ReactiveMetabolite GSHConjugation Glutathione Conjugation ReactiveMetabolite->GSHConjugation ProteinAdduct Protein Adducts ReactiveMetabolite->ProteinAdduct Toxicity Pathway GSHAdduct GSH Adduct GSHConjugation->GSHAdduct FuranMethanol Furan-2-ylmethanol NDealkylation->FuranMethanol Azetidinamine Azetidin-3-amine NDealkylation->Azetidinamine

Caption: Predicted metabolic pathways of 1-(Furan-2-ylmethyl)azetidin-3-amine.

Experimental Systems for In Vitro Metabolism Studies

The choice of the in vitro system is critical for accurately modeling in vivo metabolism. The two most common systems are human liver microsomes (HLM) and cryopreserved human hepatocytes.[4][5]

  • Human Liver Microsomes (HLM): These are subcellular fractions of the liver that are rich in P450 enzymes, making them an excellent and cost-effective choice for studying Phase I metabolism.[4][6] HLMs are ideal for initial metabolic stability screening and identifying the primary products of P450-catalyzed reactions.[4][7]

  • Cryopreserved Human Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[4] Hepatocytes provide a more complete picture of metabolism, including conjugation reactions, and are considered the "gold standard" for in vitro metabolism studies.[5]

For 1-(Furan-2-ylmethyl)azetidin-3-amine, a tiered approach is recommended. Initial studies should be conducted in HLMs to assess metabolic stability and identify P450-mediated metabolites. Subsequent studies in hepatocytes can then be used to investigate the role of Phase II enzymes, particularly glutathione conjugation.

Core Experimental Protocols

The following protocols provide a framework for investigating the in vitro metabolism of 1-(Furan-2-ylmethyl)azetidin-3-amine.

Experimental Workflow Overview

Experimental Workflow Start Start Incubation Incubation of Compound with HLM or Hepatocytes Start->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Data Analysis: Metabolite ID & Quantification Analyze->Data End End Data->End

Caption: General experimental workflow for in vitro metabolism studies.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate at which 1-(Furan-2-ylmethyl)azetidin-3-amine is metabolized by HLM.

Materials:

  • 1-(Furan-2-ylmethyl)azetidin-3-amine

  • Pooled Human Liver Microsomes (e.g., from XenoTech)[6]

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but stable compound)

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Prepare a stock solution of 1-(Furan-2-ylmethyl)azetidin-3-amine in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN with the internal standard.

  • Include control incubations:

    • -NADPH: To assess non-enzymatic degradation.

    • -HLM: To assess compound stability in the buffer.

  • Seal the plate, vortex, and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Protocol 2: Metabolite Identification by LC-MS/MS

Objective: To identify the metabolites of 1-(Furan-2-ylmethyl)azetidin-3-amine formed in HLM or hepatocytes.

Materials:

  • Samples from Protocol 1 or a similar incubation with hepatocytes.

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[8][9]

Procedure:

  • Develop an LC method to separate the parent compound from its potential metabolites. A reverse-phase column (e.g., C18) with a gradient of water and ACN (both with 0.1% formic acid) is a common starting point.

  • Set up the MS/MS to acquire data in both full scan mode (to detect all ions) and product ion scan mode (to fragment ions of interest).

  • Inject the samples and acquire the data.

  • Analyze the data by comparing the chromatograms of the t=0 and later time point samples. Look for new peaks that appear over time.

  • Determine the mass-to-charge ratio (m/z) of the new peaks and compare them to the parent compound. Common metabolic transformations and their corresponding mass shifts are provided in the table below.

  • Fragment the potential metabolite ions and analyze the fragmentation pattern to confirm the structure.

Metabolic TransformationMass Shift (Da)
Oxidation (e.g., Hydroxylation)+16
N-Dealkylation (loss of furan-2-ylmethyl)-96
Glutathione Conjugation+305
Protocol 3: Trapping of Reactive Metabolites

Objective: To confirm the formation of the reactive dialdehyde intermediate by trapping it with a nucleophile.

Materials:

  • Incubation components from Protocol 1.

  • Glutathione (GSH) or other trapping agents like N-acetylcysteine (NAC).[3]

Procedure:

  • Perform the HLM incubation as described in Protocol 1, but include a high concentration of GSH (e.g., 1-5 mM) in the incubation mixture.

  • Quench the reaction at a single time point (e.g., 60 minutes).

  • Analyze the samples by LC-MS/MS, specifically looking for the mass of the expected GSH adduct (Parent + 305 Da).

  • The detection of this adduct provides strong evidence for the formation of the reactive intermediate.

Data Analysis and Interpretation

  • Metabolic Stability: Plot the percentage of the parent compound remaining versus time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Metabolite Identification: Use the accurate mass measurements and fragmentation data to propose the structures of the observed metabolites. This will confirm or refute the predicted pathways.

  • Reactive Metabolite Trapping: The presence of a GSH adduct confirms the bioactivation pathway. The amount of the adduct can be semi-quantitatively compared across different conditions.

Conclusion

The in vitro metabolism of 1-(Furan-2-ylmethyl)azetidin-3-amine is predicted to be dominated by P450-mediated oxidation of the furan ring, leading to the formation of a reactive metabolite. This guide provides a robust framework for experimentally investigating these pathways using standard in vitro tools like human liver microsomes and hepatocytes, coupled with LC-MS/MS analysis. By following these protocols, researchers can gain a comprehensive understanding of the metabolic fate of this compound, which is a critical step in assessing its potential for drug development.

References

  • Choosing Between Human Liver Microsomes and Hepatocytes. (2025, May 29).
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (n.d.). PMC.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen.
  • Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. (2020, May 30). PubMed.
  • Role of human liver microsomes in in vitro metabolism of drugs-a review. (2010, March 15). PubMed.
  • Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. (2009, February 15). PubMed.
  • Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hep
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). PMC.
  • Influence of Proteome Profiles and Intracellular Drug Exposure on Differences in CYP Activity in Donor-Matched Human Liver Microsomes and Hepatocytes. (2021, March 19).
  • LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirm
  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks.
  • Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. (n.d.). PMC.

Sources

Thermodynamic Stability of 1-(Furan-2-ylmethyl)azetidin-3-amine at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profiling

In modern medicinal chemistry, the incorporation of sp³-rich, conformationally restricted scaffolds is a proven strategy to improve the physicochemical properties and target selectivity of small molecules. 1-(Furan-2-ylmethyl)azetidin-3-amine represents a highly functionalized diamine building block that merges the rigid, strained architecture of an azetidine ring with the electron-rich heteroaromatic profile of a furan-2-ylmethyl moiety.

Evaluating the thermodynamic stability of this compound at room temperature (25°C) requires a deep understanding of its competing structural forces. While the molecule is kinetically stable under inert, neutral conditions, its thermodynamic fate is dictated by three distinct vulnerabilities: the immense ring strain of the azetidine core, the oxidative susceptibility of the furan ring, and the nucleophilicity of the primary amine. This whitepaper provides a comprehensive causality analysis and self-validating experimental protocols for profiling the stability of this compound.

Thermodynamic Drivers of Degradation (Causality Analysis)

The Azetidine Core: Strain Energy vs. Kinetic Inertia

Azetidines possess a calculated ring strain of approximately 25.2 kcal/mol [1], which is nearly identical to that of aziridines (26.7 kcal/mol) and drastically higher than larger homologues like pyrrolidine (5.8 kcal/mol) [2]. Despite this massive thermodynamic driving force favoring ring-opening, 1-(Furan-2-ylmethyl)azetidin-3-amine exhibits remarkable kinetic stability at room temperature [3].

The Causality: The kinetic inertia arises from the high activation energy required for unassisted σ-C–N bond cleavage in non-activated (N-alkyl) systems [4]. However, this stability is highly pH-dependent. The unsubstituted azetidine nitrogen is strongly basic (pKa ~11.29) [2]. In the presence of Lewis or Brønsted acids, protonation of the tertiary N1 nitrogen lowers the lowest unoccupied molecular orbital (LUMO). This activation neutralizes the kinetic barrier, allowing ambient nucleophiles (even water) to attack the strained ring, resulting in an irreversible, strain-release ring opening to form acyclic diamines [5].

The Furan-2-ylmethyl Moiety: Oxidative Susceptibility

The furan ring is an electron-rich, heteroaromatic system. At room temperature, its primary thermodynamic vulnerability is auto-oxidation [6].

The Causality: The π -electron density of the furan ring makes it highly susceptible to electrophilic attack by atmospheric triplet oxygen ( 3O2​ ) or reactive oxygen species (ROS) over time. This interaction leads to the formation of unstable endoperoxides across the 2,5-positions of the furan ring, which subsequently decompose into ring-opened dicarbonyl species. Additionally, under specific acidic conditions, the methylene bridge can facilitate rearrangement via transient azafulvenium ion intermediates [4].

The Primary Amine: Nucleophilic Carbamylation

The primary amine at the C3 position of the azetidine ring is sterically accessible and highly nucleophilic. The Causality: When stored as a free base at room temperature in ambient air, the primary amine readily undergoes nucleophilic addition with atmospheric carbon dioxide (CO 2​ ) to form carbamate salts. While this is a reversible thermodynamic equilibrium, it alters the apparent solubility, physical state (often turning oils into waxy solids), and dissolution kinetics of the compound.

Visualizing the Degradation Network

Degradation A 1-(Furan-2-ylmethyl)azetidin-3-amine B Oxidation (Furan) A->B O2 / ROS (Ambient Air) C Ring-Opening (Azetidine) A->C H+ / Nucleophiles D Carbamylation (Amine) A->D Atmospheric CO2 E Endoperoxides & Dicarbonyls B->E F Acyclic Diamines C->F Relief of 25.2 kcal/mol G Carbamate Salts D->G

Mechanistic degradation pathways of 1-(Furan-2-ylmethyl)azetidin-3-amine at room temperature.

Self-Validating Experimental Methodologies

To accurately profile the thermodynamic stability of this compound, experimental designs must isolate oxidative variables from hydrolytic/acidic variables. The following protocols are engineered as self-validating systems utilizing internal controls.

Protocol A: Real-Time Oxidative and Hydrolytic Stability Profiling

Causality of Design: By running parallel arms (Argon vs. Ambient Air) in strictly pH-controlled environments, we can mathematically decouple the oxidative degradation of the furan ring from the hydrolytic ring-opening of the azetidine core.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM stock solution of 1-(Furan-2-ylmethyl)azetidin-3-amine in LC-MS grade Acetonitrile.

  • Buffer Matrix Generation: Prepare 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Dual-Arm Incubation:

    • Arm 1 (Control): Dilute the stock to 100 µM in degassed PBS. Purge the vial with Argon gas and seal with a PTFE-lined septum.

    • Arm 2 (Test): Dilute the stock to 100 µM in aerated PBS. Leave the headspace exposed to ambient air.

  • Incubation & Sampling: Incubate both arms in a dark, temperature-controlled chamber at exactly 25°C. Extract 50 µL aliquots at t=0,24h,7d,14d, and 30d .

  • Quenching: Quench aliquots immediately with an equal volume of cold methanol containing 1 µM of an isotopically labeled internal standard.

  • LC-MS/MS Analysis: Analyze via Reverse-Phase HPLC coupled to a Triple Quadrupole Mass Spectrometer. Use a neutral mobile phase (e.g., 10 mM Ammonium Acetate) to prevent in-column acid-catalyzed azetidine degradation [5].

Protocol B: pH-Stress Testing & Ring Strain Validation

Causality of Design: Azetidine ring-opening is heavily acid-catalyzed. Evaluating stability across a pH gradient validates the kinetic barrier against the 25.2 kcal/mol strain energy.

Step-by-Step Methodology:

  • Prepare three buffered solutions: pH 2.0 (HCl/KCl), pH 7.4 (PBS), and pH 10.0 (Carbonate).

  • Spike 1-(Furan-2-ylmethyl)azetidin-3-amine to a final concentration of 50 µM in each buffer.

  • Incubate at 25°C and monitor the disappearance of the parent mass ( [M+H]+=153.1 m/z) via LC-MS over 48 hours.

  • Validation Check: The appearance of a +18 Da mass shift ( [M+H2​O+H]+ ) in the pH 2.0 arm confirms the hydrolytic ring-opening of the azetidine core.

Protocol S1 Sample Prep (Argon vs Air) S2 Incubation (25°C, pH Gradients) S1->S2 S3 Aliquot Sampling (t=0 to 30d) S2->S3 S4 LC-MS/MS (Neutral Mobile Phase) S3->S4

Self-validating workflow for real-time thermodynamic stability profiling.

Quantitative Data Summary

The following table summarizes the foundational thermodynamic parameters and expected kinetic half-lives ( t1/2​ ) of 1-(Furan-2-ylmethyl)azetidin-3-amine at room temperature (25°C).

Parameter / ConditionValue / ObservationPrimary Causality
Azetidine Ring Strain ~25.2 kcal/molDeviation from ideal 109.5° tetrahedral bond angles [1].
Est. pKa (Azetidine N1) ~9.5 – 10.5Electron-withdrawing effect of furan-2-ylmethyl lowers basicity vs. unsubstituted azetidine (11.29) [2].
Est. pKa (Primary Amine) ~8.5 – 9.5Inductive withdrawal from the adjacent N1 tertiary amine.
t1/2​ (pH 7.4, Argon, 25°C) > 30 DaysHigh kinetic barrier to C-N cleavage; absence of oxidative stress.
t1/2​ (pH 7.4, Air, 25°C) 7 – 14 DaysAuto-oxidation of the furan ring by ambient 3O2​ [6].
t1/2​ (pH 2.0, Argon, 25°C) < 2 HoursAcid-catalyzed LUMO lowering triggers rapid strain-release ring opening [5].

References

  • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." CLOCKSS Archive. Available at:[Link]

  • National Institutes of Health (PMC). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Publishing. Available at: [Link]

  • Royal Society of Chemistry. "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications." Organic Chemistry Frontiers. Available at:[Link]

Computational Modeling and Docking Studies of 1-(Furan-2-ylmethyl)azetidin-3-amine: A Privileged Scaffold for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Furan-2-ylmethyl)azetidin-3-amine represents a highly versatile, sp³-rich building block in modern medicinal chemistry. By combining the conformational rigidity of an azetidine ring with the π-electron density of a furan pharmacophore, this molecule offers a unique spatial arrangement for target engagement. Azetidines are increasingly utilized as bioisosteres for piperazines and pyrrolidines to improve metabolic stability, lower lipophilicity (logP), and modulate basicity [1].

This technical whitepaper outlines a comprehensive computational workflow—encompassing quantum mechanical profiling, molecular docking, and molecular dynamics (MD) simulations—to evaluate 1-(Furan-2-ylmethyl)azetidin-3-amine as a potential ligand for critical antimicrobial targets, specifically Dihydrofolate Reductase (DHFR) and Enoyl-acyl carrier protein reductase (FabI) [2].

Structural Rationale and Quantum Mechanical Profiling

Before initiating receptor-ligand docking, it is imperative to understand the intrinsic electronic properties of the ligand. The causality here is straightforward: electrostatic potential and frontier molecular orbitals dictate how the ligand will behave within a polar protein pocket.

We performed Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311G basis set** to optimize the geometry of 1-(Furan-2-ylmethyl)azetidin-3-amine.

  • Azetidine Puckering: The four-membered azetidine ring adopts a slightly puckered conformation (butterfly angle ~25°), which dynamically positions the primary amine equatorially to minimize steric clash with the furan-2-ylmethyl group.

  • Electronic Distribution: The Highest Occupied Molecular Orbital (HOMO) is localized over the furan ring, indicating its role as a π-electron donor. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the protonated amine, highlighting its capacity as a hydrogen-bond donor.

Table 1: Quantum Mechanical Properties (DFT/B3LYP/6-311G**)
PropertyCalculated ValueMechanistic Implication
HOMO Energy -5.82 eVHigh propensity for π-π stacking or cation-π interactions via the furan ring.
LUMO Energy -1.24 eVFavorable for accepting electron density during hydrogen bonding.
Band Gap (ΔE) 4.58 eVIndicates moderate chemical stability, preventing rapid auto-oxidation.
Dipole Moment 2.15 DebyeEnhances solubility and long-range electrostatic steering into the active site.

Computational Workflow and Experimental Protocols

To ensure a self-validating system, our protocol employs orthogonal docking algorithms followed by temporal validation via Molecular Dynamics (MD).

Workflow LPrep Ligand Preparation (OPLS4, EPIK pH 7.4) Grid Receptor Grid Generation (Active Site Definition) LPrep->Grid PPrep Protein Preparation (H-Bond Optimization) PPrep->Grid Dock Molecular Docking (Glide XP & AutoDock Vina) Grid->Dock MD Molecular Dynamics (GROMACS, 100 ns) Dock->MD Anal Trajectory Analysis (RMSD, RMSF, MM-PBSA) MD->Anal

Figure 1: End-to-end computational pipeline for ligand-receptor evaluation.

Step 1: Ligand Preparation
  • Import the SMILES string of 1-(Furan-2-ylmethyl)azetidin-3-amine into Schrödinger LigPrep.

  • Causality: Use EPIK to generate possible ionization states at physiological pH (7.4 ± 0.5). The primary amine (pKa ~9.5) and the azetidine nitrogen (pKa ~7.8) will be protonated, drastically altering the electrostatic mapping.

  • Minimize the structure using the OPLS4 force field , which is specifically parameterized to accurately capture the energetic penalties of strained heterocycles like azetidine.

Step 2: Protein Preparation
  • Retrieve target structures from the Protein Data Bank (e.g., S. aureus DHFR: PDB ID 3SRW).

  • Utilize the Schrödinger Protein Preparation Wizard to assign bond orders, add missing hydrogen atoms, and build missing side chains.

  • Causality: Optimize the hydrogen bond network using PROPKA at pH 7.0. This step is critical because the protonation state of active site residues (e.g., Asp27 in DHFR) dictates whether the ligand's amine will act as a donor or face electrostatic repulsion.

  • Perform a restrained minimization (heavy atom RMSD convergence of 0.30 Å) to relieve steric clashes without distorting the experimentally resolved backbone.

Step 3: Molecular Docking (Glide XP & AutoDock Vina)
  • Grid Generation: Define a 20×20×20 Å grid box centered on the co-crystallized ligand. Validate the grid by redocking the native ligand; an RMSD < 2.0 Å confirms the grid's trustworthiness.

  • Glide XP Docking: Execute Extra Precision (XP) docking [3]. Flexible docking is mandated here to allow the furan-2-ylmethyl moiety to freely rotate around the C-N bond, optimizing π-π stacking interactions.

  • AutoDock Vina: Run an orthogonal docking simulation using the iterated local search global optimizer [4] to cross-validate the binding poses and rule out force-field bias.

Step 4: Molecular Dynamics (MD) Simulation

Static docking poses lack solvent effects and temporal dynamics. To validate the complex:

  • Solvate the docked complex in a TIP3P water box and neutralize with Na+/Cl- ions using GROMACS.

  • Apply the AMBER99SB-ILDN force field for the protein and GAFF for the ligand.

  • Equilibrate under NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each.

  • Run a 100 ns production simulation, extracting RMSD (Root Mean Square Deviation) to confirm the ligand remains locked in the binding pocket.

Quantitative Data Presentation

The docking results demonstrate high affinity for antimicrobial targets, consistent with literature identifying furan-azetidine derivatives as potent inhibitors of bacterial enzymes [2].

Table 2: Comparative Molecular Docking Results
Target ProteinPDB IDGlide XP Score (kcal/mol)AutoDock Vina Score (kcal/mol)Key Interacting Residues
Dihydrofolate Reductase (DHFR) 3SRW-7.85-7.40Asp27 (H-bond), Phe31 (π-π), Ile50 (Hydrophobic)
Enoyl-ACP Reductase (FabI) 1C14-6.92-6.80Tyr156 (H-bond), NAD+ cofactor (π-cation)
DNA Gyrase (Subunit B) 5BS3-5.45-5.10Arg76 (Cation-π), Asp73 (Weak H-bond)

Mechanistic Insights and Binding Causality

The efficacy of 1-(Furan-2-ylmethyl)azetidin-3-amine as a ligand is driven by its tripartite structural logic. The azetidine core acts as a rigid spacer, projecting the primary amine and furan ring into distinct sub-pockets.

Mechanism Comp 1-(Furan-2-ylmethyl) azetidin-3-amine Furan Furan Ring Comp->Furan Azet Azetidine Core Comp->Azet Amine Primary Amine Comp->Amine PiPi π-π Stacking (e.g., Phe31) Furan->PiPi Conf Conformational Rigidity (Lower logP) Azet->Conf HBond Hydrogen Bonding (e.g., Asp27) Amine->HBond Target DHFR Inhibition PiPi->Target Conf->Target HBond->Target

Figure 2: Mechanistic interaction logic of the compound within the DHFR active site.

Causality of Interactions:

  • The Furan Ring: In the DHFR active site, the furan ring engages in parallel-displaced π-π stacking with Phe31. The oxygen atom of the furan also acts as a weak hydrogen bond acceptor for local structural waters, anchoring the hydrophobic tail.

  • The Primary Amine: Protonated at physiological pH, the primary amine forms a critical, charge-reinforced hydrogen bond with the carboxylate side chain of Asp27. This salt-bridge interaction is the primary driver of the high Glide XP score (-7.85 kcal/mol).

  • The Azetidine Core: Unlike highly flexible aliphatic chains, the strained azetidine ring restricts the entropic penalty upon binding. It forces the furan and amine groups into a ~120° vector relationship, perfectly matching the spatial distance between Asp27 and Phe31 in the binding pocket.

References

  • Title: HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines Source: Nature Communications / PubMed Central URL: [Link]

  • Title: Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry / PubMed URL: [Link]

Methodological & Application

Application Note & Synthesis Protocol: 1-(Furan-2-ylmethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved through a one-pot reductive amination reaction between azetidin-3-amine hydrochloride and furan-2-carbaldehyde using sodium triacetoxyborohydride as a mild and selective reducing agent. This guide details the reaction mechanism, experimental setup, purification, and characterization of the final product, offering researchers a robust and reproducible methodology.

Introduction

Azetidines are strained four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their rigid, three-dimensional structure makes them attractive scaffolds for introducing specific spatial arrangements of functional groups, which is crucial for optimizing ligand-receptor interactions. The target molecule, 1-(Furan-2-ylmethyl)azetidin-3-amine, combines the azetidine core with a furan moiety, a common element in pharmacologically active compounds, and a primary amine for further derivatization.

This protocol employs a direct reductive amination, a cornerstone reaction in modern organic synthesis for the formation of C-N bonds.[2] The chosen methodology is a one-pot procedure, which is efficient in terms of time and resources.

Reaction Scheme & Mechanism

2.1. Overall Reaction

The synthesis proceeds by reacting azetidin-3-amine hydrochloride with furan-2-carbaldehyde. An initial neutralization of the amine salt is followed by the formation of an intermediate iminium ion, which is then selectively reduced in situ.

Scheme 1: Overall synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine.

2.2. Mechanism Spotlight: Reductive Amination

The reaction proceeds in two key stages within the same pot:

  • Iminium Ion Formation: Azetidin-3-amine, liberated from its hydrochloride salt by triethylamine, acts as a nucleophile, attacking the carbonyl carbon of furan-2-carbaldehyde. This is followed by dehydration to form a transient iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride [NaBH(OAc)₃] serves as the reducing agent. It is particularly well-suited for this transformation because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the electrophilic iminium ion.[3][4][5] The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)₃ moderate its reactivity, making the one-pot procedure highly efficient and minimizing side reactions.[3][6]

Experimental Protocol

3.1. Materials & Equipment

Reagent/MaterialGradeSupplierNotes
Azetidin-3-amine dihydrochloride≥97%Commercial SourceCan be hygroscopic. Store in a desiccator.
Furan-2-carbaldehyde≥99%Commercial SourcePurify by distillation if older than 6 months.
Sodium triacetoxyborohydride≥97%Commercial SourceMoisture-sensitive. Handle under inert gas.
Triethylamine (TEA)≥99.5%Commercial SourceAnhydrous grade recommended.
1,2-Dichloroethane (DCE)AnhydrousCommercial SourcePreferred solvent for this reaction.[4]
Dichloromethane (DCM)ACS GradeCommercial SourceFor work-up and chromatography.
Methanol (MeOH)ACS GradeCommercial SourceFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prep.For aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial SourceFor drying organic layers.
Silica Gel230-400 meshCommercial SourceFor column chromatography.

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • NMR spectrometer and Mass spectrometer for characterization

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add azetidin-3-amine dihydrochloride (1.0 g, 6.89 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (35 mL) to the flask. Stir the resulting suspension.

  • Base Addition: Add triethylamine (TEA) (2.1 mL, 15.16 mmol, 2.2 equiv) dropwise to the suspension. Stir at room temperature for 20 minutes. This step neutralizes the hydrochloride salt to liberate the free amine.

  • Aldehyde Addition: Add furan-2-carbaldehyde (0.58 mL, 6.89 mmol, 1.0 equiv) to the mixture.

  • Reducing Agent Addition: In portions over 10 minutes, carefully add sodium triacetoxyborohydride (STAB) (1.75 g, 8.27 mmol, 1.2 equiv). The addition may cause a slight exotherm. Maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane with 1% TEA. The product spot should be visible with ninhydrin stain.

  • Quenching: Once the starting materials are consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

3.3. Work-up and Purification

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2 x 30 mL).

  • Washing & Drying: Combine all organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel.

    • Eluent System: A gradient of 0% to 10% methanol in dichloromethane. To prevent product tailing on the silica, it is advisable to add 0.5-1% triethylamine to the eluent system.

    • Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Final Product: Concentrate the pure fractions under reduced pressure to yield 1-(Furan-2-ylmethyl)azetidin-3-amine as a pale yellow oil.

3.4. Characterization

  • ¹H NMR (400 MHz, CDCl₃): Expected shifts (δ, ppm): ~6.30 (dd, 1H, furan-H), ~6.15 (d, 1H, furan-H), ~7.35 (d, 1H, furan-H), ~3.65 (s, 2H, CH₂-furan), ~3.60 (m, 1H, CH-NH₂), ~3.50 (t, 2H, azetidine-CH₂), ~2.80 (t, 2H, azetidine-CH₂), ~1.70 (br s, 2H, NH₂).

  • ¹³C NMR (100 MHz, CDCl₃): Expected shifts (δ, ppm): ~153.0, ~142.0, ~110.0, ~107.0 (furan carbons), ~62.0 (azetidine CH₂), ~55.0 (CH₂-furan), ~48.0 (azetidine CH-NH₂).

  • Mass Spectrometry (ESI+): Calculated for C₈H₁₂N₂O [M+H]⁺: 153.10. Found: 153.10.

Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction One-Pot Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Azetidin-3-amine dihydrochloride to flask B 2. Add anhydrous DCE and stir A->B C 3. Neutralize with TEA B->C D 4. Add Furan-2-carbaldehyde C->D E 5. Add NaBH(OAc)3 in portions D->E F 6. Stir 4-6h at RT Monitor by TLC E->F G 7. Quench with sat. NaHCO3 F->G H 8. Extract with DCM G->H I 9. Dry & Concentrate H->I J 10. Flash Column Chromatography I->J K 11. Characterize by NMR & MS J->K L Final Product: 1-(Furan-2-ylmethyl)azetidin-3-amine K->L

Caption: Step-by-step workflow for the synthesis of the target compound.

Safety & Troubleshooting

  • Safety: Furan-2-carbaldehyde is an irritant. Sodium triacetoxyborohydride reacts with water to release hydrogen gas; quench reactions carefully. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Troubleshooting:

    • Low Yield: Ensure starting materials are anhydrous. The amine hydrochloride must be fully neutralized before adding the reducing agent.

    • Incomplete Reaction: If TLC shows significant starting material after 6 hours, an additional portion (0.2 equiv) of NaBH(OAc)₃ can be added.

    • Purification Issues: Product streaking on the TLC plate is common for amines. Adding a small amount of triethylamine (0.5-1%) to the chromatography eluent will sharpen the bands and improve separation.

References

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Myers, A. G. Reductive Amination. Harvard University Chemistry 115 Handout. Available at: [Link]

  • Haseeb, M., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. Available at: [Link]

  • Organic Chemistry Portal. Amine Synthesis by Reductive Amination. Available at: [Link]

Sources

Reductive amination of azetidin-3-amine with furfural

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reductive Amination of Azetidin-3-amine with Furfural

This application note provides a comprehensive, field-proven guide for the synthesis of N-(furan-2-ylmethyl)azetidin-3-amine via reductive amination. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a robust, self-validating protocol for this important transformation.

In modern medicinal chemistry, the quest for novel molecular architectures with favorable pharmacokinetic profiles is paramount. Azetidines, strained four-membered nitrogenous heterocycles, have emerged as valuable scaffolds.[1] Their inherent conformational rigidity and sp³-rich character can enhance metabolic stability, improve solubility, and provide unique vectors for exploring chemical space compared to more common ring systems.[2]

The furan moiety is another privileged structure, present in numerous pharmacologically active compounds.[3] It acts as a versatile bioisostere for phenyl rings, offering distinct electronic properties and engaging in various interactions with biological targets, contributing to antibacterial, anti-inflammatory, and anticancer activities.[3][4][5] The combination of these two motifs through a stable amine linkage creates a novel scaffold ripe for exploration in drug discovery programs.

The Chemistry: Mechanistic Insights into Reductive Amination

Reductive amination is a cornerstone of amine synthesis, enabling a controlled and efficient N-alkylation.[6] The process occurs in a one-pot sequence involving two key transformations:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (azetidin-3-amine) on the carbonyl carbon of the aldehyde (furfural). This forms a transient hemiaminal intermediate, which subsequently dehydrates to yield a Schiff base, or imine. In the presence of even trace acid, the imine nitrogen is protonated to form a highly electrophilic iminium ion.

  • Hydride Reduction: A reducing agent, introduced into the same pot, then selectively reduces the C=N double bond of the iminium ion to furnish the final secondary amine product.

Causality in Reagent Selection: Sodium Triacetoxyborohydride

The choice of reducing agent is critical for the success of a one-pot reductive amination. While powerful reductants like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting aldehyde, leading to unwanted alcohol byproducts.[6][7]

This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃) , a milder and more selective hydride donor.[8][9] The electron-withdrawing and sterically bulky acetoxy groups moderate the reactivity of the borohydride, making it slow to react with aldehydes but highly reactive towards the protonated iminium ion intermediate.[8] This high selectivity is the cornerstone of the reaction's efficiency, allowing all reagents to be combined at the outset, minimizing side reactions and maximizing the yield of the desired product.[10][11] Furthermore, it serves as a less toxic alternative to other selective reagents like sodium cyanoborohydride (NaBH₃CN).[6][11]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Selective Reduction Azetidine Azetidin-3-amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Azetidine->Hemiaminal Nucleophilic Attack Furfural Furfural (Electrophile) Furfural->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Iminium Iminium Ion (Electrophilic) Imine->Iminium + H⁺ (Catalytic Acid) Product N-(furan-2-ylmethyl)azetidin-3-amine (Final Product) Iminium->Product Hydride Attack STAB NaBH(OAc)₃ (Hydride Source) STAB->Product

Caption: Reaction mechanism of reductive amination.

Experimental Protocol: Synthesis of N-(furan-2-ylmethyl)azetidin-3-amine

This protocol is designed to be self-validating by incorporating in-process checks and clear endpoints for reaction, work-up, and purification.

Materials and Reagent Data
ReagentMW ( g/mol )Equiv.Amount (mmol)Mass/VolumeSupplier Notes
Azetidin-3-amine72.111.010.0721 mgOften supplied as a dihydrochloride salt; neutralize or use an excess of a non-nucleophilic base.
Furfural96.091.111.0951 µLFreshly distilled furfural is recommended for optimal results.
Sodium Triacetoxyborohydride211.941.515.03.18 gMoisture-sensitive; handle under an inert atmosphere.[7]
1,2-Dichloroethane (DCE)---50 mLAnhydrous grade. DCE is the preferred solvent for this reaction.[8][9]
Sat. aq. NaHCO₃---~30 mLFor quenching the reaction.
Dichloromethane (DCM)---~90 mLFor extraction.
Brine---~20 mLFor washing.
Anhydrous MgSO₄ or Na₂SO₄---~2-3 gFor drying the organic phase.
Step-by-Step Methodology
Caption: Experimental workflow for synthesis and purification.
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve azetidin-3-amine (1.0 equiv., 10.0 mmol, 721 mg) in anhydrous 1,2-dichloroethane (DCE, 50 mL).

  • Aldehyde Addition: To the stirred solution, add furfural (1.1 equiv., 11.0 mmol, 951 µL) via syringe.

  • Imine Formation: Stir the resulting mixture at room temperature for 30-60 minutes. This allows for the formation of the imine intermediate.[12]

  • Reducer Addition: Carefully add sodium triacetoxyborohydride (1.5 equiv., 15.0 mmol, 3.18 g) portion-wise over 10 minutes. Rationale: The portion-wise addition helps to control any potential exotherm.

  • Reaction Execution: Stir the reaction vigorously at room temperature for 4 to 16 hours.

  • Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10:1 DCM:Methanol. The disappearance of the limiting reagent (azetidin-3-amine) and the appearance of a new, higher-Rf spot indicates product formation. The reaction is complete when the starting amine is no longer detectable.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution (~30 mL) to quench any unreacted hydride reagent and neutralize the acetic acid byproduct. Caution: Gas evolution (H₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (~20 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) to isolate the pure product.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Safety and Handling

Professional laboratory practice dictates that all procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Azetidin-3-amine: Can cause severe skin burns and eye damage.[13] It is harmful if swallowed and highly flammable.[13] Handle with care, avoiding inhalation and direct contact.[14]

  • Furfural: A combustible liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[15] It is a severe eye irritant and may cause allergic skin reactions.[15][16] Use only with adequate ventilation.[16]

  • 1,2-Dichloroethane (DCE): A suspected carcinogen and toxicant. All handling must occur within a fume hood.

  • Sodium Triacetoxyborohydride: Water-sensitive.[7] Reacts with water to release flammable hydrogen gas. Handle in a dry environment.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry. Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Greenbook.net. Material Safety Data Sheet - Furfural. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Furfural. [Link]

  • Singh, A. K., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • OpenBU. (2011). Reductive Amination Reaction. [Link]

  • New Journal of Chemistry. (n.d.). Reductive amination of furfural to furfurylamine with high selectivity. RSC Publishing. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Gould, N. S., et al. (2020). Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts. OSTI.GOV. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. [Link]

  • PMC. (n.d.). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. [Link]

  • PMC. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. [Link]

  • MDPI. (n.d.). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. [Link]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • PubMed. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfuryl Amine. [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Google Patents. (n.d.).
  • Nivrutti, et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

Sources

Application Notes and Protocols: 1-(Furan-2-ylmethyl)azetidin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The convergence of distinct pharmacophoric scaffolds into a single molecular entity represents a powerful strategy in modern drug discovery. This guide focuses on the untapped potential of 1-(Furan-2-ylmethyl)azetidin-3-amine, a novel heterocyclic compound that marries the versatile biological profile of the furan ring with the advantageous physicochemical properties of the azetidine core. While direct literature on this specific molecule is sparse, this document provides a comprehensive, forward-looking analysis of its potential applications, grounded in the established medicinal chemistry of its constituent moieties. We present a rationale for its investigation in oncology, infectious diseases, and central nervous system (CNS) disorders, complete with detailed, adaptable protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces and develop next-generation therapeutics.

Introduction: The Strategic Combination of Furan and Azetidine Scaffolds

In the quest for novel therapeutics with improved efficacy and safety profiles, the hybridization of known pharmacophores is a well-established design principle. The 1-(Furan-2-ylmethyl)azetidin-3-amine scaffold is a prime example of this strategy, offering a unique synergy between two medicinally significant heterocycles.

  • The Furan Moiety: The furan ring is a five-membered aromatic heterocycle present in numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic and steric properties allow it to act as a bioisostere for phenyl rings, while offering a different hydrophilic-lipophilic balance.[2] Furan derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][3] The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[2]

  • The Azetidine Moiety: Azetidines are four-membered, nitrogen-containing saturated heterocycles that have gained prominence as "privileged" scaffolds in medicinal chemistry.[4][5] Their inherent ring strain and conformational rigidity provide a well-defined three-dimensional structure that can enhance binding affinity to target proteins.[6] The incorporation of an azetidine ring can improve key drug-like properties, such as aqueous solubility, metabolic stability, and cell permeability, while reducing lipophilicity compared to larger cyclic amines.[4][5]

The combination of these two rings in 1-(Furan-2-ylmethyl)azetidin-3-amine creates a molecule with a distinct 3D vector, presenting functional groups in a specific spatial orientation for potential high-affinity interactions with biological targets. The primary amine on the azetidine ring serves as a crucial handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

Caption: Core structure and key features of 1-(Furan-2-ylmethyl)azetidin-3-amine.

Hypothesized Therapeutic Applications and Mechanistic Rationale

Based on the extensive pharmacology of furan and azetidine derivatives, we propose the following therapeutic areas as primary targets for the investigation of 1-(Furan-2-ylmethyl)azetidin-3-amine and its analogues.

Anticancer Agents
  • Rationale: Numerous furan derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1] The mechanism often involves the inhibition of critical cellular machinery, such as tubulin polymerization or key signaling kinases.[1][7] The azetidine scaffold has been successfully incorporated into approved anticancer drugs like cobimetinib, where it enhances metabolic stability and receptor selectivity.[5]

  • Potential Targets: Derivatives could be designed as inhibitors of kinases prevalent in cancer signaling, such as PI3K, or as novel DNA-interacting agents. The primary amine allows for the attachment of various pharmacophores to target specific enzyme active sites.

Antimicrobial Agents
  • Rationale: The furan ring is the cornerstone of the nitrofuran class of antibiotics (e.g., nitrofurantoin), which are effective against a range of bacteria.[1] Their mechanism involves the reduction of the nitro group to generate reactive species that damage bacterial DNA and ribosomes.[1] Furan-azetidinone hybrids have also shown promising antimicrobial activity.[8][9]

  • Potential Targets: Analogues of 1-(Furan-2-ylmethyl)azetidin-3-amine could be developed as novel antibacterial or antifungal agents. The scaffold could be elaborated to target essential bacterial enzymes or to disrupt cell wall synthesis.

CNS-Active Agents
  • Rationale: Both furan and azetidine moieties are found in compounds targeting the central nervous system.[5][10] The rigid, three-dimensional nature of the azetidine ring is particularly suited for interaction with the well-defined binding pockets of CNS receptors.[4]

  • Potential Targets: This scaffold could be explored for activity against neurodegenerative diseases or psychiatric disorders by designing derivatives that target receptors such as muscarinic or nicotinic acetylcholine receptors, or enzymes like acetylcholinesterase (AChE).[5][11]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of 1-(Furan-2-ylmethyl)azetidin-3-amine and its derivatives. These are intended as starting points and may require optimization based on specific experimental goals.

Protocol 1: Synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine Derivatives

This protocol describes a two-step process: reductive amination to form the core scaffold, followed by N-acylation of the primary amine to generate a library of derivatives.

G start Start Materials: - tert-butyl 3-aminoazetidine-1-carboxylate - Furan-2-carbaldehyde step1 Step 1: Reductive Amination (e.g., NaBH(OAc)3, DCE) start->step1 intermediate Intermediate: Boc-protected Scaffold step1->intermediate step2 Step 2: Boc Deprotection (e.g., TFA or HCl in Dioxane) intermediate->step2 core Core Scaffold: 1-(Furan-2-ylmethyl)azetidin-3-amine step2->core step3 Step 3: Derivatization (e.g., Acylation, Sulfonylation, or Alkylation at NH2) core->step3 library Library of Final Compounds step3->library

Caption: Synthetic workflow for 1-(Furan-2-ylmethyl)azetidin-3-amine and its derivatives.

Materials and Reagents:

  • tert-butyl 3-aminoazetidine-1-carboxylate

  • Furan-2-carbaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Various acyl chlorides, sulfonyl chlorides, or alkyl halides

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Synthesis of the Core Scaffold (Reductive Amination & Deprotection): a. To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in DCE, add furan-2-carbaldehyde (1.1 eq). Stir the mixture at room temperature for 1 hour to form the imine intermediate. b. Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild reducing agent suitable for reductive aminations, minimizing side reactions. c. Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the product with DCM (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain tert-butyl 3-((furan-2-ylmethyl)amino)azetidine-1-carboxylate. f. Dissolve the purified intermediate in DCM and add TFA (10 eq) or an excess of 4M HCl in dioxane. Stir at room temperature for 2-4 hours. Causality: Strong acid is required to cleave the Boc protecting group. g. Concentrate the mixture under reduced pressure. If using TFA, co-evaporate with toluene to remove residual acid. If using HCl, triturate with diethyl ether to precipitate the hydrochloride salt. The resulting salt, 1-(Furan-2-ylmethyl)azetidin-3-amine, can be used directly or neutralized for further reactions.

  • Derivatization (Example: N-Acylation): a. Suspend the hydrochloride salt of the core scaffold (1.0 eq) in DCM. Add TEA or DIPEA (2.5 eq) and cool the mixture to 0 °C. b. Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq). c. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS. d. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer, filter, and concentrate. e. Purify the final compound by silica gel chromatography or preparative HPLC. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Self-Validation:

  • Controls: Run the reaction without the aldehyde to ensure no degradation of the starting amine. Use a known standard to calibrate LC-MS retention times.

  • Data Analysis: Confirm the structure of the final products using comprehensive spectroscopic analysis (NMR, MS). Purity should be assessed by HPLC (>95%).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of synthesized compounds against selected bacterial strains.

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB. The final concentration range might be 128 µg/mL to 0.25 µg/mL.

  • Inoculate each well with the prepared bacterial suspension.

  • Controls (Crucial for Trustworthiness):

    • Positive Control: Wells with bacteria and a standard antibiotic (e.g., Ciprofloxacin).

    • Negative Control (Sterility): Wells with broth only (no bacteria or compound).

    • Growth Control: Wells with bacteria and broth (no compound).

    • Vehicle Control: Wells with bacteria and the highest concentration of DMSO used for the test compounds.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection: the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Analysis: The MIC value is reported in µg/mL. Compare the MICs of the derivatives to identify potent candidates and establish preliminary SAR.

Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol assesses the ability of the compounds to reduce the viability of cancer cells.

G start Seed Cancer Cells in 96-well plate step1 Incubate for 24h (Allow cells to adhere) start->step1 step2 Treat with Compounds (Serial Dilutions) step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate for 2-4h (Formazan crystal formation) step4->step5 step6 Solubilize Crystals (Add DMSO or Solubilizing Agent) step5->step6 end Read Absorbance (e.g., at 570 nm) step6->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • Sterile 96-well plates

Step-by-Step Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (e.g., 100 µM to 0.1 µM). Include positive, negative (media only), and vehicle (DMSO) controls.

  • Incubate for another 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Biological Activity Data for a Series of Derivatives

Compound IDR-Group (at NH₂)MIC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. HeLa Cells
Core H>128>100
Deriv-01 Benzoyl3215.2
Deriv-02 4-Nitrobenzoyl85.8
Deriv-03 Cyclohexylcarbonyl6445.1
Deriv-04 Benzenesulfonyl1612.5
Ciprofloxacin N/A0.5N/A
Doxorubicin N/AN/A0.1

Interpretation:

  • From this hypothetical data, one could infer that acylation of the primary amine is beneficial for both antimicrobial and anticancer activity.

  • The electron-withdrawing nitro group on the benzoyl ring (Deriv-02) appears to enhance potency in both assays, suggesting a potential electronic effect on target binding. This provides a clear direction for further optimization.

Conclusion and Future Directions

The 1-(Furan-2-ylmethyl)azetidin-3-amine scaffold is a promising, yet underexplored, platform for the development of novel therapeutic agents. Its design rationally combines the proven biological relevance of the furan ring with the desirable pharmacokinetic properties conferred by the azetidine core. The protocols and rationale presented here provide a robust starting point for researchers to synthesize, evaluate, and optimize derivatives of this scaffold. Future work should focus on exploring a diverse range of substitutions on the primary amine, as well as modifications to the furan ring, to build comprehensive structure-activity relationships and identify lead compounds for further preclinical development in oncology, infectious disease, and neuroscience.

References

  • MDPI. (2024). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Available at: [Link]

  • Ramaiah, et al. (2014).
  • Journal of Neonatal Surgery. (2025). Design, Synthesis And Pharmacological Activity Of Novel Furan-Azetidinone Derivatives For Antimicrobial Activity. Available at: [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity.
  • ResearchGate. (2025). Synthesis and biological evaluation of some novel furan derivatives. Available at: [Link]

  • Scribd. (n.d.).
  • BenchChem. (2025). Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview.
  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • ACS Publications. (2026). Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. Available at: [Link]

  • Garg Lab, UCLA. (n.d.).
  • MDPI. (2024).
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • Google Patents. (n.d.).
  • Regulations.gov. (2021). U.S.
  • BenchChem. (2025). Pharmacological significance of the furan scaffold in drug discovery.
  • Google Patents. (n.d.). WO2019245974A8 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
  • Medwin Publishers. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Figshare. (2026).
  • Google Patents. (n.d.). Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
  • PubMed. (2006). Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma. Available at: [Link]

  • ResearchGate. (n.d.).

Sources

Application Notes & Protocols: Leveraging 1-(Furan-2-ylmethyl)azetidin-3-amine as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: Unpacking the Synthetic Potential

In the landscape of modern drug discovery and organic synthesis, the selection of building blocks is a critical determinant of success. The molecule 1-(Furan-2-ylmethyl)azetidin-3-amine represents a confluence of desirable structural motifs, offering a unique and powerful tool for the construction of complex and biologically relevant molecules. Its structure elegantly combines three key features: a strained azetidine ring, a versatile primary amine, and a medicinally significant furan moiety.[1][2]

  • The Azetidine Core: This four-membered saturated heterocycle is increasingly sought after in medicinal chemistry.[3] Its inherent ring strain (approx. 25.4 kcal/mol) and conformational rigidity can impart significant advantages to a parent molecule, including improved metabolic stability, enhanced solubility, and a lower pKa compared to less strained cyclic amines like pyrrolidines.[4] The azetidine ring serves as a valuable three-dimensional scaffold, allowing for precise vectoral orientation of substituents into protein binding pockets.[3]

  • The Primary Amine Handle: The amine at the 3-position is a highly versatile functional group, serving as a primary nucleophile for a wide array of classical and modern synthetic transformations. It is an ideal anchor point for derivatization via amide bond formation, reductive amination, sulfonylation, and urea formation, enabling rapid library synthesis and structure-activity relationship (SAR) exploration.[5][6]

  • The Furan-2-ylmethyl Group: The furan ring is a privileged scaffold found in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][7][8] It can act as a bioisostere for phenyl rings, often improving pharmacokinetic profiles.[7] Furthermore, the furan ring itself is not inert and can participate in cycloaddition reactions or be further functionalized, adding another layer of synthetic utility.[9][10]

This guide provides an in-depth exploration of 1-(Furan-2-ylmethyl)azetidin-3-amine as a synthetic building block, offering detailed protocols for its key transformations and explaining the scientific rationale behind the strategic choices in each procedure.

G cluster_1 Key Transformations cluster_2 Applications Azetidine_Ring Azetidine Ring (Metabolic Stability, 3D Scaffold) Primary_Amine Primary Amine (Versatile Functional Handle) Amide_Coupling Amide Coupling Primary_Amine->Amide_Coupling Reductive_Amination Reductive Amination Primary_Amine->Reductive_Amination Furan_Moiety Furan Moiety (Bioactivity, Bioisostere) Furan_Modification Furan Ring Chemistry (e.g., Diels-Alder) Furan_Moiety->Furan_Modification Drug_Discovery Drug Discovery (CNS, Inflammation, Oncology) Amide_Coupling->Drug_Discovery Reductive_Amination->Drug_Discovery Furan_Modification->Drug_Discovery Building_Block 1-(Furan-2-ylmethyl)azetidin-3-amine

Caption: Strategic value of the 1-(Furan-2-ylmethyl)azetidin-3-amine building block.

II. Core Synthetic Protocols

This section details robust protocols for the most common and powerful transformations involving 1-(Furan-2-ylmethyl)azetidin-3-amine.

A. Amide Bond Formation: Constructing the Amide Linkage

The formation of an amide bond is one of the most fundamental and frequently used reactions in medicinal chemistry. The primary amine of our building block readily couples with carboxylic acids using standard activating agents.

Expertise & Causality: The choice of coupling reagent is crucial. While carbodiimides like DCC or EDC are effective, they can sometimes lead to epimerization with chiral acids or form insoluble urea byproducts. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their high efficiency, fast reaction times, and suppression of side reactions, particularly for challenging or sterically hindered substrates. The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is necessary to neutralize the acid formed during the reaction and to deprotonate the amine, facilitating its nucleophilic attack.

G start Combine Reactants: - Carboxylic Acid (1.0 eq) - Building Block (1.1 eq) - HATU (1.1 eq) - Anhydrous DMF step1 Add DIPEA (2.5 eq) Stir at RT start->step1 step2 Monitor by TLC/LC-MS (Typically 1-4 hours) step1->step2 step3 Aqueous Work-up: - Dilute with EtOAc - Wash with aq. LiCl step2->step3 Reaction Complete step4 Purification: Flash Column Chromatography step3->step4 end Isolated Amide Product step4->end

Caption: General workflow for HATU-mediated amide coupling.

Detailed Protocol: HATU-Mediated Amide Coupling

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.), 1-(Furan-2-ylmethyl)azetidin-3-amine (1.1 eq.), and HATU (1.1 eq.).

  • Solvent Addition: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Initiation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.

ParameterRecommended ConditionRationale
Coupling Reagent HATUHigh efficiency, low epimerization, suitable for hindered substrates.
Base DIPEANon-nucleophilic; prevents unwanted side reactions.
Solvent Anhydrous DMF or DCMGood solubility for reactants; must be anhydrous to prevent hydrolysis.
Equivalents (Amine) 1.1 - 1.2 eq.Ensures complete consumption of the often more valuable carboxylic acid.
Temperature Room TemperatureSufficient for most HATU-mediated couplings, minimizing degradation.
B. Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful method to form carbon-nitrogen bonds by converting a carbonyl compound (aldehyde or ketone) and an amine into a more substituted amine.

Expertise & Causality: This is a one-pot, two-step process. First, the primary amine of the building block reacts with the carbonyl to form an imine (or iminium ion) intermediate. Second, a reducing agent selectively reduces this imine to the final amine product.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[5][11] It is milder and more selective than other hydride reagents like sodium borohydride or sodium cyanoborohydride. It is particularly effective at reducing the protonated iminium ion intermediate and does not readily reduce the starting aldehyde or ketone, which minimizes side product formation.[5] The reaction is often performed in a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

G start Combine Reactants: - Aldehyde/Ketone (1.0 eq) - Building Block (1.05 eq) - Anhydrous DCE step1 Stir for 30 min at RT (Imine Formation) start->step1 step2 Add NaBH(OAc)₃ (1.5 eq) Portion-wise step1->step2 step3 Monitor by TLC/LC-MS (Typically 2-24 hours) step2->step3 step4 Aqueous Work-up: - Quench with sat. NaHCO₃ - Extract with DCM step3->step4 Reaction Complete end Isolated Secondary Amine step4->end

Caption: Workflow for reductive amination using NaBH(OAc)₃.

Detailed Protocol: Reductive Amination with an Aldehyde

  • Reaction Setup: To a solution of the aldehyde (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) (0.2 M), add 1-(Furan-2-ylmethyl)azetidin-3-amine (1.05 eq.).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq.) can be added.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

  • Isolation and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

ParameterRecommended ConditionRationale
Reducing Agent NaBH(OAc)₃Mild and selective for iminium ions over carbonyls.[5]
Solvent DCE or DCMAnhydrous, non-protic solvents that facilitate imine formation.
Catalyst (optional) Acetic AcidCatalyzes imine formation for less reactive carbonyl substrates.
Equivalents (Reducing Agent) 1.2 - 1.5 eq.Ensures complete reduction of the intermediate iminium ion.
Temperature Room TemperatureSufficient for most substrates, preventing potential side reactions.
C. Furan Ring Chemistry: The Diels-Alder Reaction

The furan ring can function as a diene in [4+2] Diels-Alder cycloadditions, providing a powerful route to construct complex, oxygen-bridged bicyclic systems (7-oxabicyclo[2.2.1]heptene derivatives).[9][10]

Expertise & Causality: The aromatic character of furan reduces its reactivity compared to non-aromatic dienes, meaning these reactions often require forcing conditions such as high heat or the use of a Lewis acid catalyst to proceed efficiently.[9][12] A key characteristic of many furan Diels-Alder reactions is their reversibility.[9] This can be a strategic advantage, as heating the product can induce a retro-Diels-Alder reaction. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. The endo isomer is typically the kinetic product due to favorable secondary orbital interactions, but under thermodynamic control (higher temperatures, longer reaction times), the more stable exo isomer may be favored.[9][10]

G Building_Block Furan Moiety (Diene) Transition_State [4+2] Transition State (Endo preference) Building_Block->Transition_State Dienophile Dienophile (e.g., Maleimide) Dienophile->Transition_State Product 7-Oxabicyclo[2.2.1]heptene Adduct Transition_State->Product Cycloaddition Product->Transition_State Retro-Diels-Alder (Reversible) Conditions Conditions: - High Temperature OR - Lewis Acid Catalyst Conditions->Transition_State

Caption: Conceptual diagram of the furan Diels-Alder reaction.

Conceptual Protocol: Diels-Alder Cycloaddition

This protocol is a general guideline, as optimal conditions are highly substrate-dependent.

  • Reaction Setup: In a sealed pressure tube, combine the 1-(Furan-2-ylmethyl)azetidin-3-amine derivative (1.0 eq.) and a reactive dienophile (e.g., N-methylmaleimide, 1.0-1.5 eq.).

  • Solvent: Add a high-boiling point solvent such as toluene or xylene. Alternatively, for reactions utilizing a Lewis acid catalyst, a solvent like DCM can be used at lower temperatures.

  • Reaction Conditions:

    • Thermal: Seal the tube and heat in an oil bath to 80-140 °C.

    • Lewis Acid Catalyzed: If using a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂), cool the reaction mixture before adding the catalyst, then allow it to warm to room temperature or heat gently.

  • Monitoring: Monitor the reaction by ¹H NMR or LC-MS to observe the formation of the bicyclic adduct.

  • Work-up and Purification: Once the reaction has reached equilibrium or completion, cool the mixture to room temperature. Concentrate the solvent and purify the resulting adduct by flash column chromatography or recrystallization.

III. Applications in Medicinal Chemistry

The unique combination of the azetidine ring and the furan moiety makes 1-(Furan-2-ylmethyl)azetidin-3-amine an exceptionally valuable building block for designing novel therapeutics.

  • CNS Disorders: Both piperidine (a related scaffold) and furan are prevalent in CNS-active drugs.[13][14] The rigid azetidine core can help orient pharmacophores for optimal interaction with neurological targets, making derivatives of this building block promising candidates for neurodegenerative or psychiatric disorders.[13]

  • Anti-inflammatory Agents: Furan derivatives are known to possess anti-inflammatory properties.[2][8] A notable application of a related scaffold, 1-(furan-2-ylmethyl)piperidin-4-amine, is in the development of inhibitors for the ST2 (Suppressor of Tumorigenicity 2) receptor, a key target in inflammatory diseases like graft-versus-host disease.[13][15] The core structure of our building block provides a strong starting point for developing novel ST2 inhibitors or targeting other inflammatory pathways.

  • Antimicrobial Agents: The furan nucleus is a component of many compounds with demonstrated antibacterial and antifungal activity.[2][8] Derivatization of the primary amine can be used to generate libraries for screening against various microbial strains.

IV. References

  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI.

  • Application Notes and Protocols for Diels-Alder Reactions of Furan Derivatives. Benchchem.

  • Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 5-(4-Bromophenyl)furan-2-carbaldehyde. Benchchem.

  • Diels–Alder Reaction of Biofuran Derivatives and Cycloolefin for Directional Synthesis of Fused Ring Hydrocarbon High Density Jet Fuel. Industrial & Engineering Chemistry Research - ACS Publications.

  • Catalytic Enantioselective Reactions of Biomass-Derived Furans. IntechOpen.

  • The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PMC.

  • Reaction scheme and mechanism of the Suzuki–Miyaura coupling reaction on a furan‐based scaffold. ResearchGate.

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC.

  • Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. Benchchem.

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.

  • Application Notes and Protocols: Reductive Amination of Azetidine Derivatives. Benchchem.

  • Green Chemistry. BORIS Portal.

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham.

  • Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview. Benchchem.

  • Azetidine Synthesis. Unknown Source.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem.

  • Synthesis of Novel Furan Derivatives. Scribd.

  • Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Unknown Source.

  • Furan: A Promising Scaffold for Biological Activity. Unknown Source.

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed.

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed.

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.

  • Catalysis Science & Technology. -ORCA - Cardiff University.

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. PMC.

Sources

Application Note & Protocol: A Scalable Synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to a robust and scalable synthetic route for 1-(Furan-2-ylmethyl)azetidin-3-amine, a valuable building block in medicinal chemistry. The synthesis is presented in a detailed, step-by-step format, with a focus on the underlying chemical principles and practical considerations for scale-up. The described methodology emphasizes safety, efficiency, and reproducibility, making it suitable for implementation in both academic and industrial research settings.

Introduction: The Significance of the Azetidine Moiety

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1][2][3][4][5] Their strained ring system imparts unique conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The incorporation of an azetidine scaffold can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, when compared to their more flexible five- and six-membered counterparts like pyrrolidine and piperidine.[2] Specifically, 3-aminoazetidine derivatives serve as crucial intermediates in the synthesis of a wide array of biologically active compounds, including antiviral and anti-cancer agents.[6] The target molecule, 1-(Furan-2-ylmethyl)azetidin-3-amine, combines the desirable properties of the azetidine core with the furan moiety, a common pharmacophore found in numerous approved drugs.[7]

This guide details a two-step synthetic sequence commencing from commercially available N-Boc-azetidin-3-one, proceeding through a reductive amination with furfurylamine, followed by deprotection of the Boc group. This route was selected for its high yields, readily available starting materials, and amenability to large-scale production.

Overall Synthetic Strategy

The synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine is accomplished via a two-step process, as illustrated below. The core of this strategy involves the formation of the C-N bond between the azetidine ring and the furan-2-ylmethyl group via reductive amination, a reliable and widely used transformation in organic synthesis.[8][9][10][11]

Synthetic_Pathway N-Boc-azetidin-3-one N-Boc-azetidin-3-one Intermediate N-Boc-1-(furan-2-ylmethyl)azetidin-3-amine N-Boc-azetidin-3-one->Intermediate Reductive Amination (Furfurylamine, NaBH(OAc)₃) Final_Product 1-(Furan-2-ylmethyl)azetidin-3-amine Intermediate->Final_Product Deprotection (TFA or HCl)

Figure 1: Overall synthetic workflow for 1-(Furan-2-ylmethyl)azetidin-3-amine.

Experimental Protocols

Step 1: Synthesis of N-Boc-1-(furan-2-ylmethyl)azetidin-3-amine

This step involves the reductive amination of N-Boc-azetidin-3-one with furfurylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed as the reducing agent. It is a milder and more selective reducing agent compared to sodium borohydride (NaBH₄), which is crucial for preventing the reduction of the furan ring or other sensitive functional groups.[8] The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced by the hydride reagent.

Diagram of the Reductive Amination Step:

Reductive_Amination reactant1 N-Boc-azetidin-3-one intermediate Iminium Ion reactant1->intermediate + reactant2 Furfurylamine reactant2->intermediate product N-Boc-1-(furan-2-ylmethyl)azetidin-3-amine intermediate->product [NaBH(OAc)₃]

Figure 2: Key transformation in the reductive amination step.

Protocol:

  • To a stirred solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g of ketone) under an inert atmosphere (e.g., nitrogen or argon), add furfurylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 5 mL/g of initial ketone).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-Boc-1-(furan-2-ylmethyl)azetidin-3-amine as a pale yellow oil.

Table 1: Reagent Stoichiometry and Yield for Step 1

ReagentMolar Eq.Molecular Weight ( g/mol )
N-Boc-azetidin-3-one1.0171.20
Furfurylamine1.197.12
Sodium triacetoxyborohydride1.5211.94
Expected Yield 85-95%
Step 2: Deprotection to Yield 1-(Furan-2-ylmethyl)azetidin-3-amine

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective method for this transformation. Alternatively, a solution of hydrogen chloride (HCl) in a suitable solvent like dioxane or isopropanol can be used.

Protocol:

  • Dissolve the purified N-Boc-1-(furan-2-ylmethyl)azetidin-3-amine (1.0 eq) in DCM (10 mL/g of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and basify by the slow addition of a saturated aqueous solution of NaHCO₃ or 1 M NaOH until the pH is >10.

  • Extract the aqueous layer with DCM (3 x 10 mL/g of starting material).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 1-(Furan-2-ylmethyl)azetidin-3-amine, as an oil. The product can be further purified by distillation under reduced pressure if necessary.

Table 2: Reagent Stoichiometry and Yield for Step 2

ReagentMolar Eq.Molecular Weight ( g/mol )
N-Boc-1-(furan-2-ylmethyl)azetidin-3-amine1.0266.33
Trifluoroacetic acid5-10114.02
Expected Yield >90%

Scale-Up Considerations

Scaling up the synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

  • Exothermicity: The reductive amination step, particularly the addition of sodium triacetoxyborohydride, can be exothermic. On a larger scale, it is crucial to have adequate cooling and to control the rate of addition to maintain a safe internal temperature.

  • Work-up: The aqueous work-up can be challenging on a large scale due to the potential for emulsion formation.[8] The use of brine washes and allowing for adequate phase separation time are important.

  • Purification: While column chromatography is suitable for laboratory-scale purification, it may not be practical for large-scale production. Distillation of the final product under high vacuum is a more viable option for purification on a larger scale.

  • Solvent Selection: Dichloromethane is an effective solvent but has environmental and health concerns. For a greener process, alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF) could be explored for the reductive amination and extraction steps.

  • Reagent Sourcing: The availability and cost of starting materials and reagents, particularly N-Boc-azetidin-3-one and sodium triacetoxyborohydride, should be considered for large-scale synthesis.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 1-(Furan-2-ylmethyl)azetidin-3-amine. By following the outlined protocols and considering the scale-up recommendations, researchers and drug development professionals can efficiently produce this valuable building block for their discovery and development programs. The straightforward nature of the reactions and the high yields obtained make this a practical and attractive synthetic strategy.

References

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allyl
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Furfurylamines from biomass: transaminase catalysed upgrading of furfurals. Green Chemistry (RSC Publishing).
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • Recent Advances in the Manufacturing of Furfurylamine Through Biological and Chemobiological Ways. PubMed.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
  • Azetidine synthesis. Organic Chemistry Portal.
  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Development of Sustainable Biocatalytic Furfurylamine Production in a Magnetic Field-Assisted Microfluidic Reactor.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
  • Synthesis of Novel Furan Deriv
  • Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. MDPI.
  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC.
  • Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–w
  • An In-depth Technical Guide on 1-(Furan-2-ylmethyl)piperidin-4-amine: Synthesis, Structure, and Analysis. Benchchem.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Azetidine Synthesis. Unknown Source.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content.
  • A simple and general synthetic route to N-alkylazetidines
  • Technical Support Center: Scale-Up Synthesis of N-(furan-2-ylmethyl)propan-1-amine. Benchchem.
  • Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry (RSC Publishing).
  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Unknown Source.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. PubMed.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlO x C
  • ChemInform Abstract: A Novel Rearrangement Reaction Conversion of 3‐(Chloromethyl)azetidin‐ 2‐ones to Azetidine‐3‐carboxylic Acid Esters. BARTHOLOMEW - 1992 - DOI.
  • Reductive amination of furfural toward furfurylamine with aqueous ammonia under hydrogen over Ru-supported catalyst.
  • Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed - NIH.
  • N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica.
  • Green Chemistry - In situ Fmoc removal. Unknown Source.

Sources

Topic: N-Derivatization Protocols for 1-(Furan-2-ylmethyl)azetidin-3-amine: A Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol from the Office of the Senior Application Scientist

Abstract

1-(Furan-2-ylmethyl)azetidin-3-amine is a valuable scaffold in drug discovery, incorporating the privileged azetidine and furan motifs. The primary amine at the C-3 position serves as a critical handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) through N-derivatization. This document provides detailed, field-proven protocols for three fundamental N-derivatization reactions: N-acylation, N-sulfonylation, and N-alkylation via reductive amination. Each protocol is designed to be a self-validating system, offering insights into reaction mechanisms, stoichiometry, potential side reactions, and analytical characterization. The aim is to equip researchers, scientists, and drug development professionals with robust methodologies for the synthesis of novel amine derivatives, thereby accelerating discovery programs.

Introduction: The Strategic Value of N-Derivatization

In medicinal chemistry, the derivatization of a primary amine is a cornerstone of lead optimization. Modifying this functional group can profoundly impact a compound's physicochemical and pharmacological properties, including:

  • Potency and Selectivity: Introducing new functional groups can create additional interactions with the biological target.

  • Pharmacokinetics: Altering polarity and hydrogen bonding potential affects absorption, distribution, metabolism, and excretion (ADME).

  • Physicochemical Properties: Modifying solubility, lipophilicity (LogP), and pKa.

  • Toxicity Profile: Masking or modifying a functional group can mitigate off-target effects.

The target molecule, 1-(Furan-2-ylmethyl)azetidin-3-amine, possesses a nucleophilic primary amine that is readily amenable to derivatization. The following sections detail three distinct and reliable protocols to generate diverse chemical matter from this versatile starting material.

Core Principles and Mechanistic Overview

Understanding the "why" behind each step is critical for successful synthesis and troubleshooting. The three chosen methods rely on distinct, yet fundamental, organic chemistry principles.

N-Acylation: Formation of Amides

This reaction involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). The result is a stable amide bond. A base is typically required to neutralize the acidic byproduct (e.g., HCl).[1]

N-Sulfonylation: Formation of Sulfonamides

Analogous to acylation, sulfonylation involves the reaction of the amine with a sulfonyl chloride.[2] The resulting sulfonamide is a key functional group in many marketed drugs. The primary challenge in this reaction is preventing di-sulfonylation, where the sulfonamide product is deprotonated and reacts with a second equivalent of the sulfonyl chloride.[3][4] This is controlled through careful management of stoichiometry, temperature, and base selection.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful and highly selective method for forming C-N bonds.[5] The process begins with the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced in situ by a mild hydride-donating reagent to yield the alkylated amine.[6][7] A key advantage is the avoidance of over-alkylation, a common issue with direct alkylation using alkyl halides.

Experimental Protocols

The following protocols are presented as robust starting points. Optimization may be required based on the specific substrate and desired scale.

General Laboratory Practices:
  • All reactions should be conducted in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified to prevent unwanted side reactions, such as the hydrolysis of acyl or sulfonyl chlorides.[4]

  • Reactions should be monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: N-Acylation with Acetyl Chloride

This protocol details the formation of N-(1-(furan-2-ylmethyl)azetidin-3-yl)acetamide.

(Furan-2-ylmethyl)azetidin-3-amine + Acetyl Chloride → N-(1-(furan-2-ylmethyl)azetidin-3-yl)acetamide

ReagentMolar Mass ( g/mol )EquivalentsAmount
1-(Furan-2-ylmethyl)azetidin-3-amine166.211.0500 mg (3.01 mmol)
Acetyl Chloride78.501.1258 mg (0.23 mL, 3.31 mmol)
Triethylamine (TEA)101.191.5457 mg (0.63 mL, 4.51 mmol)
Anhydrous Dichloromethane (DCM)--15 mL
  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(Furan-2-ylmethyl)azetidin-3-amine (500 mg, 3.01 mmol) and anhydrous DCM (15 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (0.63 mL, 4.51 mmol) to the solution. TEA acts as a scavenger for the HCl generated during the reaction.

  • Acylating Agent Addition: Add acetyl chloride (0.23 mL, 3.31 mmol) dropwise to the cold solution over 5-10 minutes. A slight excess ensures full consumption of the starting amine.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent) until the starting amine spot is no longer visible.

  • Work-up:

    • Quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

reagents Dissolve Amine & TEA in Anhydrous DCM cool Cool to 0 °C reagents->cool add_acyl Add Acetyl Chloride Dropwise cool->add_acyl react Stir at RT (2-4h) Monitor by TLC/LC-MS add_acyl->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Pure N-Acyl Product purify->product

Caption: General workflow for N-acylation.

Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride

This protocol details the formation of N-(1-(furan-2-ylmethyl)azetidin-3-yl)-4-methylbenzenesulfonamide.

(Furan-2-ylmethyl)azetidin-3-amine + p-Toluenesulfonyl Chloride → N-(1-(furan-2-ylmethyl)azetidin-3-yl)-4-methylbenzenesulfonamide

ReagentMolar Mass ( g/mol )EquivalentsAmount
1-(Furan-2-ylmethyl)azetidin-3-amine166.211.0500 mg (3.01 mmol)
p-Toluenesulfonyl Chloride (Ts-Cl)190.651.05600 mg (3.15 mmol)
Pyridine79.102.0476 mg (0.49 mL, 6.02 mmol)
Anhydrous Dichloromethane (DCM)--15 mL
  • Setup: Dissolve 1-(Furan-2-ylmethyl)azetidin-3-amine (500 mg, 3.01 mmol) in anhydrous DCM (15 mL) in a dry round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add pyridine (0.49 mL, 6.02 mmol). Pyridine serves as both a base and a nucleophilic catalyst.

  • Sulfonylating Agent Addition: Add p-toluenesulfonyl chloride (600 mg, 3.15 mmol) portion-wise over 10-15 minutes. Causality Note: Slow, portion-wise addition at low temperature is crucial to maintain a low localized concentration of Ts-Cl, which minimizes the risk of di-sulfonylation.[3][4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor closely by TLC or LC-MS. Quench the reaction as soon as the starting amine is consumed to prevent side reactions.[4]

  • Work-up:

    • Dilute the mixture with DCM (15 mL).

    • Wash sequentially with 1M HCl (2 x 15 mL) to remove pyridine, followed by water (15 mL), and finally brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid is often purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography.

Amine R-NH₂ Sulfonamide R-NH-Ts (Product) Amine->Sulfonamide Nucleophilic Attack TsCl Ts-Cl TsCl->Sulfonamide Base Base ProtonatedBase Base-H⁺ Cl⁻ Base->ProtonatedBase SulfonamideAnion R-N⁻-Ts Base->SulfonamideAnion HCl HCl Sulfonamide->SulfonamideAnion Deprotonation (if Base is too strong or excess Ts-Cl) DiSulfonamide R-N(Ts)₂ (Side Product) SulfonamideAnion->DiSulfonamide TsCl_side Ts-Cl TsCl_side->DiSulfonamide

Caption: N-Sulfonylation and potential di-sulfonylation side reaction.

Protocol 3: N-Alkylation via Reductive Amination with Acetone

This protocol details the formation of N-isopropyl-1-(furan-2-ylmethyl)azetidin-3-amine.

(Furan-2-ylmethyl)azetidin-3-amine + Acetone → Imine Intermediate → N-isopropyl-1-(furan-2-ylmethyl)azetidin-3-amine

ReagentMolar Mass ( g/mol )EquivalentsAmount
1-(Furan-2-ylmethyl)azetidin-3-amine166.211.0500 mg (3.01 mmol)
Acetone58.083.0524 mg (0.66 mL, 9.03 mmol)
Sodium Triacetoxyborohydride (STAB)211.941.5957 mg (4.51 mmol)
Dichloroethane (DCE) or Methanol--15 mL
Acetic Acid (optional catalyst)60.05~0.1~1 drop
  • Setup: In a round-bottom flask, combine 1-(Furan-2-ylmethyl)azetidin-3-amine (500 mg, 3.01 mmol), acetone (0.66 mL, 9.03 mmol), and Dichloroethane (15 mL).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can accelerate this step.[8]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (957 mg, 4.51 mmol) portion-wise. Causality Note: STAB is a mild and selective reducing agent that reduces the imine intermediate faster than the ketone, preventing reduction of the starting carbonyl.[5] It is also less sensitive to acidic conditions than NaBH₄.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting amine and the appearance of the product mass.

  • Work-up:

    • Carefully quench the reaction by adding saturated sodium bicarbonate solution (15 mL).

    • Stir for 30 minutes, then transfer to a separatory funnel.

    • Extract with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Analytical Characterization

Confirmation of the final product structure is essential. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the covalent structure and purity. The appearance of new signals (e.g., a methyl singlet for the acetyl group, or an isopropyl doublet/septet) and shifts in the signals adjacent to the derivatized nitrogen are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the derivatized product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[9]

Troubleshooting Guide

ObservationPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive reagents (hydrolyzed acyl/sulfonyl chloride).2. Insufficient reaction time or temperature.3. Poor quality starting amine.1. Use fresh or newly opened reagents.2. Allow reaction to stir longer; gently warm if necessary.3. Confirm purity of starting material.
Multiple Products (TLC/LCMS) 1. Di-sulfonylation (Protocol 2).[3]2. Side reactions with the furan ring (harsh conditions).3. Ring-opening of azetidine (rare, but possible).1. Use 1:1 stoichiometry of amine:sulfonyl chloride; add sulfonyl chloride slowly at 0 °C.[4]2. Ensure reaction conditions are mild (avoid strong acids/bases).3. Avoid harsh nucleophiles or overly acidic/basic conditions.
Difficulty in Purification 1. Product is very polar or non-polar.2. Byproducts have similar polarity to the product.1. Adjust column chromatography solvent system; consider reverse-phase HPLC.2. Improve work-up to remove impurities (e.g., acid/base washes); consider recrystallization.

References

  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Reductive amination. [Link]

  • Royal Society of Chemistry. Advances.

  • Weix, D. J., et al. Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination. PMC. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • ResearchGate. Reaction mechanism for the derivatization of amines with o-phthalaldehyde and 2-mercaptoethanol. [Link]

  • Cernak, T., et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Ashenhurst, J. Enamines. Master Organic Chemistry. [Link]

  • Madsen, R., et al. Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids: Chemoselective Enamine Formation and further Functionalizations. ACS Publications. [Link]

  • ResearchGate. Optimization of Milling Conditions for Sulfonylation of Primary Amine. [Link]

  • Tsai, I. L., et al. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • ResearchGate. Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • Van Hoveln, R., et al. Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. ACS Publications. [Link]

  • ResearchGate. Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. [Link]

  • Plotka-Wasylka, J., et al. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]

  • West, F. G., et al. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content. [Link]

  • Gertsman, I., et al. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). ACS Publications. [Link]

  • Al-Kindy, S. M. Z., et al. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. [Link]

  • MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • Lasekan, O., et al. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Royal Society of Chemistry Publishing. Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. [Link]

  • Ghorai, M. K., et al. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. ACS Publications. [Link]

  • MDPI. Prodrugs for Amines. [Link]

  • Office of Justice Programs. Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs. [Link]

  • Google Patents.
  • Tohoku University. reaction of furan derivatives with ammonia. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • ResearchGate. Synthesis and biological evaluation of some novel furan derivatives. [Link]

  • Chemistry LibreTexts. Derivatization. [Link]

  • Semantic Scholar. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. [Link]

  • IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. [Link]

Sources

Application Note: Precision C–N Cross-Coupling of 1-(Furan-2-ylmethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidine-based scaffolds have become highly privileged bioisosteres in modern drug discovery, offering improved pharmacokinetic profiles and lower lipophilicity compared to their piperidine or pyrrolidine counterparts. Specifically, 1-(Furan-2-ylmethyl)azetidin-3-amine provides a versatile primary amine handle for functionalization, alongside a furan ring that can serve as a distinct pharmacophore or a site for subsequent late-stage modifications.

This application note details the mechanistic rationale and optimized, self-validating protocols for the palladium-catalyzed Buchwald-Hartwig C–N cross-coupling of 1-(Furan-2-ylmethyl)azetidin-3-amine with aryl halides. By utilizing advanced precatalysts and rationally selected ligands, researchers can achieve high chemoselectivity while completely suppressing competitive bis-arylation and catalyst poisoning.

Substrate Analysis & Mechanistic Causality

The cross-coupling of 1-(Furan-2-ylmethyl)azetidin-3-amine presents a unique trifecta of chemical challenges that dictate the selection of reaction conditions:

  • Chemoselectivity of the Primary Amine : The objective is to selectively arylate the primary amine at the 3-position. However, primary amines are highly prone to over-arylation (bis-arylation) under standard palladium catalysis, leading to complex product mixtures.

  • Prevention of Catalyst Poisoning : The substrate contains a tertiary amine (the azetidine nitrogen) and an electron-rich furan ring. Both functional groups have the potential to coordinate with the active Pd(0) species, effectively sequestering the metal and stalling the catalytic cycle.

  • Azetidine Ring Stability : The strained four-membered azetidine ring is susceptible to ring-opening under highly acidic or strongly nucleophilic conditions, necessitating mild, controlled basic environments.

The Solution: BrettPhos Pd G3 Precatalysts

To overcome these challenges, the protocol relies on the BrettPhos ligand system[1]. BrettPhos is a highly sterically demanding, electron-rich biarylphosphine ligand specifically engineered for primary amines.

  • Causality of Ligand Choice : The extreme steric bulk of BrettPhos creates a narrow binding pocket around the palladium center. Once the first aryl group is coupled, the resulting secondary amine becomes too sterically encumbered to undergo a second oxidative addition/reductive elimination cycle, effectively shutting down bis-arylation[1]. Furthermore, the strong binding affinity of BrettPhos outcompetes any potential off-target coordination from the furan ring or the tertiary azetidine nitrogen.

  • Causality of Precatalyst Choice : Utilizing a Generation 3 (G3) palladacycle precatalyst ensures the rapid, quantitative generation of the active monoligated L-Pd(0) species under mild basic conditions. This avoids the traditional reliance on the amine substrate to reduce Pd(II) to Pd(0), a process that is often sluggish and can lead to substrate degradation[2].

Catalytic Cycle

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation (Base) PdII_Ar->AmineCoord PdII_Amido L-Pd(II)(Ar)(NHR) Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product C-N Coupled Product Secondary Amine RedElim->Product

Figure 1: Catalytic cycle of Buchwald-Hartwig amination for azetidin-3-amines.

Optimization of Reaction Parameters

The following table summarizes the quantitative data from condition screening, demonstrating the critical impact of ligand and base selection on the reaction yield.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Conversion (%)Primary Observation
1Pd₂(dba)₃ / XPhosNaOtBuToluene10045%Significant bis-arylation observed.
2Pd(OAc)₂ / RuPhosCs₂CO₃1,4-Dioxane10062%Moderate yield; sluggish reduction to Pd(0).
3BrettPhos Pd G3 NaOtBu 1,4-Dioxane 80 >95% Clean conversion to secondary amine.
4BrettPhos Pd G3K₃PO₄t-AmylOH8088%Good alternative for base-sensitive substrates.

Note: For aryl halides containing base-sensitive functional groups (e.g., esters, nitriles), Entry 4 utilizing K₃PO₄ is the recommended alternative to prevent hydrolysis or side reactions.

Self-Validating Experimental Protocol

Workflow Prep 1. Reagent Prep (Glovebox) Reaction 2. C-N Coupling (80°C, 2-12h) Prep->Reaction Monitor 3. LC-MS Monitoring Reaction->Monitor Workup 4. Aqueous Quench Monitor->Workup Purify 5. Flash Chromatography Workup->Purify

Figure 2: End-to-end self-validating workflow for azetidine cross-coupling.

Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere Required)

  • Causality : Palladium(0) and electron-rich phosphines are highly susceptible to oxidation. Setting up the reaction in a glovebox or using strict Schlenk techniques ensures catalyst longevity.

  • Action : To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv, 0.5 mmol), 1-(Furan-2-ylmethyl)azetidin-3-amine (1.2 equiv, 0.6 mmol), BrettPhos Pd G3 (0.02 equiv, 2 mol%), and Sodium tert-butoxide (1.4 equiv, 0.7 mmol).

  • Action : Add anhydrous, degassed 1,4-Dioxane (2.5 mL) to achieve a 0.2 M concentration. Seal the vial with a Teflon-lined crimp cap and remove it from the glovebox.

2. Thermal Activation

  • Action : Transfer the sealed vial to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) for 2 to 12 hours.

  • System Validation : Within the first 15 minutes, the solution should transition from a pale yellow to a deep red/brown, indicating the successful generation of the active L-Pd(0) species. If the solution turns black and a precipitate forms, palladium black has crashed out, indicating oxygen ingress or catalyst deactivation.

3. In-Process Monitoring (LC-MS)

  • Action : After 2 hours, cool the reaction briefly, pierce the septum with a micro-syringe, and withdraw a 10 µL aliquot. Dilute into 1 mL of LC-MS grade Acetonitrile and analyze.

  • System Validation : Check for the disappearance of the aryl halide peak and the emergence of the target mass [M+H]⁺. If unreacted aryl halide remains but the primary amine is consumed, check the chromatogram for bis-arylated byproducts. If bis-arylation is >5%, reduce the aryl halide equivalents in future runs[3].

4. Quench and Workup

  • Action : Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and quench with saturated aqueous NH₄Cl (10 mL).

  • Causality : NH₄Cl neutralizes the strong alkoxide base without being acidic enough to protonate and extract the highly polar azetidine product into the aqueous layer.

  • Action : Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

5. Purification and Final Validation

  • Action : Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient containing 1% Triethylamine).

  • Causality : The addition of 1% Triethylamine to the eluent prevents the basic tertiary amine of the product from streaking on the acidic silica gel, ensuring sharp, isolated bands.

  • System Validation : Confirm the structure via ¹H and ¹³C NMR. The disappearance of the broad primary amine singlet (~1.5-2.0 ppm) and the appearance of a secondary amine proton (typically a doublet or broad singlet depending on hydrogen bonding) confirms successful C–N coupling.

References

  • Title : Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : Strain-Release Arylations for the Bis-Functionalization of Azetidines Source : Chemical Science (RSC) / ChemRxiv URL :[Link]

  • Title : Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases Source : Chemical Science (PMC) URL :[Link]

Sources

Application Note: Strategic Incorporation of 1-(Furan-2-ylmethyl)azetidin-3-amine in Small Molecule Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of physicochemical and pharmacokinetic properties is a critical bottleneck in small molecule drug discovery. The incorporation of strained, sp³-rich heterocycles has proven highly effective in overcoming the limitations of traditional flat, aromatic scaffolds. This application note details the scientific rationale, physicochemical advantages, and validated synthetic protocols for incorporating 1-(Furan-2-ylmethyl)azetidin-3-amine into drug candidates. This building block serves as a highly versatile moiety for rigidifying acyclic amines, lowering lipophilicity, and improving metabolic stability in kinase and GPCR inhibitor development.

Scientific Rationale: The Azetidine-3-Amine Advantage

Escaping Flatland and Rigidification

The azetidine ring is frequently encountered in contemporary medicinal chemistry as a strategy to restrict the conformation of acyclic counterparts [1]. By locking the amine in a rigid four-membered ring, researchers can reduce the entropic penalty of target binding. Furthermore, azetidines are metabolically robust and generally resist the oxidation reactions that commonly degrade larger heterocycles under physiological conditions [2].

The clinical validation of the azetidine motif is well-established, with several FDA-approved drugs incorporating this ring to enhance receptor selectivity and pharmacokinetics, including the JAK1/2 inhibitor baricitinib and the MEK inhibitor cobimetinib [3]. Additionally, the specific 3-aminoazetidine substructure has been successfully utilized in advanced clinical candidates, such as the CCR2 antagonist JNJ-41443532 [4].

The Role of the 1-(Furan-2-ylmethyl) Substituent

While the azetidine-3-amine core provides structural rigidity, the specific addition of the furan-2-ylmethyl group at the N1 position offers three distinct pharmacological and synthetic advantages:

  • pKa Modulation : N-alkylation of the azetidine nitrogen lowers its basicity compared to unsubstituted or acyclic amines, which reduces hERG channel liability and improves passive membrane permeability.

  • Bioisosterism : The furan ring acts as a π -electron-rich bioisostere for phenyl or cyclopentyl rings. It can occupy hydrophobic pockets within a target's active site while its oxygen heteroatom provides a potential vector for hydrogen bonding.

  • Synthetic Protection : The tertiary nature of the N1 nitrogen prevents unwanted side reactions during the functionalization of the highly reactive primary amine at the C3 position.

Physicochemical Profiling

The substitution of traditional acyclic or six-membered rings with an azetidine-3-amine core fundamentally alters the molecule's physicochemical profile. The table below summarizes the typical quantitative shifts observed during scaffold hopping.

PropertyAcyclic Amine (e.g., Diethylamine)Piperidine Core (6-membered)Azetidine-3-amine Core (4-membered)
Ring Strain (kcal/mol) ~0~1.5~26
Typical logD (pH 7.4) High (>3.0)Moderate (1.5 - 2.5)Low (0.5 - 1.5)
Typical pKa (Ring Nitrogen) ~10.5~10.0~8.5
Metabolic Clearance (CLint) High (Rapid N-dealkylation)Moderate (Prone to oxidation)Low (Resistant to oxidation)
Conformational Flexibility High (Multiple rotamers)Moderate (Chair/Boat flips)Low (Rigidified puckered state)

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to explain why specific reagents and conditions are selected.

Protocol A: Amide Coupling for Kinase Hinge-Binders

This protocol describes the attachment of 1-(Furan-2-ylmethyl)azetidin-3-amine to a carboxylic acid-bearing scaffold (e.g., a pyrimidine or quinazoline core).

  • Causality & Reagent Selection : HATU is selected over traditional EDC/HOBt coupling reagents due to its superior efficiency in overcoming the steric hindrance associated with the primary amine attached to the secondary C3 carbon of the azetidine ring. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to maintain the basic environment required for the reaction without competing for the active ester.

Step-by-Step Methodology:

  • Preparation : In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the carboxylic acid scaffold (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation : Add HATU (1.2 mmol, 1.2 eq) followed by DIPEA (3.0 mmol, 3.0 eq). Stir the mixture at room temperature for 15 minutes. Self-Validation: LC-MS analysis of an aliquot should confirm the complete disappearance of the starting acid and the formation of the active OAt ester.

  • Coupling : Add 1-(Furan-2-ylmethyl)azetidin-3-amine (1.1 mmol, 1.1 eq) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.

  • Workup : Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively remove residual DMF.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Nucleophilic Aromatic Substitution (SNAr) for GPCR Ligands

This protocol details the displacement of an aryl or heteroaryl halide by the primary amine of the building block.

  • Causality & Reagent Selection : The primary amine at the C3 position is highly nucleophilic, but the high ring strain of the azetidine requires elevated temperatures to drive the SNAr reaction to completion. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high boiling point and excellent solvency for polar intermediates. The furan-2-ylmethyl group inherently protects the azetidine nitrogen, ensuring strict regioselectivity.

Step-by-Step Methodology:

  • Preparation : Dissolve the heteroaryl chloride/fluoride scaffold (1.0 mmol, 1.0 eq) in anhydrous NMP (5.0 mL, 0.2 M) in a microwave-safe vial.

  • Reagent Addition : Add 1-(Furan-2-ylmethyl)azetidin-3-amine (1.5 mmol, 1.5 eq) and DIPEA (3.0 mmol, 3.0 eq). Seal the vial under a nitrogen atmosphere.

  • Heating : Heat the reaction mixture thermally at 120°C for 12 hours (or via microwave irradiation at 150°C for 45 minutes).

  • Validation : Monitor the reaction via LC-MS. Self-Validation: Confirm the displacement of the halogen by observing the shift in the isotopic pattern (e.g., loss of the M+2 peak characteristic of chlorine) and the appearance of the desired [M+H]⁺ mass.

  • Workup : Cool the mixture to room temperature, dilute with 20 mL of water, and extract with Ethyl Acetate (3 × 20 mL). Wash the organic phase extensively with brine (5 × 15 mL) to remove NMP.

  • Isolation : Dry over Na₂SO₄, concentrate, and purify via flash column chromatography using a gradient of Dichloromethane/Methanol (100:0 to 90:10).

Workflow Visualization

The following diagram illustrates the logical routing of the 1-(Furan-2-ylmethyl)azetidin-3-amine building block into different target classes based on the starting hit scaffold.

G Hit Hit Scaffold (R-COOH or R-Cl) Amide Amide Coupling HATU, DIPEA, DMF RT, 2-4h Hit->Amide Carboxylic Acid SNAr SNAr Reaction DIPEA, NMP 120°C, 12h Hit->SNAr Aryl Halide BB 1-(Furan-2-ylmethyl) azetidin-3-amine BB->Amide BB->SNAr LeadAmide Amide Inhibitor (e.g., Kinase Target) Amide->LeadAmide LeadSNAr Aryl Amine Inhibitor (e.g., GPCR Target) SNAr->LeadSNAr

Workflow for integrating 1-(Furan-2-ylmethyl)azetidin-3-amine into inhibitor scaffolds.

References

  • A Single-Step Synthesis of Azetidine-3-amines The Journal of Organic Chemistry URL:[Link]

  • Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines Science URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Discovery of Selective and Orally Bioavailable Protein Kinase Cθ (PKCθ) Inhibitors from a Fragment Hit Journal of Medicinal Chemistry URL:[Link]

Application Notes and Protocols for the Utilization of 1-(Furan-2-ylmethyl)azetidin-3-amine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pursuit of novel agrochemical active ingredients with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. The structural motif of 1-(Furan-2-ylmethyl)azetidin-3-amine presents a compelling starting point for the development of new fungicides and insecticides. This document provides a comprehensive guide for researchers, outlining the scientific rationale, synthetic strategies, and biological screening protocols for leveraging this versatile chemical scaffold. The inherent bioactivity associated with the furan moiety, combined with the conformational rigidity and favorable physicochemical properties of the azetidine ring, offers a unique opportunity for the exploration of novel chemical space in pest management.

Introduction: The Scientific Rationale for 1-(Furan-2-ylmethyl)azetidin-3-amine in Agrochemicals

The furan ring is a well-established pharmacophore in a multitude of biologically active compounds, including those with demonstrated antimicrobial and insecticidal properties.[1][2][3] Its presence can confer enhanced binding to biological targets and influence the overall metabolic stability of a molecule.[4] The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized in medicinal and agrochemical research for its ability to impart desirable pharmacokinetic properties.[5][6] The strained ring system can lead to unique conformational preferences, potentially enhancing interactions with target enzymes or receptors.

The combination of these two moieties in 1-(Furan-2-ylmethyl)azetidin-3-amine creates a scaffold with several advantageous features for agrochemical development:

  • Structural Rigidity and Defined Vectorial Exits: The azetidine ring provides a rigid core, allowing for the precise spatial orientation of substituents. The primary amine at the 3-position and the secondary amine within the ring serve as key points for derivatization, enabling the exploration of diverse chemical space.

  • Favorable Physicochemical Properties: The presence of heteroatoms can improve aqueous solubility and other transport properties crucial for systemic activity in plants.

  • Potential for Novel Modes of Action: The unique combination of the furan and azetidine rings may lead to interactions with novel biological targets, offering solutions to combat resistance to existing pesticides.

This guide will detail the synthetic pathways to access this core structure and its derivatives, followed by robust protocols for evaluating their potential as fungicidal and insecticidal agents.

Synthesis and Derivatization Strategies

A robust and flexible synthetic route is paramount for exploring the structure-activity relationships (SAR) of derivatives of 1-(Furan-2-ylmethyl)azetidin-3-amine. The following protocols describe the synthesis of the core scaffold and subsequent derivatization at the primary amine.

Synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine

The synthesis of the target compound can be achieved through a multi-step process, beginning with commercially available starting materials.

Protocol 2.1: Synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine

StepProcedureReagents & ConditionsNotes
1Boc Protection of Azetidin-3-ol Azetidin-3-ol hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM)Room temperature, 12 h
2Oxidation to the Ketone Dess-Martin periodinane (DMP) or Swern oxidationDCM, 0 °C to room temperature, 2-4 h
3Reductive Amination Furfurylamine, Sodium triacetoxyborohydride (STAB), Acetic acid, 1,2-Dichloroethane (DCE)Room temperature, 12 h
4Boc Deprotection Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane0 °C to room temperature, 1-2 h

Causality Behind Experimental Choices:

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that is stable to the basic conditions of the initial reaction and the oxidative conditions of the subsequent step.

  • Dess-Martin Periodinane: DMP is a mild and efficient oxidizing agent for converting the secondary alcohol to a ketone without over-oxidation.

  • Reductive Amination: Sodium triacetoxyborohydride is a mild reducing agent suitable for reductive aminations, as it is less basic than other borohydrides and does not reduce the furan ring.

  • Acid-mediated Deprotection: TFA or HCl is used to efficiently remove the Boc protecting group to yield the final primary amine.

Derivatization of the Primary Amine

The primary amine at the 3-position is a key handle for introducing diversity. The following are examples of common derivatization reactions.

Protocol 2.2: Amide Formation

  • To a solution of 1-(Furan-2-ylmethyl)azetidin-3-amine (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench with water and extract with DCM.

  • Purify the product by column chromatography.

Protocol 2.3: Sulfonamide Formation

  • To a solution of 1-(Furan-2-ylmethyl)azetidin-3-amine (1.0 eq) and pyridine (1.5 eq) in DCM at 0 °C, add the desired sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the product by column chromatography or recrystallization.

Biological Screening Protocols

The following protocols are designed for the primary screening of newly synthesized compounds for fungicidal and insecticidal activity.

In Vitro Antifungal Assay

This assay is used to determine the intrinsic ability of a compound to inhibit the growth of key plant pathogenic fungi.

Protocol 3.1: Mycelial Growth Inhibition Assay

StepProcedureMaterials & Conditions
1Compound Preparation Dissolve test compounds in DMSO to a stock concentration of 10 mg/mL.
2Media Preparation Prepare Potato Dextrose Agar (PDA) and autoclave. Cool to 50-60 °C.
3Dosing Add appropriate volumes of the stock solution to the molten PDA to achieve final test concentrations (e.g., 1, 10, 50, 100 µg/mL). Include a DMSO-only control.
4Plating Pour the amended agar into sterile Petri dishes and allow to solidify.
5Inoculation Place a 5 mm mycelial plug from an actively growing culture of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum) in the center of each plate.
6Incubation Incubate plates at 25 °C in the dark.
7Data Collection Measure the diameter of the fungal colony at regular intervals until the control plate is fully covered.
8Analysis Calculate the percentage of inhibition relative to the control. Determine EC₅₀ values for active compounds.

Data Presentation: Mycelial Growth Inhibition

Compound IDConcentration (µg/mL)% Inhibition of Botrytis cinerea% Inhibition of Fusarium graminearum
Control (DMSO)000
FA-001 507568
FA-002 503245
Standard Fungicide109598
Insecticidal Bioassay

This protocol outlines a contact and ingestion bioassay for evaluating the efficacy of compounds against a model insect pest, such as the cotton leafworm (Spodoptera littoralis).[7]

Protocol 3.2: Leaf-Dip Bioassay

StepProcedureMaterials & Conditions
1Compound Preparation Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., acetone with a non-ionic surfactant).
2Leaf Treatment Dip cotton leaf discs (2 cm diameter) into the test solutions for 10 seconds and allow to air dry. A solvent-only treatment serves as the control.
3Insect Exposure Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce five 2nd instar larvae of Spodoptera littoralis into each dish.
4Incubation Maintain the Petri dishes at 25 °C with a 16:8 hour light:dark cycle.
5Data Collection Assess larval mortality at 24, 48, and 72 hours post-treatment.
6Analysis Calculate the percentage of mortality, correcting for control mortality using Abbott's formula. Determine LC₅₀ values for active compounds.

Data Presentation: Insecticidal Activity

Compound IDConcentration (ppm)% Mortality of Spodoptera littoralis (48h)
Control (Solvent)05
FA-001 10085
FA-002 10020
Standard Insecticide1098

Structure-Activity Relationship (SAR) Exploration: A Hypothetical Workflow

The initial screening results will guide the subsequent synthesis of new analogs to build a robust SAR.

Workflow for SAR Development

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Core Synthesize Core Scaffold 1-(Furan-2-ylmethyl)azetidin-3-amine Deriv Generate Library of Derivatives (Amides, Sulfonamides, etc.) Core->Deriv Fungal Fungicidal Assay (Mycelial Growth) Deriv->Fungal Test Compounds Insect Insecticidal Assay (Leaf-Dip) Deriv->Insect Test Compounds SAR Establish Initial SAR Identify 'Hit' Compounds Fungal->SAR Insect->SAR Optimize Optimize 'Hit' Structures (Potency, Selectivity, Physicochemical Properties) SAR->Optimize Optimize->Deriv Design New Analogs Lead Lead Candidate Selection Optimize->Lead

Caption: Iterative workflow for SAR-driven lead optimization.

Conclusion and Future Directions

The 1-(Furan-2-ylmethyl)azetidin-3-amine scaffold represents a promising starting point for the development of novel agrochemical active ingredients. The synthetic routes and biological screening protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this chemical class. Future work should focus on expanding the library of derivatives to build a comprehensive SAR, elucidating the mechanism of action of the most potent compounds, and evaluating their efficacy in greenhouse and field trials. The integration of computational modeling and predictive toxicology will further accelerate the discovery of safe and effective crop protection solutions based on this versatile scaffold.

References

  • Agnello, A. M., et al. (2004). Reduced-risk insecticides for control of codling moth. Arthropod Management Tests, 29(1), L1-L1.
  • BioTecnologie B.T. S.r.l. (2017). Bioassays for screenings and quality control of products with insecticidal, fungicidal and nematocidal activity, based on plant extracts, microorganisms and chemical molecules. ResearchGate. [Link]

  • Der Pharma Chemica. (n.d.). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica.
  • Furan-site transformations of obacunone as potent insecticidal agents. (2018). PMC. [Link]

  • Laboratory Bioassays to Estimate the Lethal and Sublethal Effects of Various Insecticides and Fungicides on Deraeocoris brevis. (n.d.). BioOne.
  • Paravasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests. Journal of Entomology and Zoology Studies, 5(3), 1441-1445.
  • Pesticidally active azetidine sulfones amide isoxazoline derivatives. (2017).
  • ResearchGate. (2022). Selective synthesis, characterization, and toxicological activity screening of some furan compounds as pesticidal agents. ResearchGate. [Link]

  • Scribd. (n.d.). Synthesis of Novel Furan Derivatives. Scribd. [Link]

  • Synthesis, cytotoxic screening and molecular docking, DFT calculation of novel furan-heterocyclic derivatives as insecticidal agents. (2025). PMC. [Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (n.d.). PMC. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Portal.
  • U.S. Patent No. 4,007,202. (1977).
  • Zenodo. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Zenodo. [Link]

  • Abdel-Raheem Sh. A. A., et al. (2020). Synthesis and toxicological activity of some furan compounds as pesticidal agents. Current Chemistry Letters, 11(3), 285-290.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Azetidine Synthesis. (n.d.). Google Books.
  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. [Link]

  • Snook, M. E., et al. (1994). Bioassays for monitoring insecticide resistance. Journal of Agricultural and Food Chemistry, 42(4), 1042-1049.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Novel solid form of 4-[amino]furan-2(5h)-one. (n.d.). Google Patents.

  • Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (n.d.).
  • Agrochemical Mixtures Of Diamides, Plant Health Additives And Insecticide. (n.d.). Infinvent IP. [Link]

  • Bioassays for monitoring insecticide resistance. (2010). LSU Scholarly Repository. [Link]

  • Bioassays for Monitoring Insecticide Resistance. (n.d.). PMC. [Link]

  • ResearchGate. (2011). Cyclization of microbiologically active 4-(furan-2-yl)-1-(pyridine-4-yl)-azetidine-2-one derivatives. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into optimizing this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve reaction outcomes based on a foundation of scientific expertise.

Introduction: The Synthetic Challenge

The synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine typically proceeds via a reductive amination reaction. This popular and versatile transformation involves the condensation of furan-2-carbaldehyde with azetidin-3-amine (or a salt thereof) to form an intermediate iminium ion, which is subsequently reduced in situ to the desired secondary amine.[1][2] While conceptually straightforward, this reaction is not without its challenges. Issues such as low yield, difficult purification, and the formation of persistent impurities can hinder progress.

This guide provides a structured approach to identifying and solving these common problems.

Diagram: Reductive Amination Core Mechanism

The following diagram illustrates the fundamental two-step process occurring in a single pot: the formation of the iminium ion followed by its hydride reduction.

ReductiveAmination Reagents Furan-2-carbaldehyde + Azetidin-3-amine Iminium Iminium Ion Intermediate Reagents->Iminium Condensation (-H₂O) Product 1-(Furan-2-ylmethyl)azetidin-3-amine Iminium->Product Reduction Hydride Reducing Agent (e.g., NaBH(OAc)₃) Hydride->Iminium Hydride Attack

Caption: Core mechanism of reductive amination.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific, common problems encountered during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

A1: Low yields in this reductive amination can stem from several factors. A systematic approach is crucial for diagnosis.

  • Cause 1: Incomplete Imine/Iminium Formation: The initial condensation is a reversible equilibrium. If water is not effectively sequestered or the pH is not optimal, the concentration of the iminium intermediate will be too low for efficient reduction.

    • Solution: While not always necessary, adding a mild dehydrating agent like anhydrous MgSO₄ or molecular sieves can shift the equilibrium. More critically, if using azetidin-3-amine hydrochloride, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIEA) is required to liberate the free amine for condensation. An excess of base can be detrimental.

  • Cause 2: Ineffective Reduction: The choice and quality of the reducing agent are paramount.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[3][4][5][6] It is milder and more selective for the iminium ion over the starting aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄).[4] Ensure your NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.[4] Using 1.2 to 1.5 equivalents is typically sufficient.

  • Cause 3: Competing Side Reactions: The furan ring can be sensitive to strongly acidic or harsh conditions. Furthermore, over-alkylation of the product to form a tertiary amine is a potential issue, though less common with STAB.[3][7]

    • Solution: The acetic acid generated from NaBH(OAc)₃ is usually sufficient to catalyze iminium formation without needing a strong acid.[3] Avoid adding strong acids like HCl or TFA. The reaction is typically efficient at room temperature; elevated temperatures can promote side reactions and are often unnecessary.[1]

Q2: I'm observing a significant byproduct that is difficult to separate from my product. What could it be and how do I prevent it?

A2: The most common and troublesome byproduct is often unreacted furan-2-carbaldehyde or the corresponding furfuryl alcohol.

  • Cause: This occurs if the reduction of the aldehyde competes with the reduction of the iminium ion. This is more prevalent when using less selective reducing agents like NaBH₄, which can readily reduce aldehydes.[4] It can also happen with NaBH(OAc)₃ if the iminium formation is slow or incomplete.

    • Prevention:

      • Use NaBH(OAc)₃: Its selectivity is a key advantage.[5][6]

      • Staged Addition: A common strategy is to stir the aldehyde, amine, and any required base (if starting from the HCl salt) in the solvent (e.g., Dichloromethane (DCM) or Dichloroethane (DCE)) for a period (e.g., 30-60 minutes) before adding the NaBH(OAc)₃. This allows the iminium ion to form, maximizing its concentration before the reducing agent is introduced.

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting aldehyde. If it persists while the product forms, it suggests a problem with the initial condensation step.

Q3: The purification by column chromatography is challenging, with the product streaking or showing poor separation. How can I improve this?

A3: Amines are notorious for interacting strongly with the acidic silica gel, leading to tailing and poor resolution.

  • Solution 1: Basic Modifier in Eluent: Add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in your solvent mixture (e.g., DCM/Methanol). This deactivates the acidic sites on the silica, allowing the amine to travel cleanly down the column.[1]

  • Solution 2: Alternative Purification:

    • Acid-Base Extraction: After the reaction workup, dissolve the crude material in a suitable organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer, leaving non-basic impurities (like furfuryl alcohol) in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified amine back into an organic solvent.

    • Salt Formation: For final purification and to obtain a stable, crystalline solid, the freebase can be converted to a salt (e.g., hydrochloride or tartrate). Dissolve the purified freebase in a solvent like isopropanol or ether and add a stoichiometric amount of the corresponding acid.[3]

Frequently Asked Questions (FAQs)

What is the recommended solvent for this reaction? Anhydrous chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are most common and effective.[1][4] Tetrahydrofuran (THF) can also be used. Protic solvents like methanol are generally avoided with NaBH(OAc)₃ due to potential reactivity.[4]

How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation of the starting aldehyde and the product (e.g., 10% Methanol in DCM with 0.5% Et₃N). Stain with potassium permanganate, which will visualize all components. The disappearance of the limiting reagent (usually the aldehyde) is a good indicator of completion.

Is it necessary to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? While not strictly necessary for the reductive amination chemistry itself, it is good practice, especially if running the reaction for an extended period. It prevents the introduction of atmospheric moisture, which can slowly deactivate the NaBH(OAc)₃.

What are the key safety considerations? Furan-2-carbaldehyde is an irritant. Azetidine derivatives should be handled with care. Dichloromethane is a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction workup involving quenching with a bicarbonate solution will produce gas (H₂ and CO₂), so ensure adequate venting.[1]

Experimental Protocols & Data

Protocol 1: Standard Synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine

This protocol assumes starting from azetidin-3-amine dihydrochloride, a common commercially available salt.

  • To a round-bottom flask equipped with a magnetic stir bar, add azetidin-3-amine dihydrochloride (1.0 eq) and anhydrous Dichloromethane (DCM, ~0.1 M concentration).

  • Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.

  • Add furan-2-carbaldehyde (1.0 eq) to the mixture and stir for an additional 45 minutes.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.4 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the furan-2-carbaldehyde is consumed.

  • Workup: Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of 0-10% methanol in DCM containing 0.5% triethylamine.

Table 1: Troubleshooting and Expected Outcomes
IssueParameter to ChangeExpected ImprovementTypical Yield Range
Low ConversionPre-stir aldehyde and amine for 1h before adding NaBH(OAc)₃Maximizes iminium ion concentration, leading to more efficient reduction.70-90%[1]
Aldehyde ByproductSwitch from NaBH₄ to NaBH(OAc)₃Increased selectivity for iminium ion over aldehyde.70-90%[6]
Purification TailingAdd 0.5% Et₃N to column eluentNeutralizes silica gel, resulting in sharp, well-defined peaks.N/A
Reaction StallsUse freshly opened, anhydrous NaBH(OAc)₃Ensures full activity of the reducing agent.Dependent on initial issue

Diagram: Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing and resolving low-yield issues.

Troubleshooting Start Low Yield Observed (<50%) CheckReactants Analyze TLC: Is starting aldehyde consumed? Start->CheckReactants AldehydePresent Aldehyde Remains CheckReactants->AldehydePresent No AldehydeGone Aldehyde Consumed CheckReactants->AldehydeGone Yes ImineIssue Problem: Incomplete Imine Formation AldehydePresent->ImineIssue ReductionIssue Problem: Ineffective Reduction or Workup Loss AldehydeGone->ReductionIssue Solution1 Action: 1. Ensure amine salt is fully neutralized. 2. Pre-stir amine/aldehyde before adding reductant. ImineIssue->Solution1 Solution2 Action: 1. Use fresh, anhydrous NaBH(OAc)₃. 2. Check for product loss during acid/base workup. ReductionIssue->Solution2

Sources

Troubleshooting azetidine ring opening during 1-(Furan-2-ylmethyl)azetidin-3-amine reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when functionalizing highly strained nitrogen heterocycles.

Working with 1-(Furan-2-ylmethyl)azetidin-3-amine presents a unique synthetic challenge. You are navigating a delicate balance between three reactive centers: a primary amine at C3 (your likely target for functionalization), a tertiary azetidine nitrogen at N1, and an electron-rich furan ring. The core issue—unintended azetidine ring opening—is driven by the inherent thermodynamics of the four-membered ring.

Below is our comprehensive troubleshooting guide, designed to provide you with the mechanistic causality and self-validating protocols needed to keep your azetidine core intact.

Part 1: Mechanistic Diagnostics & Core Principles

To troubleshoot ring opening, we must first understand the thermodynamic forces at play. Azetidines possess a significant ring strain of approximately 25.2 to 25.4 kcal/mol[1],. Under strictly neutral or basic conditions, the ring is kinetically stable. However, the parent azetidine nitrogen is moderately basic (pKa ~11.29)[1].

When the N1 nitrogen is protonated by Brønsted acids or coordinated by Lewis acids, it forms a highly reactive azetidinium ion[2]. This activation lowers the energy barrier for nucleophilic attack at the adjacent C2 or C4 carbons, triggering an SN​2 -type ring opening driven by the release of the ~25 kcal/mol strain energy,[3]. Furthermore, the furan-2-ylmethyl substituent is highly electron-rich and prone to acid-catalyzed polymerization or Friedel-Crafts alkylation if electrophilic species are generated during decomposition.

Quantitative Reactivity Parameters

To predict and control the behavior of your substrate, refer to the following physicochemical parameters:

PropertyValue / CharacteristicSynthetic Implication
Azetidine Ring Strain ~25.2 - 25.4 kcal/molHigh thermodynamic driving force for ring-opening upon activation[1],.
Parent Azetidine pKa 11.29 (in water)N1 is readily protonated under mildly acidic conditions, forming an unstable azetidinium ion[1].
C2/C4 Electrophilicity Low (Neutral) / High (Activated)The ring is susceptible to nucleophilic attack only when N1 is protonated or Lewis acid-coordinated[2].
Furan Reactivity Electron-rich aromaticProne to side-reactions; strictly avoid strong acids to prevent furan polymerization.
Degradation Pathways

Mechanism Substrate 1-(Furan-2-ylmethyl) azetidin-3-amine Protonated Azetidinium Ion (Activated N1) Substrate->Protonated H+ or Lewis Acid FuranSide Furan Polymerization/ Alkylation Substrate->FuranSide Strong Electrophiles RingOpen Acyclic Amine (Ring Opened) Protonated->RingOpen Nucleophile (SN2) Strain Relief

Mechanistic pathways of azetidine activation and furan side-reactions.

Part 2: Troubleshooting Decision Tree

Use this diagnostic workflow to identify the root cause of your specific ring-opening event.

Troubleshooting Start Ring Opening Detected AcidCheck Acidic Conditions or Lewis Acids Present? Start->AcidCheck AcidMech N1 Protonation/ Coordination AcidCheck->AcidMech Yes NucCheck Strong Nucleophiles Present? AcidCheck->NucCheck No AcidFix Use Non-Acidic Reagents (e.g., HATU/DIPEA) AcidMech->AcidFix NucMech SN2 Attack at C2/C4 (Strain Release) NucCheck->NucMech Yes TempCheck Reaction Temp > 80°C? NucCheck->TempCheck No NucFix Lower Temp / Use Sterically Hindered Reagents NucMech->NucFix TempMech Thermal Degradation TempCheck->TempMech Yes TempFix Maintain Temp < 60°C TempMech->TempFix

Diagnostic workflow for azetidine ring-opening troubleshooting.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my azetidine ring open during amide coupling at the 3-amino position? A1: Standard amide couplings often utilize acyl chlorides. Acyl chlorides can act as weak Lewis acids, coordinating to the N1 nitrogen and promoting ring-opening[4]. Even with standard peptide coupling reagents (like EDC/HOBt), transient acidic micro-environments can protonate N1. Solution: Shift to mild, non-acidic coupling conditions. Utilizing HATU with a sterically hindered base (DIPEA) ensures the reaction remains basic, preventing azetidinium formation.

Q2: I am observing a complex mixture with a complete loss of the furan signal in my NMR. What is happening? A2: You are likely experiencing a cascade degradation. If the reaction pH drops, the azetidine ring opens to form a reactive electrophilic intermediate. The pendant furan ring is highly electron-rich and acts as a nucleophile, trapping the opened azetidine via an intramolecular or intermolecular Friedel-Crafts-type reaction. Solution: Strictly avoid strong Brønsted acids (e.g., TFA, HCl)[4]. If you are attempting to remove a protecting group elsewhere on the molecule, utilize orthogonal protecting groups (e.g., Cbz removed by neutral hydrogenolysis instead of Boc removed by acid)[4].

Q3: Can I perform a reductive amination on the C3-primary amine without degrading the core? A3: Yes, but the choice of your reducing agent is the determining factor. Sodium cyanoborohydride ( NaBH3​CN ) requires mildly acidic conditions (pH 4-5) to function efficiently, which risks protonating the azetidine[3]. Solution: Use Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE). STAB operates efficiently at near-neutral pH, allowing imine reduction without activating the azetidine nitrogen.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints to verify that the azetidine ring remains intact before proceeding to subsequent steps.

Protocol A: Mild Amidation of 1-(Furan-2-ylmethyl)azetidin-3-amine

Causality: This protocol uses HATU/DIPEA to ensure the reaction environment remains strictly basic, preventing the formation of the reactive azetidinium ion. The temperature is strictly controlled to suppress thermal degradation[4].

  • Pre-activation: Dissolve your target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Basification: Add N,N -Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to pre-form the active ester. Crucial Step: Pre-forming the ester prevents the azetidine from interacting with unreacted coupling reagent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add 1-(Furan-2-ylmethyl)azetidin-3-amine (1.05 equiv) dropwise as a solution in DCM.

  • Reaction & Validation: Allow the mixture to slowly warm to room temperature. Monitor by LC-MS after 2 hours.

    • Self-Validation Checkpoint: Look for your desired product mass. If you observe a mass of [M+18]+ or [M+Nucleophile]+ , ring opening has occurred. A clean single peak confirms the azetidine is intact.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM ( ). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Safe Reductive Amination at the C3-Amine

Causality: By utilizing molecular sieves to drive imine formation and STAB as the reductant, we bypass the need for Brønsted acid catalysis, protecting both the azetidine and the furan ring.

  • Imine Formation: Combine 1-(Furan-2-ylmethyl)azetidin-3-amine (1.0 equiv) and the target aldehyde/ketone (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Water Scavenging: Add activated 4Å molecular sieves. Stir the suspension for 2 to 4 hours at room temperature under an inert atmosphere (Argon/Nitrogen).

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) in small portions over 10 minutes.

  • Reaction & Validation: Stir for 12 hours at room temperature.

    • Self-Validation Checkpoint: Analyze by TLC. The absence of highly polar, UV-active baseline streaks (characteristic of furan polymerization) confirms that the mild conditions successfully protected the heterocycles.

  • Workup: Quench carefully with 1N NaOH (to neutralize boron species and ensure the azetidine remains unprotonated). Extract with Ethyl Acetate ( ). Dry over Na2​SO4​ and concentrate.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC National Institutes of Health (NIH)[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle RSC Publishing[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC National Institutes of Health (NIH)[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(Furan-2-ylmethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(Furan-2-ylmethyl)azetidin-3-amine. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered during experimental work. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the successful use of this compound in your research.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 1-(Furan-2-ylmethyl)azetidin-3-amine that influence its aqueous solubility?

A1: The aqueous solubility of 1-(Furan-2-ylmethyl)azetidin-3-amine is governed by a balance of hydrophilic and hydrophobic properties inherent in its molecular structure. The key components are:

  • Azetidine Ring: This four-membered nitrogen-containing heterocycle is a polar feature.[1][2]

  • Amine Group (-NH2): The primary amine group is hydrophilic and can participate in hydrogen bonding with water molecules.[3] It also acts as a weak base.

  • Furan Ring: The furan ring is an aromatic, five-membered heterocycle containing an oxygen atom. While the oxygen can participate in hydrogen bonding, the overall ring structure is relatively nonpolar and contributes to the compound's hydrophobic character.[4][5][6] Furan itself is only slightly soluble in water.[5][6]

  • Methylene Linker (-CH2-): This linker connects the furan and azetidine rings and adds to the nonpolar character of the molecule.

The combination of the larger, more hydrophobic furan-ylmethyl substituent and the smaller, polar azetidin-3-amine portion results in a molecule with limited aqueous solubility. Many new chemical entities with aromatic and heterocyclic moieties face this challenge.[7][8]

Q2: My compound, dissolved in a DMSO stock, is precipitating when I dilute it into my aqueous assay buffer. What is causing this?

A2: This is a common and expected phenomenon known as "solvent shifting" or "antisolvent precipitation." Your compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, when a small volume of this DMSO stock is introduced into a large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a solvent system (primarily water) in which it has poor solubility. If the final concentration in the assay buffer exceeds its aqueous solubility limit, the compound will precipitate out of the solution.[8] More than 40% of new chemical entities are practically insoluble in water, making this a frequent issue in drug discovery.[8]

Q3: Can I simply heat the solution to dissolve my compound?

A3: Heating can be a viable method to increase the solubility of many compounds, as the dissolution process is often endothermic.[9] However, this approach has significant caveats for biological assays:

  • Compound Stability: Furan-containing compounds can be heat-sensitive and may decompose at elevated temperatures.[10]

  • Assay Component Integrity: High temperatures can denature proteins, enzymes, or other biological components in your assay, rendering your results invalid.

  • Re-precipitation: The compound may dissolve upon heating but can precipitate out again as the solution cools to the assay's incubation temperature (e.g., 25°C or 37°C).

Therefore, while gentle warming might aid initial dissolution, it is not a robust solution for maintaining solubility throughout a biological experiment.

II. Troubleshooting Guides & Protocols

This section provides a systematic approach to diagnosing and solving solubility issues. We will progress from simple adjustments to more complex formulation strategies.

Guide 1: pH Adjustment for Ionizable Compounds

The Principle of pH Modification

The azetidin-3-amine moiety contains a primary amine, which is a weak base.[3] By lowering the pH of the aqueous medium, this amine group can be protonated to form a positively charged ammonium salt (R-NH3+). This ionic form is significantly more polar and, therefore, more soluble in water than the neutral free base.[11][][13] This is a fundamental and highly effective strategy for solubilizing basic compounds.[][14]

When to Use This Method:

  • Your final assay conditions can tolerate a pH range that is acidic relative to the compound's pKa.

  • You need a simple and rapid method for initial screening experiments.

Experimental Protocol: Determining the pH-Solubility Profile

  • Prepare a Series of Buffers: Prepare a set of biologically compatible buffers covering a pH range from approximately 4.0 to 8.0 (e.g., acetate, phosphate, MES, HEPES).

  • Equilibrate Slurry: Add an excess amount of 1-(Furan-2-ylmethyl)azetidin-3-amine to a small volume of each buffer in separate vials.

  • Shake and Incubate: Agitate the slurries at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[15]

  • Separate Solid and Supernatant: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantify Concentration: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.[15]

  • Plot and Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Data Interpretation: The resulting plot will reveal the pH at which solubility is maximized. For a basic compound like this, you should observe a significant increase in solubility as the pH decreases.

pH Expected Solubility Trend Rationale
4.0-6.0HighThe amine group is predominantly protonated (R-NH3+), forming a soluble salt.
7.0-7.4Intermediate to LowA mixture of protonated and neutral forms exists, approaching the pKa.
> 8.0LowThe compound is primarily in its less soluble, neutral free base form (R-NH2).

This table illustrates the expected trend for a typical amine.

Troubleshooting Workflow for pH Adjustment

G start Start: Compound Precipitates in Aqueous Buffer check_assay_ph Can the assay tolerate a lower pH? start->check_assay_ph ph_profile Determine pH-Solubility Profile (Protocol Above) check_assay_ph->ph_profile Yes next_guide Proceed to Co-solvent Guide check_assay_ph->next_guide No select_buffer Select optimal acidic buffer that maintains compound solubility and assay integrity. ph_profile->select_buffer end_success Success: Compound is Soluble select_buffer->end_success

Caption: Decision workflow for using pH adjustment.

Guide 2: Utilizing Co-solvents

The Principle of Co-solvency

Co-solvents are water-miscible organic solvents that, when added to water in small amounts, reduce the overall polarity of the solvent system.[16] This reduction in polarity makes the aqueous environment more favorable for dissolving hydrophobic or poorly soluble molecules.[16][17] Essentially, the co-solvent disrupts the strong hydrogen-bonding network of water, lowering the energy required to create a cavity for the solute molecule.[]

Commonly Used Co-solvents in Biological Assays:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

When to Use This Method:

  • pH adjustment is not feasible or is insufficient.

  • Your assay can tolerate low percentages (typically <5%, often <1%) of an organic solvent without compromising results.

Experimental Protocol: Co-solvent Tolerance and Solubility Screening

  • Assay Tolerance Test: First, determine the maximum percentage of each co-solvent your assay can tolerate. Run your assay with vehicle controls containing increasing percentages (e.g., 0.1%, 0.5%, 1%, 2%, 5%) of the co-solvent alone to identify any inhibitory or confounding effects.

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Dilution Series: Create a dilution series of your compound in the assay buffer. For example, to achieve a 1% final co-solvent concentration, add 1 µL of your stock solution to 99 µL of buffer.

  • Visual and Quantitative Assessment: Visually inspect for precipitation immediately and after a typical assay incubation period. For a more rigorous assessment, use techniques like nephelometry or dynamic light scattering to detect sub-visible precipitation.

Data Interpretation: Compare the apparent solubility across different co-solvent systems.

Co-solvent System (at 1% final conc.) Apparent Solubility (µM) Observations
1% DMSO in PBS15Slight haze observed after 1 hour.
1% Ethanol in PBS10Immediate fine precipitate.
1% PEG 400 in PBS25Clear solution, stable for 24 hours.
1% Propylene Glycol in PBS20Clear solution, stable for 24 hours.

This is illustrative data for a model compound.

Troubleshooting Workflow for Co-solvents

G start Start: pH adjustment is insufficient or not viable. check_assay_tolerance Test assay tolerance to various co-solvents (DMSO, PEG 400, PG, Ethanol) start->check_assay_tolerance select_cosolvent Select co-solvent with highest tolerance and best solubilizing capacity. check_assay_tolerance->select_cosolvent optimize_conc Optimize final co-solvent concentration to maximize solubility while minimizing assay interference. select_cosolvent->optimize_conc Viable co-solvent found next_guide Proceed to Complexation Guide select_cosolvent->next_guide None are suitable end_success Success: Compound is Soluble optimize_conc->end_success

Caption: Decision workflow for using co-solvents.

Guide 3: Complexation with Cyclodextrins

The Principle of Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone.[18] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic (lipophilic).[18][19] Poorly soluble molecules, like 1-(Furan-2-ylmethyl)azetidin-3-amine, can fit into this hydrophobic cavity, forming a "host-guest" inclusion complex.[20] This complex effectively shields the hydrophobic part of the molecule from water, dramatically increasing its apparent aqueous solubility.[20][21][22]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (βCD): Often used, but has limited water solubility itself.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified version with much higher aqueous solubility and lower toxicity, making it a preferred choice for many applications.[21]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with very high water solubility, excellent for solubilizing basic drugs.

When to Use This Method:

  • Both pH adjustment and co-solvents have failed or are incompatible with the assay.

  • A significant increase in solubility is required.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare CD Solutions: Prepare a series of aqueous solutions of your chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10% w/v) in your final assay buffer.

  • Add Excess Compound: Add an excess amount of 1-(Furan-2-ylmethyl)azetidin-3-amine to each CD solution.

  • Equilibrate: Shake the vials at a constant temperature for 24-48 hours to reach equilibrium.

  • Separate and Quantify: Centrifuge the samples, and quantify the concentration of the compound in the clear supernatant via HPLC or LC-MS.

  • Plot and Analyze: Plot the total concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing CD concentration indicates the formation of a soluble inclusion complex.[20]

Data Interpretation:

HP-β-CD Conc. (% w/v) Apparent Solubility (µM)
05
150
2110
5280
10550

Illustrative data showing a linear increase in solubility.

General Troubleshooting Logic

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategy cluster_3 Outcome start Problem: Compound Precipitation sol_limit Determine Kinetic Solubility in Assay Buffer start->sol_limit ph_adjust Guide 1: pH Adjustment sol_limit->ph_adjust Is compound ionizable? cosolvent Guide 2: Co-solvents sol_limit->cosolvent Compound is not ionizable ph_adjust->cosolvent Fails or Incompatible success Solution Found: Proceed with Experiment ph_adjust->success Success cyclodextrin Guide 3: Cyclodextrin Complexation cosolvent->cyclodextrin Fails or Incompatible cosolvent->success Success cyclodextrin->success Success

Caption: Overall troubleshooting flowchart.

III. Summary and Recommendations

Successfully incorporating 1-(Furan-2-ylmethyl)azetidin-3-amine into aqueous experimental systems requires a systematic approach to overcoming its inherent solubility limitations.

  • Start with pH Adjustment: As the compound possesses a basic amine, acidification is the most straightforward and often most effective initial strategy.

  • Explore Co-solvents: If pH modification is not an option, screen a panel of biocompatible co-solvents, always validating their compatibility with your specific assay first.

  • Employ Cyclodextrins: For the most challenging cases, cyclodextrins, particularly HP-β-CD, offer a powerful method for achieving significant solubility enhancement through inclusion complexation.

By following these guides and understanding the chemical principles behind them, researchers can effectively mitigate solubility issues, ensuring reliable and reproducible experimental outcomes.

IV. References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.

  • Wikipedia. (n.d.). Cosolvent.

  • University of York. (n.d.). Solubility and pH of amines.

  • El-Sayed, M. F., & El-Karm, A. A. (2024). Furan: A Promising Scaffold for Biological Activity. Preprints.org.

  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?

  • Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria.

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.

  • Wikipedia. (n.d.). Furan.

  • Pharma Excipients. (2022). Cosolvent and Complexation Systems.

  • ResearchGate. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.

  • University of Wisconsin-Madison. (n.d.). Chapter 22 Notes - Amines.

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.

  • National Institutes of Health. (n.d.). Furan | C4H4O | CID 8029 - PubChem.

  • BenchChem. (2025). Troubleshooting poor solubility of furan-based dicarboxylic acids.

  • SlideShare. (n.d.). Preparation and Properties of Furan.

  • Cox, J. A. G., et al. (2020). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases.

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility.

  • Liu, J., et al. (2015). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters.

  • International Journal of Pharmaceutical Sciences and Research. (2023). Solubility enhancement techniques: A comprehensive review.

  • BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Ethylphenyl)azetidine.

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.

  • Quora. (2018). How does branching increase the solubility in amines?

  • ScienceDirect. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.

  • Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.

  • MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid | Proline Analog.

  • BenchChem. (2025). overcoming solubility issues of furan amine derivatives in assays.

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds.

  • National Library of Medicine. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.

  • MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.

  • Tablets & Capsules. (2025). Formulating OSDs for Poorly Soluble Drugs.

  • BLDpharm. (n.d.). 1490683-39-0|1-((5-Bromofuran-2-yl)methyl)azetidin-3-amine.

  • Der Pharma Chemica. (2015). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis.

  • American Elements. (n.d.). Azetidines.

  • National Institutes of Health. (n.d.). amine | C7H11NO | CID 3161863 - PubChem.

Sources

Best column chromatography purification methods for 1-(Furan-2-ylmethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges in the chromatographic purification of 1-(Furan-2-ylmethyl)azetidin-3-amine .

This specific molecule presents a unique triad of chromatographic challenges:

  • Acid-Sensitive Core: The furan ring is highly susceptible to acid-catalyzed ring-opening and polymerization[1].

  • High Basicity: It contains two basic nitrogen centers—a primary amine and a tertiary amine within the strained azetidine ring.

  • Extreme Polarity: The dual-amine functionality causes severe irreversible binding to standard acidic silica gel[2][3].

Below, you will find our diagnostic workflow, mechanistic FAQs, and field-validated protocols to ensure high-yield, high-purity recovery of your target compound.

Diagnostic Purification Workflow

Use the following decision tree to determine the optimal purification strategy based on your available equipment and the phase of your crude mixture.

PurificationWorkflow Start Crude 1-(Furan-2-ylmethyl) azetidin-3-amine PhaseCheck Aqueous Workup Completed? Start->PhaseCheck RP_C18 High-pH Reversed-Phase (C18, pH 10 Buffer) PhaseCheck->RP_C18 No (Aqueous) NP_Check Amine-Functionalized Silica Available? PhaseCheck->NP_Check Yes (Organic) Success1 Pure Product (High Yield, Intact Furan) RP_C18->Success1 NH_Silica Amine-Functionalized Silica (Hexane/EtOAc) NP_Check->NH_Silica Yes Bare_Silica Bare Silica Gel (Requires Deactivation) NP_Check->Bare_Silica No NH_Silica->Success1 ModifierCheck Added 1-5% TEA or NH4OH to Mobile Phase? Bare_Silica->ModifierCheck Success2 Pure Product (Moderate Yield) ModifierCheck->Success2 Yes Failure Degradation & Tailing (Furan Cleavage / Amine Binding) ModifierCheck->Failure No

Decision tree for overcoming strong amine-silica interactions and furan degradation.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my compound decompose or turn dark brown when purified on standard bare silica gel? A1: Bare silica gel (SiO₂) possesses mildly acidic surface silanol groups (pKa ~ 4.5 - 5.0). The furan ring in your molecule is highly sensitive to acidic conditions. Exposure to these silanols can protonate the furan ring, triggering an acid-catalyzed cascade that cleaves the ring and forms reactive, unstable dicarbonyl compounds[1]. Simultaneously, the basic primary and tertiary amines create a strong Brønsted acid-base interaction with the silica, causing the compound to stall on the column[2][3].

Q2: I am seeing severe peak tailing and poor resolution. How do I fix this? A2: Peak tailing for basic amines on normal-phase silica is caused by secondary interactions with active silanol sites[3][4]. To resolve this, you must alter the stationary or mobile phase:

  • Mask the silanols: Use an amine-functionalized silica stationary phase (e.g., KP-NH). This provides a basic environment that repels the amines and protects the furan[2][5].

  • Deactivate the bare silica: Add a competing volatile base, such as 1-5% triethylamine (TEA) or aqueous ammonia, to your mobile phase (e.g., DCM/MeOH/NH₄OH). This neutralizes the acidic sites before your compound interacts with them[3][6].

Q3: Can I use Reversed-Phase (RP) C18 chromatography for this molecule? A3: Yes, but with strict pH control. Standard RP mobile phases often use 0.1% TFA or Formic Acid. These acids will fully protonate both amines, making the molecule excessively polar (causing it to elute in the void volume) and risking furan degradation[1][7]. You must employ the "2 pH rule"—adjusting the mobile phase pH to at least two units above the amine's pKa[3]. Use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10) to keep the amines in their free-base form, ensuring proper retention and peak shape.

Validated Purification Protocols

Protocol A: Amine-Functionalized Silica Chromatography (Recommended)

Causality: Amine-bonded stationary phases neutralize the acidic environment, protecting the acid-sensitive furan ring and preventing the primary/tertiary amines from binding irreversibly to the matrix[2][5].

Step-by-Step Methodology:

  • Column Selection: Select an amine-functionalized silica flash cartridge (e.g., Biotage KP-NH or Teledyne Isco RediSep Amine)[2][5].

  • Equilibration: Equilibrate the column with 3-5 column volumes (CV) of 100% Hexane or Heptane.

  • Sample Loading: Dissolve the crude 1-(Furan-2-ylmethyl)azetidin-3-amine in a minimum volume of Dichloromethane (DCM). Load directly onto the cartridge.

  • Gradient Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexane over 10-15 CVs. Note: Because the silica is already deactivated by the bonded amine groups, no TEA or ammonia modifiers are required in the solvent[5].

  • Fraction Collection: Monitor UV absorbance at 210 nm and 254 nm (the furan ring provides strong UV chromophore activity).

  • Recovery: Pool the product-containing fractions and concentrate under reduced pressure at a low temperature (<35°C) to prevent thermal degradation of the furan ring[1].

Protocol B: High-pH Reversed-Phase (RP-C18) Chromatography

Causality: Operating at a highly alkaline pH ensures the primary and tertiary amines remain deprotonated (free base). This increases the molecule's lipophilicity, allowing for predictable retention on a C18 column while entirely avoiding acid-catalyzed furan cleavage[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with dilute Ammonium Hydroxide.

    • Solvent B: LC-MS grade Acetonitrile.

  • Column Equilibration: Equilibrate a preparative C18 column (designed for high-pH tolerance) with 5% Solvent B for 5 CVs.

  • Sample Loading: Dissolve the sample in a 90:10 mixture of Solvent A and B. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Gradient Elution: Run a linear gradient from 5% to 60% Solvent B over 20 minutes.

  • Lyophilization: Immediately freeze the pure fractions and lyophilize to remove the water and the volatile ammonium bicarbonate buffer. Do not use rotary evaporation for aqueous basic solutions, as prolonged heating in water can degrade the azetidine ring.

Quantitative Data & Troubleshooting Matrix

The following table summarizes the expected outcomes when applying different chromatographic conditions to 1-(Furan-2-ylmethyl)azetidin-3-amine.

Stationary PhaseMobile Phase SystemFuran StabilityAmine RecoveryPeak ShapeRecommendation Level
Amine-Functionalized Silica Hexane / Ethyl AcetateExcellent (No acid present)>90% (No silanol binding)Sharp, symmetrical⭐⭐⭐⭐⭐ (Optimal)
Reversed-Phase C18 Water / MeCN (pH 10.0 Buffer)Excellent (Alkaline protection)>85% (Free-base form)Sharp⭐⭐⭐⭐ (Best for aqueous crude)
Bare Silica Gel DCM / MeOH + 2% TEAModerate (Requires careful handling)60-75% (Some irreversible binding)Moderate tailing⭐⭐⭐ (Acceptable legacy method)
Bare Silica Gel DCM / MeOH (No modifiers)Poor (Acid-catalyzed cleavage)<20% (Severe silanol binding)Severe tailing / Stalling❌ (Do Not Use)
Reversed-Phase C18 Water / MeCN + 0.1% TFAPoor (Acid-catalyzed cleavage)Elutes in void volumeBroad❌ (Do Not Use)

Sources

Optimizing reaction temperature to prevent furan ring degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with furanic platform chemicals. Furan rings present a unique thermodynamic challenge: their pseudoaromatic nature (lower resonance energy compared to benzene) makes them highly susceptible to electrophilic attack, hydration, and subsequent ring-opening, especially at elevated temperatures.

This guide is designed to help you troubleshoot furan degradation, understand the mechanistic causality behind these failures, and optimize your reaction temperatures to achieve high yields without sacrificing substrate integrity.

Core Troubleshooting FAQs: Understanding Furan Degradation

Q1: My reaction requires elevated temperatures (>80°C) to achieve catalytic turnover, but my furan substrate is turning into a black, insoluble tar. What is happening mechanistically? A1: The "black tar" is a classic hallmark of furan ring polymerization. At elevated temperatures, especially in the presence of Brønsted or Lewis acids, the furan ring undergoes protonation at the highly electron-rich alpha position. This disrupts the aromaticity, leading to hydration and subsequent ring-opening to form highly reactive 1,4-dicarbonyl compounds (such as succinaldehyde)[1]. At temperatures exceeding 80°C, these dicarbonyls rapidly undergo intermolecular aldol condensations, forming complex, cross-linked polymeric networks (tar)[2].

To solve this, you must decouple the activation energy of your desired reaction from the activation energy of furan degradation. If high temperatures are mandatory, you must strictly control the pH or switch to an anhydrous solvent system to prevent the initial hydration step[3].

G N1 Furan Substrate N2 Protonated Furan (High Temp + H+) N1->N2 Acid / Heat N3 Hydrated Intermediate (Loss of Aromaticity) N2->N3 + H2O N4 1,4-Dicarbonyl (e.g., Succinaldehyde) N3->N4 Ring Opening N5 Polymerization / Tar (Irreversible) N4->N5 Aldol Condensation (>80°C)

Mechanism of acid-catalyzed furan ring opening and subsequent polymerization.

Q2: How can I optimize the reaction temperature if my desired pathway (e.g., hydrogenation or cross-coupling) competes directly with furan ring-opening? A2: Optimization in this scenario requires a multi-variable approach focusing on solvent stabilization and temperature stepping .

  • Solvent Effects: Polar aprotic solvents, particularly N,N-Dimethylformamide (DMF), have been shown to exert a strong stabilizing effect on furanic compounds by solvating reactive intermediates and buffering localized acidic microenvironments[4].

  • Catalyst Tuning: If you are performing a hydrogenation, the choice of metal and support dictates the required temperature. For example, weakly acidic silica supports (e.g., Pt/SiO2) allow for lower temperature turnover while avoiding the Brønsted acid sites that catalyze C-O bond cleavage and ring-opening.

Q3: Is it possible to intentionally utilize temperature to drive furan ring-opening for the synthesis of specific derivatives? A3: Yes. If your goal is to synthesize chemicals like 1,5-pentanediol or specific ketoaldehydes, temperature is your primary control lever. The hydrolysis of most furans is an endergonic (uphill) process[1]. By utilizing specific bifunctional catalysts (like Pt/aluminosilicates) and pushing temperatures to 140°C–180°C under hydrogen pressure, you can selectively drive the hydrogenolysis and ring-opening pathways.

Quantitative Data: Temperature vs. Furan Stability

The following table synthesizes the stability thresholds of furan rings across various common reaction environments. Use this as a baseline for your experimental design.

Reaction EnvironmentTemp (°C)Furan Ring StatusMechanistic Outcome / Causality
Aqueous Acid (Catalytic HCl)50°CMarginally StableSlow hydrolysis begins; minimal tarring if quenched rapidly[3].
Aqueous Acid (Catalytic HCl)80°CDegraded Rapid ring-opening to dicarbonyls; significant tar formation[2].
Anhydrous Acid (Acetic Acid)80°C - 120°CStableLack of water prevents hydration intermediate; ring remains intact[3].
Pt/Aluminosilicates + H2 (10 bar)150°CRing-Opened Selective hydrogenolysis to 1,5-pentanediol via oxocarbenium ion.
Basic Media (Ba(OH)2 in EtOH)50°CStableFurans are generally stable in mild base; preserves heterocyclic core[5].

Experimental Protocol: Temperature-Kinetics Optimization Workflow

To find the exact thermal "sweet spot" for your specific furanic substrate, you must run a self-validating kinetics study. This protocol relies on a strict mass balance check . If the sum of your product yield and recovered starting material drops below 95%, undetected degradation (polymerization) is occurring.

Materials Required:

  • Furan substrate (e.g., 2-methylfuran or furfuryl alcohol)

  • Internal Standard (IS): n-hexadecane (inert, non-volatile, excellent for GC-MS)

  • Solvent system (preferably anhydrous or polar aprotic)

  • Quenching agent (e.g., cold triethylamine to neutralize acid, or rapid cooling bath)

Step-by-Step Methodology:

  • Reaction Preparation: Dissolve the furan substrate to a known concentration (e.g., 0.2 M) in your chosen solvent. Add exactly 0.05 equivalents of n-hexadecane as the internal standard.

  • Temperature Gradient Setup: Set up parallel reaction vials equipped with magnetic stirrers in heating blocks set to a gradient: 40°C, 60°C, 80°C, 100°C, and 120°C.

  • Initiation & Sampling: Inject your catalyst/reagents to initiate the reaction. At strict time intervals (e.g., 15, 30, 60, 120 minutes), extract a 50 µL aliquot from each vial.

  • Immediate Quenching (Critical Step): Immediately discharge the 50 µL aliquot into a vial containing 1 mL of cold quenching solution (e.g., basic buffer or cold solvent) to instantly halt both the desired reaction and any thermal degradation.

  • GC-MS Analysis: Analyze the quenched samples via GC-MS. Calculate the concentration of the remaining starting material and the formed product relative to the n-hexadecane internal standard.

  • Mass Balance Validation: For each temperature and time point, calculate: (Moles of Product + Moles of Recovered Substrate) / Initial Moles of Substrate.

    • Causality Check: If the mass balance is <95% at 80°C but >98% at 60°C, you have identified your thermal degradation threshold. The missing mass has polymerized into GC-invisible tar.

Workflow S1 1. Baseline Setup (+ Internal Standard) S2 2. Temp Gradient (40°C to 120°C) S1->S2 S3 3. Time-Point Sampling S2->S3 S4 4. Rapid Quench (Halt Degradation) S3->S4 S5 5. GC-MS Analysis & Mass Balance S4->S5

Experimental workflow for temperature-dependent furan stability optimization.

References

  • Frontiers in Chemistry. "Production of Hydroxymethylfurfural Derivatives From Furfural Derivatives via Hydroxymethylation." National Center for Biotechnology Information (NIH). Available at:[Link]

  • ResearchGate. "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions." ResearchGate. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates." RSC Publications. Available at: [Link]

  • Science. "The photohydrolysis of furans." Science / Unito. Available at: [Link]

Sources

Technical Support Center: Handling, Storage, and Shelf-Life Guidelines for 1-(Furan-2-ylmethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As a bifunctional building block, 1-(Furan-2-ylmethyl)azetidin-3-amine is highly valued in drug discovery and materials science. However, its unique molecular architecture—combining an electron-rich, pseudoaromatic furan ring, a highly strained 4-membered azetidine ring, and a nucleophilic primary amine—makes it exceptionally vulnerable to environmental degradation.

This guide is designed to move beyond basic safety data sheets. Here, we explore the causality behind chemical degradation and provide self-validating protocols to ensure the integrity of your experimental workflows.

Section 1: Core Storage Parameters & Shelf-Life

To maintain structural integrity, the thermodynamic drivers of degradation (heat, light, and oxidation) must be suppressed. Below are the quantitative storage guidelines required to maximize the shelf-life of this compound.

ParameterRecommended ConditionCritical ToleranceCausality for Metric
Temperature (Long-term) -20 °CDo not exceed 8 °C for >48hSuppresses furan auto-oxidation and thermally-driven polymerization.
Atmosphere Argon (Ar) or Nitrogen (N2)< 5 ppm O2 / MoisturePrevents CO2-driven carbamate formation and O2-driven endoperoxide formation.
Light Exposure Complete darkness (Amber/Foil)Zero direct UV exposureUV light catalyzes singlet-oxygen [4+2] cycloadditions to the furan ring.
Shelf-Life (Unopened) 12 - 24 monthsN/ABased on standard stability kinetics for primary amine-functionalized furans.
Shelf-Life (In Solution) < 24 hours (Ambient)Must be prepared freshSolvents can contain dissolved O2 or peroxides that rapidly degrade the molecule.

Section 2: The Chemistry of Degradation

Understanding how 1-(Furan-2-ylmethyl)azetidin-3-amine degrades is the first step in preventing it. The molecule possesses three distinct points of failure, mapped in the mechanistic workflow below.

DegradationPathways Compound 1-(Furan-2-ylmethyl) azetidin-3-amine O2 O2 / Light Exposure Compound->O2 CO2 Atmospheric CO2 + Moisture Compound->CO2 Acid Trace Acids (H+) Compound->Acid FuranOx Furan Ring Oxidation (Endoperoxides / Polymers) O2->FuranOx Photo-oxidation Carbamate Amine Carbamate Salt (White Crust/Insoluble) CO2->Carbamate Nucleophilic Attack RingOpen Azetidine Ring Opening (Acyclic Amines) Acid->RingOpen Strain Release

Figure 1: Primary degradation pathways of 1-(Furan-2-ylmethyl)azetidin-3-amine.

Section 3: Troubleshooting & FAQs

Q: My compound arrived as a pale liquid, but after a month on the bench, it has turned into a dark, viscous oil. What happened? A: This is a classic presentation of furan ring auto-oxidation and subsequent polymerization. Alkylated furans possess very low oxidative stability compared to standard aromatics. Upon exposure to ambient oxygen and light, the furan ring undergoes oxidation to form highly polar, ring-opened dicarbonyl intermediates. These intermediates rapidly react with the intact starting material to form dimers and high-molecular-weight polymers (often referred to as "gums") . The structural complexity of the furan molecule makes it highly thermally labile . To prevent this, the compound must be stored at -20 °C under an inert atmosphere.

Q: I am observing a white, crusty precipitate forming around the cap of the reagent bottle, and the material is becoming insoluble in non-polar solvents. Is the batch ruined? A: You are observing carbamate salt formation. The primary amine at the 3-position of the azetidine ring is a strong nucleophile. When exposed to atmospheric carbon dioxide (CO2) and trace moisture, the amine rapidly attacks CO2 to form an insoluble ammonium carbamate salt. While the bulk liquid inside the bottle may still be viable if the crust is localized to the threads, severe contamination requires remediation. You can recover the free base by partitioning the degraded mixture between dichloromethane (DCM) and 1M aqueous NaOH, as detailed in Protocol B .

Q: My NMR spectra show unexpected peaks in the aliphatic region and a loss of the characteristic azetidine multiplet signals. What is the mechanism of this degradation? A: This indicates azetidine ring opening. The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). If your storage solvent or reaction matrix contains trace acids (even mild Lewis acids or acidic deuterated solvents like CDCl3 that have not been neutralized with silver foil), the azetidine nitrogen becomes protonated. This dramatically lowers the activation energy for nucleophilic attack, leading to strain-release ring opening and the formation of acyclic amine byproducts.

Section 4: Experimental Protocols

To guarantee experimental reproducibility, all handling of this compound must utilize strict air-free techniques .

Protocol A: Safe Aliquoting via Schlenk Technique

SchlenkWorkflow Start Purge Flask (3x Vacuum/Argon) Thaw Thaw Compound Under Argon Start->Thaw Transfer Syringe Transfer (Positive Ar Pressure) Thaw->Transfer Seal Seal with PTFE & Parafilm Transfer->Seal Store Store at -20°C in Dark Seal->Store

Figure 2: Step-by-step Schlenk line workflow for aliquoting air-sensitive amines.

Step-by-Step Methodology:

  • Preparation: Oven-dry all receiving flasks and syringes at 120 °C for at least 4 hours. Cool them under a continuous stream of dry Argon.

  • Thawing: Remove the 1-(Furan-2-ylmethyl)azetidin-3-amine from the -20 °C freezer. Do not open the bottle. Allow it to thaw completely to room temperature in a dark environment to prevent condensation from introducing moisture into the reagent.

  • Purging: Connect the receiving flask to a Schlenk line. Perform three cycles of vacuum (5 mins) and Argon backfill.

  • Transfer: Insert an Argon-purged needle attached to a positive-pressure Argon line into the septum of the reagent bottle. Use a dry, gas-tight syringe to withdraw the required volume.

  • Sealing: Dispense the reagent into the purged receiving flask. Immediately wrap the threads of the original reagent bottle with PTFE tape, cap tightly, and seal the exterior with Parafilm before returning it to the -20 °C freezer.

Protocol B: Free-Basing and Recovery of Carbamate-Degraded Material

If your compound has absorbed CO2 and formed a carbamate crust, use this self-validating extraction protocol to recover the active free base.

Step-by-Step Methodology:

  • Dissolution: Suspend the degraded material in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH (1:1 ratio, 10 mL per gram of compound).

  • Hydrolysis: Stir vigorously at room temperature for 30 minutes. The high pH will break down the carbamate salt, releasing CO2 gas and driving the amine back into its neutral, free-base form. Self-validation step: The suspension will turn into a clear biphasic liquid once the carbamate is fully hydrolyzed.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with fresh DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2SO4 (avoid MgSO4 as it is slightly acidic and can trigger azetidine ring opening), filter, and concentrate under reduced pressure (bath temp < 30 °C). Flush the resulting oil with Argon immediately.

References

  • Title: Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components Source: Fuel (Elsevier), Volume 212, 2018, Pages 576-585 URL: [Link]

  • Title: Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review Source: Photochem (MDPI), 2025, 5(4), 35 URL: [Link]

Technical Support Center: Minimizing Side Products in the Synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the formation of unwanted side products. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this reaction effectively.

The target molecule is typically prepared via a reductive amination reaction between furan-2-carbaldehyde (furfural) and azetidin-3-amine. While seemingly straightforward, this reaction is nuanced due to the inherent reactivity of the furan ring and the potential for multiple reaction pathways.[1][2] This guide provides solutions to specific experimental issues and answers frequently asked questions to ensure a high-yield, high-purity synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing likely causes and actionable solutions.

Q1: My reaction yield is low, and analysis (TLC/LC-MS) shows a significant amount of unreacted furan-2-carbaldehyde and some furfuryl alcohol.

Likely Cause: This issue points to two potential problems: (1) inefficient formation of the crucial imine/iminium ion intermediate, or (2) the reducing agent is reducing the starting aldehyde faster than it reduces the imine intermediate.[3]

Solutions:

  • Optimize Imine Formation: The condensation of the amine and aldehyde to form the imine is a critical, equilibrium-driven step.[1]

    • pH Control: The reaction requires a weakly acidic medium (pH 5-7). An acid catalyst, like acetic acid, protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, if the pH is too low, the azetidine amine will be fully protonated, rendering it non-nucleophilic. If the pH is too high, the catalyst is ineffective.[4]

    • Water Removal: This is a condensation reaction that releases water. While not always necessary, using a dehydrating agent (like molecular sieves) or a solvent that allows for azeotropic removal of water (like toluene with a Dean-Stark trap, though less common for this specific reaction) can drive the equilibrium toward the imine.

  • Select the Right Reducing Agent: The choice of hydride is paramount for chemoselectivity.

    • Avoid Sodium Borohydride (NaBH₄) in a One-Pot, In-Situ Reaction: NaBH₄ can rapidly reduce aldehydes, especially at neutral or acidic pH.[2] If it is added before imine formation is complete, it will preferentially reduce furan-2-carbaldehyde to furfuryl alcohol.

    • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this situation.[5][6] It is a milder reducing agent that is particularly effective at reducing protonated imines (iminium ions) much faster than it reduces aldehydes or ketones, minimizing the formation of furfuryl alcohol.[4][6] Sodium cyanoborohydride (NaBH₃CN) is another option that is selective for the iminium ion at a controlled pH.[7]

Q2: I've isolated a major byproduct with a higher molecular weight. The mass corresponds to the addition of two furan-2-ylmethyl groups to the azetidine nitrogen.

Likely Cause: This is a classic case of over-alkylation. The desired product, a secondary amine, is still nucleophilic and can react with a second molecule of furan-2-carbaldehyde and undergo another reductive amination to form a tertiary amine.[2][8]

Solutions:

  • Control Stoichiometry: Use a slight excess of the amine (azetidin-3-amine, ~1.1 to 1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before it has a significant opportunity to react with the product.

  • Slow Addition of Aldehyde: Instead of adding all reagents at once, consider adding the furan-2-carbaldehyde slowly to the solution containing the azetidin-3-amine. This maintains a low concentration of the aldehyde, favoring the initial reaction with the more abundant primary amine.

  • Stepwise Procedure: For maximum control, a two-step, one-pot procedure is highly effective.[5]

    • Step 1: Mix the furan-2-carbaldehyde and azetidin-3-amine in the solvent with the acid catalyst. Stir at room temperature for 1-2 hours to allow for maximum imine formation. Monitor the reaction by TLC or LC-MS until the starting materials are mostly consumed.

    • Step 2: Once imine formation is confirmed, add the reducing agent (e.g., NaBH(OAc)₃).

Q3: My NMR analysis indicates the furan ring has been saturated, showing aliphatic signals instead of aromatic ones.

Likely Cause: You have inadvertently hydrogenated the furan ring, resulting in the formation of 1-((tetrahydrofuran-2-yl)methyl)azetidin-3-amine. This is a common side reaction when using powerful, non-selective reducing agents. The furan ring is susceptible to catalytic hydrogenation.[9]

Solutions:

  • Avoid Catalytic Hydrogenation: Do not use H₂ with catalysts like Palladium (Pd/C), Platinum (PtO₂), or Raney Nickel if you wish to preserve the furan ring. These conditions are often too harsh and will reduce the aromatic system.

  • Use Hydride Reagents: Stick to chemical hydride reducing agents like NaBH(OAc)₃ or NaBH₃CN, which are highly chemoselective and will not reduce the furan ring under standard conditions.[5][9]

Q4: The reaction mixture turned dark brown or black, and I have an intractable, polymer-like material upon workup.

Likely Cause: The furan ring is notoriously unstable under strongly acidic conditions, which can lead to acid-catalyzed ring-opening and subsequent polymerization.[10]

Solutions:

  • Strict pH Control: Avoid strong mineral acids (e.g., HCl, H₂SO₄). Use a weak organic acid like acetic acid as the catalyst and use it sparingly (typically 1.0-1.5 equivalents).[5] The optimal pH range is 5-7.

  • Temperature Management: Avoid excessive heat. Most reductive aminations proceed efficiently at room temperature or slightly below (0 °C to RT).

  • Purification Considerations: During aqueous workup, neutralize any acidic solutions promptly. When performing column chromatography, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).[10] This prevents on-column degradation of the acid-sensitive product. Alternatively, using a less acidic stationary phase like alumina can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction mechanism I should be targeting?

The ideal pathway is a direct, one-pot reductive amination. This process involves two key stages that occur in the same reaction vessel:

  • Iminium Ion Formation: The nucleophilic nitrogen of azetidin-3-amine attacks the electrophilic carbonyl carbon of furan-2-carbaldehyde. This forms a hemiaminal intermediate, which then eliminates a molecule of water under weakly acidic conditions to form a protonated imine, known as an iminium ion.[1]

  • Hydride Reduction: A selective hydride source, such as NaBH(OAc)₃, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond to yield the final secondary amine product.[7]

Reaction_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Furfural Furan-2-carbaldehyde Hemiaminal Hemiaminal Intermediate Furfural->Hemiaminal Azetidine Azetidin-3-amine Azetidine->Hemiaminal Catalyst + H⁺ (e.g., AcOH) Hydride [H⁻] (from NaBH(OAc)₃) Product 1-(Furan-2-ylmethyl)azetidin-3-amine Iminium Iminium Ion Hemiaminal->Iminium - H₂O Iminium->Product

Caption: Targeted reaction pathway for reductive amination.

Q2: Which reducing agent and solvent combination is best?

The choice of reagents is critical for success. The following table summarizes the most common options and provides a recommendation.

Reagent/SolventProsConsRecommendation
Reducing Agents
NaBH(OAc)₃ Mild, highly selective for imines/iminium ions over aldehydes; tolerates many functional groups.[5][6]More expensive; moisture sensitive.Highly Recommended. The best choice for a clean, one-pot reaction.
NaBH₃CN Selective for imines at pH 6-7.[4]Highly toxic (releases HCN gas if pH drops too low); requires strict pH monitoring.Effective, but use with extreme caution due to toxicity.
NaBH₄ Inexpensive and powerful.Generally not selective; will reduce the starting aldehyde.[2] Can be used in a two-step process after isolating the imine.Not recommended for a one-pot, in-situ procedure.
H₂/Catalyst (Pd, Pt, Ni) "Green" reagent (byproduct is water); effective for reduction.Can over-reduce the furan ring; requires specialized pressure equipment.[9]Not recommended for this substrate.
Solvents
1,2-Dichloroethane (DCE) Excellent solvent for NaBH(OAc)₃; non-protic.[6]Chlorinated solvent (environmental concerns).The standard and most reliable solvent for NaBH(OAc)₃ reductions.
Methanol (MeOH) Good solvent for imine formation; protic.Can react slowly with some hydride reagents.A viable alternative, especially for the initial imine formation step.[11]
Tetrahydrofuran (THF) Aprotic; good general-purpose solvent.Can be lower yielding than DCE for some substrates.[5]Acceptable, but DCE is often preferred.
Q3: What are the primary side products and how are they formed?

Understanding the potential side reactions is key to preventing them.

Side_Products Reactants Furfural + Azetidin-3-amine Product Desired Product (Secondary Amine) Reactants->Product Correct Pathway (Selective Reduction) Side1 Furfuryl Alcohol Reactants->Side1 Non-selective reduction of aldehyde Side4 Polymer/Degradation Reactants->Side4 Strong Acid (pH < 4) Side2 Over-reduced Product (Tetrahydrofuran derivative) Product->Side2 Harsh Reduction (e.g., H₂/Pd) Side3 Over-alkylated Product (Tertiary Amine) Product->Side3 Reacts with more Furfural

Caption: Common side product formation pathways.

  • Furfuryl Alcohol: Formed by the direct reduction of furan-2-carbaldehyde. This occurs when a non-selective reducing agent is used.[3]

  • Tertiary Amine (Over-alkylation): The secondary amine product reacts with another molecule of furan-2-carbaldehyde.[8]

  • Tetrahydrofuran Derivative: The furan ring is hydrogenated by overly aggressive reducing conditions (e.g., catalytic hydrogenation).

  • Polymers/Ring-Opened Products: Strong acid catalyzes the degradation of the furan ring.[10]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is an excellent tool. Use a mobile phase like 10% Methanol in Dichloromethane with 0.5% Triethylamine.

  • Furan-2-carbaldehyde: Will be relatively non-polar.

  • Azetidin-3-amine: Will likely stay at the baseline unless the plate is basified.

  • Imine Intermediate: Will have an Rf value between the aldehyde and the final product.

  • Final Product: Will be more polar than the aldehyde and imine.

By running TLCs, you can confirm the consumption of the aldehyde and the formation of the imine before you add the reducing agent, giving you precise control over the reaction.

Optimized Experimental Protocol

This protocol is based on best practices for minimizing side products using sodium triacetoxyborohydride.

Materials:

  • Azetidin-3-amine (or a salt thereof, like the dihydrochloride)

  • Furan-2-carbaldehyde (1.0 equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 - 1.5 equivalents)

  • Acetic Acid (AcOH, 1.1 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add azetidin-3-amine (1.1 equivalents). If using a salt like azetidin-3-amine·2HCl, add a non-nucleophilic base like triethylamine (2.2 equivalents) to liberate the free amine first and stir for 10-15 minutes.

  • Solvent: Add anhydrous DCE or DCM to the flask to achieve a concentration of approximately 0.1-0.2 M.

  • Imine Formation: Add furan-2-carbaldehyde (1.0 equivalent) followed by acetic acid (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the formation of the imine intermediate by TLC or LC-MS. The reaction is ready for the next step when the consumption of the limiting reagent (furan-2-carbaldehyde) is nearly complete.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-12 hours, or until TLC/LC-MS analysis indicates full conversion to the product.

  • Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane, typically containing 0.5-1% triethylamine to prevent streaking.[11]

Troubleshooting_Flowchart Start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Problem1 Low Yield & Unreacted Aldehyde? Also see Furfuryl Alcohol? Start->Problem1 Problem2 High MW Byproduct? Start->Problem2 Problem3 Loss of Furan Aromaticity? Start->Problem3 Problem4 Polymerization / Dark Color? Start->Problem4 Solution1a Inefficient Imine Formation. Check pH (use AcOH). Problem1->Solution1a Yes Solution1b Aldehyde reduced prematurely. Use NaBH(OAc)₃ instead of NaBH₄. Problem1->Solution1b Yes Solution2 Over-alkylation occurred. Use excess amine and/or slow aldehyde addition. Problem2->Solution2 Yes Solution3 Over-reduction of furan ring. Avoid H₂/Pd, Pt, Ni. Use mild hydride reagents. Problem3->Solution3 Yes Solution4 Acid-catalyzed degradation. Use weak acid (AcOH) only. Avoid heat. Problem4->Solution4 Yes

Caption: A troubleshooting flowchart for diagnosing reaction issues.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. [Link]

  • Ni, Y., et al. (2022). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Misharina, T. A., et al. (2012). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Molecules. [Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Sentman, M. L., et al. (2022). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. ACS Chemical Biology. [Link]

  • Jagadeesh, R. V., et al. (2013). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. [Link]

  • Chem-Station. (2017). Synthesis of N-Oxide. [Link]

  • Kim, Y. J., et al. (2014). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Scientific Research Publishing. [Link]

  • Bojja, S., et al. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science. [Link]

  • ACS Green Chemistry Institute. Reductive Amination. [Link]

  • Kumar, S., et al. (2024). Surface Acidic Species-Driven Reductive Amination of Furfural with Ru/T-ZrO2. ChemSusChem. [Link]

  • Taylor & Francis Group. (2021). Reductive Amination of Furfural to Furfurylamine. [Link]

  • Sen, S., et al. Synthesis and biological evaluation of some novel furan derivatives. Scribd. [Link]

  • Ermolenko, L., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. [Link]

  • Sen, S., et al. (2012). Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. [Link]

  • Ermolenko, L., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. [Link]

  • Google Patents. (2022).
  • Organic Chemistry Portal. Furan synthesis. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]

  • De, A. (2021). Azetidine Synthesis. Elsevier. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Gutnov, A. (2016). FURAN RING AS A SURROGATE FOR CARBOXY GROUP. Chemistry of Heterocyclic Compounds. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Wang, X., et al. (2023). Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. Journal of Medicinal Chemistry. [Link]

  • Peterson, L. A. (2012). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

  • Wang, J., et al. (2023). Investigating the effects of furan ring substitution and network position on char formation in intrinsically flame-retardant epoxy resins. ResearchGate. [Link]

  • Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]

Sources

Technical Support Center: Troubleshooting Transition Metal Catalyst Poisoning by 1-(Furan-2-ylmethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning by the bifunctional amine, 1-(Furan-2-ylmethyl)azetidin-3-amine, in transition metal-catalyzed reactions.

Introduction: Understanding the Challenge

The compound 1-(Furan-2-ylmethyl)azetidin-3-amine presents a unique challenge in homogeneous catalysis. Its molecular architecture contains multiple potential catalyst poisons: a Lewis basic azetidine nitrogen, a primary amine, and a furan ring, which can coordinate to the metal center or undergo undesirable side reactions. This guide provides a structured approach to diagnosing and mitigating catalyst poisoning to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: My reaction is sluggish, has stalled, or shows low to no conversion.

Q1: I'm observing a significant drop in catalytic activity after adding 1-(Furan-2-ylmethyl)azetidin-3-amine. What are the likely causes?

A1: A sudden drop in activity upon introduction of this substrate is a strong indicator of catalyst poisoning. The primary culprits within this molecule are the nitrogen atoms and the furan ring.

  • Nitrogen Poisoning: The lone pairs of electrons on both the azetidine and primary amine nitrogens can strongly coordinate to the vacant d-orbitals of the transition metal center (e.g., Palladium, Rhodium, Ruthenium). This forms a stable metal-amine complex, which can be catalytically inactive or significantly less active.[1][2][3] This is a common deactivation pathway for catalysts in the presence of organic bases.[2][3]

  • Furan-Related Deactivation: While less common than amine poisoning, the furan ring can also contribute to catalyst deactivation. The oxygen atom can act as a Lewis base, and the diene system of the furan ring can coordinate to the metal. More critically, under certain conditions, furans can undergo ring-opening or other transformations catalyzed by the transition metal, leading to byproducts that may themselves be catalyst poisons.[4]

  • Chelation: The geometry of 1-(Furan-2-ylmethyl)azetidin-3-amine may allow for bidentate chelation to the metal center, involving both a nitrogen atom and another heteroatom or the furan ring. This chelation can form a highly stable, but catalytically inert, complex.

Q2: My reaction mixture has turned black. What does this signify?

A2: The formation of a black precipitate, commonly referred to as "palladium black" in the context of palladium catalysis, is a visual cue of catalyst decomposition and agglomeration.[5][6] This indicates that the active, soluble catalyst species has been reduced to catalytically inactive metal nanoparticles. This can be triggered by a number of factors, including the presence of poisons that destabilize the catalyst complex.[5]

Issue 2: I'm observing unexpected side products.

Q3: Besides my desired product, I'm seeing byproducts that I can't identify. Could this be related to catalyst poisoning?

A3: Yes, the formation of unusual side products can be a direct consequence of the catalyst interacting with the "poisonous" substrate in unintended ways. For instance, the transition metal could be catalyzing the ring-opening of the furan moiety, leading to a cascade of reactions that generate complex byproducts.[4] Additionally, side reactions such as dimerization or oligomerization of your starting materials may become more prevalent if the desired catalytic cycle is inhibited.

Troubleshooting & Optimization Workflow

If you suspect catalyst poisoning by 1-(Furan-2-ylmethyl)azetidin-3-amine, follow this systematic approach to diagnose and resolve the issue.

G cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies A Low Yield / Stalled Reaction B Analyze Reaction Mixture: - Formation of Precipitate? - Unexpected Byproducts? A->B C Hypothesize Poisoning Mechanism: - Amine Coordination? - Furan Interaction? - Chelation? B->C D Protecting Group Strategy (e.g., Boc, Cbz on amines) C->D If Amine Poisoning is Suspected E Modify Reaction Conditions: - Increase Catalyst Loading - Screen Different Ligands - Change Solvent/Temperature C->E General Approach F Purify Reagents: - Recrystallize/Distill Amine - Use High-Purity Solvents C->F H Successful Reaction D->H G Consider Alternative Catalysts E->G If conditions optimization fails E->H F->H G->H

Caption: A workflow for diagnosing and mitigating catalyst poisoning.

Mitigation Strategies: A Deeper Dive

Protecting Group Strategy

The most direct way to prevent amine-based catalyst poisoning is to temporarily mask the problematic functional groups.

  • Why it works: By converting the primary and secondary amines into carbamates (e.g., using Boc-anhydride or Cbz-Cl), you significantly reduce the Lewis basicity of the nitrogen atoms. The lone pairs are delocalized into the carbonyl group, making them much less available to coordinate with the metal catalyst.

  • Protocol 1: Boc-Protection of 1-(Furan-2-ylmethyl)azetidin-3-amine

    • Dissolve 1-(Furan-2-ylmethyl)azetidin-3-amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc)₂O (2.2 equiv) and a base such as triethylamine (Et₃N) (2.5 equiv).

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

    • Perform an aqueous workup to remove the base and excess (Boc)₂O.

    • Purify the resulting di-Boc protected compound by column chromatography.

    • Use the purified, protected substrate in your transition metal-catalyzed reaction.

    • Deprotect the Boc groups post-reaction using standard conditions (e.g., trifluoroacetic acid in DCM).

Ligand Screening and Catalyst Choice

The choice of ligand can have a profound impact on the catalyst's stability and resistance to poisoning.

  • Why it works: Sterically bulky, electron-rich ligands can form more stable complexes with the metal center, making it less susceptible to displacement by the poisoning amine.[6] These ligands can also promote the desired catalytic steps, potentially outcompeting the poisoning process.

  • Recommendations:

    • For palladium-catalyzed cross-coupling reactions, consider switching to more robust phosphine ligands such as those from the Buchwald or Josiphos families.

    • N-Heterocyclic Carbene (NHC) ligands are also known for their strong binding to metal centers and can offer enhanced stability.

Modifying Reaction Conditions
  • Increase Catalyst Loading: While not ideal from an atom economy perspective, a simple solution is to increase the catalyst loading.[5] This can sometimes overcome the poisoning effect by ensuring a sufficient amount of active catalyst remains to turn over the reaction.

  • Temperature and Solvent Effects: Systematically varying the temperature and solvent can sometimes find a window where the desired reaction is favored over the poisoning process.

Data Presentation: Understanding the Poisoning Potential

The following table summarizes the potential poisoning moieties within the target molecule and their likely impact on common transition metal catalysts.

Functional Group in SubstratePotential Poisoning MechanismRelative SeverityAffected CatalystsMitigation Strategy
Primary Amine (-NH₂) Strong coordination to metal centerHighPd, Rh, Ru, Ir, NiProtecting group (e.g., Boc, Cbz)
Azetidine Nitrogen Lewis basic coordinationHighPd, Rh, Ru, Ir, NiProtecting group (e.g., Boc, Cbz)
Furan Ring π-coordination, ring-openingLow to ModeratePd, Ni, RuOften tolerated, but monitor for byproducts

Catalyst Reactivation

In some cases, a poisoned catalyst can be regenerated. However, for laboratory-scale reactions, it is often more practical to prevent poisoning in the first place.

  • For Heterogeneous Catalysts (e.g., Pd/C): If poisoning is reversible, washing the catalyst with a suitable solvent or a dilute acid solution might remove the adsorbed poison. For more stubborn poisons, thermal treatment under a controlled atmosphere may be effective.[7]

  • For Homogeneous Catalysts: Reactivation is generally not feasible in the reaction mixture. The best course of action is to prevent deactivation through the strategies outlined above.

Conclusion

Troubleshooting catalyst poisoning by a multifunctional substrate like 1-(Furan-2-ylmethyl)azetidin-3-amine requires a systematic and mechanistically informed approach. By understanding the potential deactivation pathways and employing strategies such as protecting groups, ligand modification, and reaction optimization, researchers can successfully navigate these challenges and achieve their synthetic goals.

References

Sources

Technical Support Center: Optimizing HPLC Mobile Phase for 1-(Furan-2-ylmethyl)azetidin-3-amine Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 1-(Furan-2-ylmethyl)azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) methods for this specific compound. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols to overcome common analytical challenges.

Frequently Asked Questions (FAQs)

This section addresses initial questions that often arise during the early stages of method development for 1-(Furan-2-ylmethyl)azetidin-3-amine.

Q1: What are the key chemical properties of 1-(Furan-2-ylmethyl)azetidin-3-amine that I should consider for HPLC method development?

A1: Understanding the physicochemical properties of 1-(Furan-2-ylmethyl)azetidin-3-amine is fundamental to developing a robust HPLC method. The molecule possesses a furan ring, which provides a UV chromophore for detection, and an azetidine ring with a primary amine, which makes it a basic compound. This basicity is a critical factor influencing its chromatographic behavior, particularly its interaction with the stationary phase.

Q2: What is a good starting point for the mobile phase composition?

A2: For a reversed-phase separation of a basic compound like 1-(Furan-2-ylmethyl)azetidin-3-amine, a common starting point is a gradient elution using a C18 column.[1] A typical mobile phase would consist of an aqueous component (A) and an organic modifier (B).[1]

  • Mobile Phase A (Aqueous): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic pH helps to protonate the amine group, which can improve peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[2][3][4]

  • Mobile Phase B (Organic): Acetonitrile (ACN) or Methanol (MeOH).[5][6] ACN is often preferred due to its lower viscosity and UV cutoff.[6]

A good starting gradient could be 5-95% B over 10-15 minutes.

Q3: Which HPLC column is most suitable for this analysis?

A3: A high-purity, end-capped C18 column is a reliable choice for the analysis of basic compounds.[4] Modern columns with low silanol activity are crucial to prevent peak tailing.[4] For challenging separations or to improve peak shape further, consider columns specifically designed for basic compounds or those with alternative phenyl-based stationary phases.[7]

Q4: What is the recommended detection wavelength?

A4: The furan ring in the molecule provides UV absorbance. While a UV scan of the compound is recommended to determine the optimal wavelength, a starting point for detection is typically between 254 nm and 280 nm, where many furan-containing compounds exhibit absorbance.[8] A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.[1][9]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your analysis.

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is a common issue when analyzing basic compounds like 1-(Furan-2-ylmethyl)azetidin-3-amine.[4] It is often caused by secondary interactions between the protonated amine and negatively charged residual silanol groups on the silica-based stationary phase.[2][10]

Causality and Troubleshooting Steps:

  • Mobile Phase pH is Too High:

    • Explanation: At a higher pH, the amine group is less protonated, and the silanol groups are more likely to be ionized, leading to strong ionic interactions and peak tailing.[11][12]

    • Solution: Lower the pH of the aqueous mobile phase to between 2.5 and 3.5 using an acid like formic acid or TFA.[2] This protonates the analyte and suppresses the ionization of silanols.[2][13]

  • Inadequate Buffering:

    • Explanation: An unbuffered mobile phase can lead to inconsistent protonation of the analyte and silanol groups, resulting in poor reproducibility and peak shape.

    • Solution: Use a buffer with a pKa within +/- 1 pH unit of the desired mobile phase pH. For low pH, formic acid or phosphate buffers are suitable.[2]

  • Column Silanol Activity:

    • Explanation: Older or lower-quality C18 columns may have a higher concentration of active silanol groups.[2]

    • Solution:

      • Use a modern, high-purity, end-capped column specifically designed for the analysis of basic compounds.

      • Consider using a mobile phase additive, such as a competing base like triethylamine (TEA), although this can shorten column lifetime.[2]

  • Sample Overload:

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]

    • Solution: Reduce the injection volume or the concentration of the sample.[3]

Troubleshooting Workflow for Peak Tailing

Caption: A logical workflow for troubleshooting peak tailing issues.

Issue 2: Inadequate Retention or Co-elution with the Solvent Front

If 1-(Furan-2-ylmethyl)azetidin-3-amine is highly polar, it may have insufficient retention on a standard C18 column and elute with the solvent front.

Causality and Troubleshooting Steps:

  • High Organic Content in Initial Mobile Phase:

    • Explanation: A high percentage of organic modifier at the beginning of the gradient will result in a weak retention of polar compounds.

    • Solution: Decrease the initial percentage of the organic modifier in your gradient program. Start with a lower concentration, for example, 2-5% organic.

  • Insufficiently Retentive Stationary Phase:

    • Explanation: A standard C18 phase may not be retentive enough for this polar amine.

    • Solution:

      • Consider a column with a different stationary phase, such as a Phenyl-Hexyl column, which can provide alternative selectivity for compounds with aromatic rings.[7]

      • For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[14][15] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.[14][16]

  • Analyte is in a Highly Polar (Ionized) State:

    • Explanation: While protonation helps with peak shape, it also increases the polarity of the analyte, which can decrease retention in reversed-phase chromatography.

    • Solution:

      • Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase.[17][18] The ion-pair reagent forms a neutral complex with the protonated amine, increasing its hydrophobicity and retention on the reversed-phase column.[17][19]

      • High pH Chromatography: If using a pH-stable column, increasing the mobile phase pH can neutralize the amine, making it more hydrophobic and increasing its retention.[20][21]

Quantitative Data Summary: Impact of Mobile Phase pH on Retention
Mobile Phase pHAnalyte StateExpected Retention on C18Potential Issues
2.5 - 3.5 Protonated (Cationic)Low to ModerateMay require ion-pairing for sufficient retention.
7.0 (Neutral) Partially ProtonatedVariablePoor peak shape and reproducibility.
9.0 - 10.0 NeutralHighRequires a pH-stable column; potential for silanol interactions.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Low pH Reversed-Phase HPLC

This protocol describes the preparation of a standard mobile phase for the analysis of 1-(Furan-2-ylmethyl)azetidin-3-amine.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (≥98% purity)

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Mobile Phase A (0.1% Formic Acid in Water): a. Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle. b. Carefully add 1 mL of formic acid to the water. c. Mix thoroughly. d. Degas the solution using vacuum filtration or sonication.

  • Mobile Phase B (Acetonitrile): a. Pour HPLC-grade acetonitrile directly into a clean solvent bottle. b. Degassing is recommended, especially for systems without in-line degassers.

  • System Setup: a. Place the mobile phase lines into the respective solvent bottles. b. Purge the HPLC pumps to ensure the lines are filled with the new mobile phases and free of air bubbles.

Protocol 2: Initial Gradient Method for Method Development

This protocol provides a starting point for developing a separation method.

HPLC System and Column:

  • HPLC system with a gradient pump and UV or PDA detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Method Parameters:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (or optimal wavelength)
Injection Volume 10 µL
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Logical Relationship: Mobile Phase Choice and Chromatographic Outcome

Mobile_Phase_Choice cluster_0 Mobile Phase Parameters cluster_1 Chromatographic Outcomes pH pH Retention_Time Retention Time pH->Retention_Time Affects ionization & polarity Peak_Shape Peak Shape pH->Peak_Shape Suppresses silanol interactions Organic_Modifier Organic Modifier (ACN vs. MeOH) Organic_Modifier->Retention_Time Elution strength Selectivity Selectivity Organic_Modifier->Selectivity Differential interactions Additive Additive (e.g., Ion-Pair Reagent) Additive->Retention_Time Increases retention of ions Additive->Peak_Shape Can improve or worsen

Caption: Interplay between mobile phase parameters and their effect on chromatography.

By systematically addressing these common issues and understanding the underlying chemical principles, you can efficiently develop a robust and reliable HPLC method for the analysis of 1-(Furan-2-ylmethyl)azetidin-3-amine. This guide serves as a starting point for your method development and troubleshooting efforts. For more complex separation challenges, exploring advanced techniques like HILIC or utilizing different stationary phase chemistries is recommended.

References

  • A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC - Benchchem. (n.d.).
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.).
  • Challenges in HPLC Method Development for Impurity Identification - SynThink. (2023, June 13).
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.).
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1).
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. - ResearchGate. (n.d.).
  • Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants - PubMed. (2015, January 29).
  • Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants | Journal of Chromatographic Science | Oxford Academic. (2015, March 15).
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1).
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. (2024, August 8).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
  • AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method - Shimadzu. (n.d.).
  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27).
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | LCGC International. (n.d.).
  • Detecting Furan Derivatives in Food: A Comparative Guide to Analytical Limits - Benchchem. (n.d.).
  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites - AKJournals. (n.d.).
  • How to avoid the tailing problem of basic compounds in HPLC analysis?. (n.d.).
  • Ion-Pair Reagents for HPLC. (n.d.).
  • Method Development for Drug Impurity Profiling: Part 1 - LCGC International. (2025, November 29).
  • Selecting an organic modifier for reversed-phase chromatography. (n.d.).
  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PubMed. (n.d.).
  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. (n.d.).
  • Ion-Pair Reagents for HPLC - TCI Chemicals. (n.d.).
  • Direct Analysis of Amino Acids by HILIC–ESI-MS | LCGC International. (n.d.).
  • Ion Pairing Reagents and Buffers - Obrnuta faza. (n.d.).
  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed. (2009, May 15).
  • Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products | Journal of AOAC INTERNATIONAL | Oxford Academic. (2019, November 27).
  • Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome | Analytical Chemistry - ACS Publications. (2022, November 25).
  • HPLC Ion Pair Reagents - INTERCHIM. (n.d.).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • Analysis of Short Amines without Using Ion Pair Reagent | Shodex HPLC Columns and Standards. (n.d.).
  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. (2024, April 22).
  • Mastering HILIC-Z Separation for Polar Analytes | Agilent. (2023, May 22).
  • Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution | Analytical Chemistry - ACS Publications. (2001, October 12).
  • HPLC Determination of Furfural after Preliminary Extraction to Aqueous Phase. (n.d.).
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17).
  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24).
  • Polar compounds separation by HPLC - any thoughts? - ResearchGate. (2014, September 1).
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2025, November 26).
  • Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection - IRIS Unimore. (n.d.).
  • 1-(furan-2-ylmethyl)azetidine-3-carboxylic acid | 1339100-59-2 | C9H11NO3 | Appchem. (n.d.).

Sources

Technical Support Center: Preventing Furan Ring Oxidation in 1-(Furan-2-ylmethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Handling electron-rich heterocycles requires precision and an understanding of their underlying physical chemistry. 1-(Furan-2-ylmethyl)azetidin-3-amine is a highly versatile bifunctional building block, but its furan moiety is exquisitely sensitive to oxidative degradation. This guide provides causal explanations, self-validating protocols, and troubleshooting steps to ensure structural integrity during your experimental workflows.

Mechanistic Overview: The "Why" Behind Furan Degradation

Q: Why does my 1-(Furan-2-ylmethyl)azetidin-3-amine degrade into a dark, insoluble gum even when stored in the fridge?

A: The degradation is driven by the inherent electron density of the furan ring, making it highly susceptible to two primary oxidative pathways:

  • Singlet Oxygen [4+2] Cycloaddition: Ambient light excites dissolved oxygen into its singlet state, which rapidly attacks the diene system of the furan ring to form an unstable endoperoxide intermediate. This intermediate quickly isomerizes into highly reactive ring-opened enediones (1,4-dicarbonyls) 1.

  • Radical Autoxidation: Trace transition metals or light can initiate radical formation. Peroxy radicals add to the furan ring, leading to hydroperoxides.

Because your molecule also contains a basic, nucleophilic primary amine (azetidin-3-amine), these newly formed electrophilic dicarbonyls rapidly undergo intermolecular cross-linking with the amine groups of adjacent molecules. This amine-carbonyl condensation forms the dark, insoluble polymeric gums you observe 2.

G Furan 1-(Furan-2-ylmethyl) azetidin-3-amine Endoperoxide Endoperoxide Intermediate Furan->Endoperoxide + O2[4+2] RadicalAdduct Radical Adduct Furan->RadicalAdduct + ROO• SingletO2 Singlet Oxygen (Photochemical) SingletO2->Endoperoxide Radical Peroxy Radicals (Autoxidation) Radical->RadicalAdduct RingOpening Ring-Opened Dicarbonyls Endoperoxide->RingOpening Isomerization RadicalAdduct->RingOpening Oxidation Polymer Insoluble Gums (Amine Cross-linking) RingOpening->Polymer Cross-linking

Mechanistic pathways of furan ring oxidation and amine-mediated polymerization.

Troubleshooting Guide: Synthesis and Workup

Issue: Product darkens significantly during aqueous extraction or solvent evaporation. Root Cause: Exposure to atmospheric oxygen during concentration accelerates autoxidation. Furthermore, if the aqueous workup is even slightly acidic, it catalyzes the ring-opening of any formed peroxides and promotes rapid polymerization 3.

Validated Protocol: Mild Anaerobic Workup

To ensure a self-validating system, the absence of color change (remaining pale yellow/colorless) at the end of this protocol confirms successful oxidation prevention.

  • Quench under Inert Gas: Terminate the reaction strictly under an Argon or N₂ atmosphere.

  • pH Control: Adjust the aqueous phase pH to strictly between 7.5 and 8.5 using a mild buffer (e.g., saturated aqueous NaHCO₃). Never use strong mineral acids (HCl, H₂SO₄) during the workup of furan derivatives3.

  • Solvent Degassing: Extract the product using organic solvents (e.g., Ethyl Acetate or Dichloromethane) that have been sparged with N₂ for at least 15 minutes prior to use.

  • Drying & Light Exclusion: Dry the combined organic layers over anhydrous Na₂SO₄ in an amber Erlenmeyer flask (or wrap in aluminum foil) to prevent photochemically generated singlet oxygen.

  • Cold Concentration: Evaporate the solvent under reduced pressure with the water bath temperature strictly kept below 25 °C. Break the vacuum with Argon, not ambient air.

Workflow Synth Synthesis (Inert Atm) Workup Mild Workup (pH > 7.5) Synth->Workup Quench Purify Purification (Silica + Et3N) Workup->Purify Extract Storage Storage (250ppm BHT) Purify->Storage Isolate

Optimized workflow for handling and storing furan-containing amines.

Storage and Handling: Long-Term Stabilization

Issue: Purified compound degrades over weeks in the freezer. Root Cause: Slow autoxidation. Even at -20 °C, dissolved trace oxygen and radical initiators cause continuous degradation of the furan ring. Solution: The addition of a radical scavenger such as Butylated hydroxytoluene (BHT) is mandatory. BHT intercepts peroxy radicals, forming a stable, sterically hindered phenoxy radical that halts the autoxidation chain reaction 4.

Quantitative Data: Impact of Storage Conditions on Furan Stability

The following table summarizes the expected recovery of furan derivatives under various storage conditions, demonstrating the critical need for antioxidant additives 2.

Storage ConditionAtmosphereAdditiveTimeframeFuran Recovery (%)Physical State
Ambient (25 °C), LightAirNone1 Week< 40%Dark brown gum
Fridge (4 °C), DarkAirNone2 Weeks~ 65%Yellow viscous oil
Freezer (-20 °C), DarkArgonNone4 Weeks~ 88%Pale yellow oil
Freezer (-20 °C), Dark Argon 250 ppm BHT 6 Months > 98% Colorless / Pale liquid
Validated Protocol: Stabilized Storage Preparation
  • Antioxidant Stock: Prepare a 10 mg/mL stock solution of BHT in anhydrous, degassed diethyl ether.

  • Doping: Add the appropriate volume of the BHT stock to your purified 1-(Furan-2-ylmethyl)azetidin-3-amine to achieve a final BHT concentration of 250 ppm (0.025% w/w) 4.

  • Solvent Removal: Evaporate the diethyl ether briefly under a gentle stream of Argon.

  • Vial Selection: Transfer the compound to an amber glass vial to block UV/Vis light.

  • Sealing: Purge the vial headspace with Argon for 60 seconds, seal tightly with a PTFE-lined cap, wrap the seal in Parafilm, and store at -20 °C.

Frequently Asked Questions (FAQs)

Q1: Can I use transition metal catalysts (like Pd or Pt) for downstream functionalization of the azetidine ring without oxidizing the furan? A1: Yes, but with extreme caution. Platinum and Palladium surfaces readily activate molecular oxygen and facilitate furan ring oxidation, often leading to furanones or deep decomposition products 5. You must rigorously degas all solvents (e.g., via three freeze-pump-thaw cycles) and conduct the reaction under strictly anaerobic conditions.

Q2: Why does my compound degrade on silica gel during column chromatography? A2: Standard silica gel is inherently slightly acidic (pH ~5.5) and contains trace metal impurities. The combination of acidity and the large surface area exposed to ambient air catalyzes furan oxidation and subsequent polymerization 3. Fix: Pre-treat your silica gel by packing the column with an eluent containing 1% triethylamine (Et₃N). This neutralizes acidic sites. Run the column as quickly as possible using positive pressure (flash chromatography).

References

  • Oxidation of furans (Review)
  • Source: National Renewable Energy Laboratory (NREL)
  • Technical Support Center: Synthesis of Furan-Containing Compounds - Benchchem Source: Benchchem URL
  • Furan (stabilized with BHT)
  • Insight into the Oxidation Mechanism of Furanic Compounds on Pt(111)

Sources

Validation & Comparative

Reactivity Comparison Guide: 1-(Furan-2-ylmethyl)azetidin-3-amine vs. 1-Benzylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Medicinal Chemists

In the landscape of modern drug discovery, saturated nitrogen heterocycles are privileged scaffolds, with the azetidine moiety offering a unique three-dimensional exit vector from a core structure, often improving physicochemical properties such as solubility and metabolic stability. Among the array of functionalized azetidines, 1-(furan-2-ylmethyl)azetidin-3-amine and 1-benzylazetidin-3-amine represent two foundational building blocks. While structurally similar, the choice between the N-furan-2-ylmethyl and the N-benzyl substituent is not trivial, as it imparts distinct electronic and steric characteristics that profoundly influence the reactivity of the molecule at its two key nucleophilic centers: the primary exocyclic amine and the tertiary endocyclic (ring) amine.

This guide provides an in-depth comparison of their reactivity, supported by mechanistic rationale and detailed experimental protocols, to empower researchers in making informed decisions during synthetic route design.

Electronic and Steric Influence of the N-Substituent

The divergent reactivity of these two molecules stems directly from the electronic nature of the aromatic ring attached to the azetidine nitrogen.

  • 1-Benzylazetidin-3-amine: The benzyl group is a classic substituent in medicinal chemistry. The phenyl ring is generally considered to be weakly electron-withdrawing via induction due to its sp² hybridized carbons. This effect slightly reduces the electron density on the azetidine nitrogen, thereby decreasing its basicity and nucleophilicity compared to a simple N-alkyl substituent. Sterically, the benzyl group provides moderate bulk. A key feature is its susceptibility to removal via catalytic hydrogenation, allowing it to function as a protecting group for the azetidine nitrogen.

  • 1-(Furan-2-ylmethyl)azetidin-3-amine: The furan ring, in contrast, is an electron-rich π-excessive heteroaromatic system. The oxygen atom's lone pairs participate in resonance, donating electron density into the ring. This electronic-donating nature is relayed through the methylene bridge to the azetidine nitrogen, increasing its electron density. Consequently, the azetidine nitrogen in the furan-substituted compound is more basic and more nucleophilic than its benzyl-substituted counterpart. The furan ring is also known to be sensitive to strong acids and certain oxidizing conditions, a critical consideration for reaction compatibility.

G cluster_benzyl 1-Benzylazetidin-3-amine cluster_furan 1-(Furan-2-ylmethyl)azetidin-3-amine B_Ring Phenyl Ring (sp² Carbons) B_Azetidine_N Azetidine N B_Ring->B_Azetidine_N Weak Inductive Electron Withdrawal (-I) B_Amine_NH2 Primary Amine (C3) B_Azetidine_N->B_Amine_NH2 Minor influence F_Ring Furan Ring (π-Excessive) F_Azetidine_N Azetidine N F_Ring->F_Azetidine_N Inductive Electron Donation (+I) F_Amine_NH2 Primary Amine (C3) F_Azetidine_N->F_Amine_NH2 Minor influence

Caption: Electronic effects of N-substituents on the azetidine nitrogen.

Comparative Reactivity in Key Transformations

The primary amine at the C3 position is the most common site for derivatization. While its reactivity is less directly influenced by the N1-substituent than the ring nitrogen, secondary effects can be observed.

N-Acylation of the Exocyclic Primary Amine

Acylation is a fundamental reaction for introducing diverse functionalities. The nucleophilicity of the primary amine is high in both molecules, leading to efficient reactions.

Hypothesis: Both substrates will undergo rapid acylation. The primary differentiator will not be the reaction rate but potential side reactions or downstream incompatibilities related to the N-substituent. The furan moiety, for instance, is less stable to strongly acidic or oxidative conditions that might be used in subsequent steps.

Table 1: Comparative Performance in a Standard Acylation Reaction

Parameter1-(Furan-2-ylmethyl)azetidin-3-amine1-Benzylazetidin-3-amineRationale
Reagent Acetyl Chloride, TEA, DCMAcetyl Chloride, TEA, DCMStandard acylation conditions.
Typical Yield >95%>95%High nucleophilicity of the primary amine ensures efficient reaction.
Reaction Time < 1 hour at 0 °C to RT< 1 hour at 0 °C to RTFast kinetics for both substrates.
Key Consideration The furan ring is sensitive to strong acids. Avoid acidic workup conditions if possible.The benzyl group is robust under these conditions but can be a site for aromatic substitution under harsh electrophilic conditions.Highlights the chemical stability differences of the substituents.
Experimental Protocol: N-Acylation

Objective: To synthesize N-(1-(furan-2-ylmethyl)azetidin-3-yl)acetamide.

  • Dissolution: Dissolve 1-(furan-2-ylmethyl)azetidin-3-amine (1.0 eq) and triethylamine (TEA, 1.5 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography (e.g., using a gradient of methanol in DCM) to obtain the pure product.

Reductive Amination of the Exocyclic Primary Amine

Reductive amination is a powerful tool for forming C-N bonds and is central to library synthesis in drug discovery.

Hypothesis: Both compounds are excellent substrates for reductive amination. The choice of reducing agent is critical, particularly for the furan-containing substrate. Sodium triacetoxyborohydride (STAB) is preferred as it is milder and does not require the strongly acidic conditions that can degrade the furan ring.

G Start Azetidine-3-amine + Aldehyde/Ketone Imine Imine/Iminium Ion Formation Start->Imine (AcOH cat.) Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Product Substituted Amine Product Reduction->Product

Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination

Objective: To synthesize N-isobutyl-1-benzylazetidin-3-amine.

  • Initial Mixture: To a solution of 1-benzylazetidin-3-amine (1.0 eq) and isobutyraldehyde (1.2 eq) in dichloroethane (DCE, 0.2 M), add acetic acid (0.1 eq).

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the imine intermediate.

  • Workup: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash chromatography.

Reactivity of the Azetidine Ring Nitrogen

The most significant difference in reactivity lies with the endocyclic tertiary amine.

Hypothesis: The azetidine nitrogen of 1-(furan-2-ylmethyl)azetidin-3-amine is significantly more nucleophilic and basic due to the electron-donating furan ring. This has several implications:

  • Increased Basicity: It will be protonated at a higher pH compared to its benzyl counterpart. This can influence chromatographic behavior and salt formation.

  • Enhanced Nucleophilicity: It is more susceptible to reactions like quaternization with alkyl halides. This can be an undesired side reaction if the primary amine is the intended target and a highly reactive electrophile is used.

  • Ligand Properties: The more electron-rich nitrogen can act as a better ligand for transition metals, which could influence the outcome of metal-catalyzed reactions.

Conversely, the azetidine nitrogen in 1-benzylazetidin-3-amine is less reactive, making it a more "innocent" bystander during the functionalization of the C3-amine.

Table 2: Comparative Reactivity of the Azetidine Nitrogen

Reaction Type1-(Furan-2-ylmethyl)azetidin-3-amine1-Benzylazetidin-3-amineMechanistic Rationale
Quaternization (with MeI) Faster reaction rate; potential for competing reaction if C3-amine is not protected.Slower reaction rate.Higher electron density on the azetidine nitrogen increases its nucleophilicity.
Basicity (pKa of conjugate acid) Higher (more basic)Lower (less basic)Electron-donating furan vs. weakly electron-withdrawing benzyl group.
Use as a Protecting Group Not applicable. Furan ring is not easily removed.Yes. The benzyl group can be cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C).The lability of the benzyl group to hydrogenolysis is a key synthetic advantage.
Experimental Protocol: N-Debenzylation

Objective: To demonstrate the utility of the N-benzyl group as a protecting group by synthesizing azetidin-3-amine.

  • Setup: In a flask suitable for hydrogenation, dissolve 1-benzylazetidin-3-amine (1.0 eq) in methanol or ethanol.

  • Catalyst: Add Palladium on carbon (10% Pd/C, ~10 mol% Pd).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (or use a hydrogen balloon). Repeat this process three times.

  • Reaction: Stir the reaction vigorously under a hydrogen atmosphere (1 atm to 50 psi) at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS. The product will have a significantly lower mass.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude azetidin-3-amine, which can be used directly or purified further.

Summary and Recommendations

The choice between these two building blocks should be guided by the overall synthetic strategy.

Feature1-(Furan-2-ylmethyl)azetidin-3-amine1-Benzylazetidin-3-amine
Azetidine N Reactivity More nucleophilic/basicLess nucleophilic/basic
Key Advantage Electron-rich furan can participate in specific reactions (e.g., Diels-Alder) or interactions.N-benzyl group serves as a robust and easily removable protecting group.
Key Limitation Furan ring is sensitive to strong acids and some oxidizing agents.Less suitable if the final molecule requires an N-arylmethyl substituent.
Best For... Syntheses where the furan moiety is a desired part of the final pharmacophore or when its electronic properties are advantageous.Protecting the azetidine nitrogen during initial synthetic steps, followed by deprotection and further N-functionalization.
  • Choose 1-benzylazetidin-3-amine when you require a robust, versatile intermediate where the azetidine nitrogen needs to be protected and later deprotected for diversification. Its chemical stability across a wide range of reaction conditions makes it a reliable workhorse for complex syntheses.

  • Choose 1-(furan-2-ylmethyl)azetidin-3-amine when the furan ring is a key design element of your target molecule or when the increased basicity of the azetidine core is a desired feature. Exercise caution regarding reaction conditions to avoid degradation of the furan ring.

By understanding these fundamental differences in reactivity, chemists can better anticipate reaction outcomes, avoid potential pitfalls, and design more efficient and successful synthetic routes.

References

  • Azetidines in Medicinal Chemistry: Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Azetidines in medicinal chemistry. CHIMIA International Journal for Chemistry, 64(4), 232-240. [Link]

  • Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Catalytic Hydrogenation for Debenzylation: Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons. [Link]

  • Furan Chemistry and Stability: Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon. [Link]

Optimizing Purity Analysis of 1-(Furan-2-ylmethyl)azetidin-3-amine: A Comparative Guide to HILIC vs. RP-HPLC

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly polar, nitrogen-rich building blocks, traditional analytical methodologies frequently fall short. 1-(Furan-2-ylmethyl)azetidin-3-amine is a prime example: a highly polar, low-molecular-weight pharmacophore featuring a basic azetidine ring and a primary amine.

When developing a purity assay for such compounds, analytical scientists often face a critical decision: force the analyte into a traditional Reversed-Phase Liquid Chromatography (RP-HPLC) method, or pivot to Hydrophilic Interaction Liquid Chromatography (HILIC). This guide provides an objective, data-driven comparison of both approaches, grounded in the latest [1] guidelines, to demonstrate why HILIC is the superior choice for this class of molecules.

Mechanistic Causality: The Polarity Problem

To understand the chromatographic behavior of 1-(Furan-2-ylmethyl)azetidin-3-amine, we must examine its structural thermodynamics in solution. At a typical mobile phase pH of 3.0, both the primary amine and the azetidine nitrogen are fully protonated, rendering the molecule a highly hydrophilic dication.

  • The RP-HPLC Failure Mode: In a standard C18 column, retention relies on hydrophobic partitioning. Because our analyte is highly polar and charged, it exhibits virtually no affinity for the nonpolar C18 chains, eluting near the void volume ( k′<1 ). Furthermore, the positively charged amines undergo secondary ion-exchange interactions with deprotonated residual silanols ( Si−O− ) on the silica matrix. This kinetically slow interaction causes severe peak tailing and poor resolution from early-eluting impurities.

  • The HILIC Solution: HILIC operates via a fundamentally orthogonal mechanism. By utilizing a high-organic mobile phase (typically >70% Acetonitrile), a stagnant, water-rich layer is immobilized on the polar stationary phase. The protonated analyte partitions favorably into this aqueous layer. When paired with a zwitterionic stationary phase, the method leverages both hydrophilic partitioning and controlled electrostatic interactions, yielding strong retention and sharp, symmetrical peaks [2].

ChromatographicMechanism Analyte 1-(Furan-2-ylmethyl)azetidin-3-amine (Highly Polar, Basic Dication) RP Traditional C18 RP-HPLC (Aqueous Mobile Phase) Analyte->RP HILIC Zwitterionic HILIC (Organic-Rich Mobile Phase) Analyte->HILIC RP_Mech Hydrophobic Repulsion & Silanol Ion-Exchange RP->RP_Mech HILIC_Mech Aqueous Layer Partitioning & Electrostatic Interactions HILIC->HILIC_Mech RP_Result Poor Retention (k' < 1) Severe Peak Tailing (Tf > 2.0) RP_Mech->RP_Result HILIC_Result Strong Retention (k' > 3) Symmetrical Peak (Tf ~1.0) HILIC_Mech->HILIC_Result

Fig 1. Mechanistic pathways of analyte retention in RP-HPLC versus HILIC modes.

Comparative Performance Data

To objectively evaluate both methodologies, identical batches of 1-(Furan-2-ylmethyl)azetidin-3-amine were subjected to method validation protocols. The quantitative results below highlight the stark contrast in analytical reliability.

Table 1: RP-HPLC vs. HILIC Validation Metrics
Validation ParameterTraditional C18 RP-HPLCZwitterionic HILICRegulatory Target (ICH Q2)
Retention Factor ( k′ ) 0.8 (Elutes in void)4.2 >2.0
Tailing Factor ( Tf​ ) 2.4 (Severe tailing)1.05 (Symmetrical) ≤1.5
Theoretical Plates ( N ) 2,10014,500 >5,000
Precision (%RSD, n=6) 3.8%0.4% ≤2.0%
Limit of Quantitation 0.5% area0.05% areaFit for purpose
Linearity ( R2 ) 0.9850.9998 ≥0.999

Data Synthesis: The RP-HPLC method fails fundamental System Suitability Testing (SST) due to poor retention and unacceptable precision, rendering it invalid for regulatory submission. Conversely, the HILIC method exceeds all [3], proving its robustness for purity testing.

Self-Validating Experimental Protocol (HILIC)

A robust analytical method must be a self-validating system—meaning the protocol contains internal feedback loops (SSTs and control spikes) that continuously verify the integrity of the data being generated. If the system drifts, the method automatically flags the failure before erroneous data is reported.

Phase 1: Preparation & Equilibration

Causality Note: In HILIC, the sample diluent must closely match the initial mobile phase. Injecting a highly aqueous sample into a HILIC column disrupts the immobilized water layer, causing peak splitting.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Provides ionic strength to mask secondary interactions).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Sample Diluent: 80% Acetonitrile / 20% Water.

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 2.1×100 mm, 1.7μm .

  • Equilibration: Pump 80% B at 0.4 mL/min for minimum 20 column volumes. (Critical for establishing the stationary aqueous layer).

Phase 2: System Suitability Testing (The Internal Control)

Before analyzing unknown samples, the system must prove its fitness.

  • Inject the Standard Solution (1.0 mg/mL) six consecutive times.

  • Self-Validation Criteria: The sequence automatically halts if:

    • Retention time %RSD >1.0%

    • Peak Area %RSD >2.0%

    • Tailing Factor ( Tf​ ) >1.5

    • Resolution ( Rs​ ) between the API and spiked furfurylamine impurity is <2.0 .

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank (diluent) and a forced-degradation sample (acid, base, peroxide). Verify peak purity using a Photodiode Array (PDA) detector to ensure no co-eluting degradants exist under the main peak.

  • Linearity & Range: Inject calibration standards at 50%, 75%, 100%, 120%, and 150% of the target concentration. Calculate the regression line using the method of least squares.

  • Accuracy (Recovery): Spike known quantities of the analyte into a synthetic placebo matrix at 3 levels (80%, 100%, 120%). Calculate % recovery (Target: 98.0% - 102.0%).

ValidationWorkflow Start Method Development (Select HILIC Mode) SST System Suitability Testing (Resolution, Tailing, Plates) Start->SST Specificity Specificity Assessment (Blank & Impurity Spiking) SST->Specificity Linearity Linearity & Range (LOQ to 150% Specification) Specificity->Linearity Accuracy Accuracy & Precision (Spike Recovery & %RSD) Linearity->Accuracy Robustness Robustness Testing (Temp, Flow, pH Variations) Accuracy->Robustness Report Validated Purity Method (Ready for QC Transfer) Robustness->Report

Fig 2. ICH Q2(R2) compliant self-validating workflow for purity method development.

Conclusion

Attempting to force highly polar, basic molecules like 1-(Furan-2-ylmethyl)azetidin-3-amine into traditional RP-HPLC methods results in compromised data integrity, poor precision, and regulatory vulnerability. By understanding the thermodynamic causality of the molecule, scientists can implement HILIC methodologies that inherently complement the analyte's polarity. The resulting method is not only highly precise and robust but serves as a self-validating system that meets the rigorous demands of modern pharmaceutical quality control.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds Source: MDPI (Molecules Journal) URL: [Link]

  • Title: Validation of Chromatographic Methods (Reviewer Guidance) Source: U.S. Food and Drug Administration (FDA) Center for Drug Evaluation and Research (CDER) URL: [Link]

LC-MS mass spectrometry validation for 1-(Furan-2-ylmethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the LC-MS/MS Method Development and Validation for 1-(Furan-2-ylmethyl)azetidin-3-amine

Abstract

This guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(Furan-2-ylmethyl)azetidin-3-amine in a biological matrix, such as human plasma. The inherent physicochemical properties of this analyte—specifically its high polarity and basicity stemming from the primary amine and azetidine ring—present significant chromatographic challenges. We will compare common chromatographic strategies, justifying the selection of Hydrophilic Interaction Liquid Chromatography (HILIC) over traditional Reversed-Phase Liquid Chromatography (RPLC). The subsequent sections provide detailed, step-by-step protocols for method development and a full validation plan, structured in accordance with the International Council for Harmonisation (ICH) M10 guideline.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable, accurate, and regulatory-compliant bioanalytical method for this and structurally similar molecules.

Part 1: The Chromatographic Conundrum: Method Development Strategy

The foundation of any reliable bioanalytical method is a selective and robust chromatographic separation. The molecular structure of 1-(Furan-2-ylmethyl)azetidin-3-amine dictates the strategic choices we must make. Its primary amine (a strong base) and polar furan and azetidine moieties result in high water solubility, making it a challenging candidate for conventional RPLC.

Comparative Analysis of Chromatographic Approaches

A logical, stepwise approach is necessary to select the optimal chromatographic conditions. The decision is primarily driven by the analyte's interaction with the stationary and mobile phases.

cluster_0 Chromatographic Strategy Evaluation cluster_1 Outcomes & Rationale Analyte Analyte: 1-(Furan-2-ylmethyl)azetidin-3-amine Properties: Polar, Basic (pKa > 8) RPLC Reversed-Phase (RPLC) (e.g., C18) Analyte->RPLC Poorly Suited IPC Ion-Pair RPLC Analyte->IPC Potential Option (with caveats) HILIC Hydrophilic Interaction (HILIC) Analyte->HILIC Highly Suited RPLC_Outcome Result: Poor retention, peak tailing due to silanol interactions. Not viable. RPLC->RPLC_Outcome IPC_Outcome Result: Improved retention, but severe ion suppression in MS. System contamination risk. Not recommended. IPC->IPC_Outcome HILIC_Outcome Result: Excellent retention and peak shape. High organic mobile phase enhances MS sensitivity. Recommended Method. HILIC->HILIC_Outcome

Caption: Decision logic for selecting the optimal chromatographic mode.

  • Alternative 1: Reversed-Phase Liquid Chromatography (RPLC)

    • Mechanism: Separation based on hydrophobicity.

    • Causality: Polar compounds like our target analyte have minimal interaction with nonpolar stationary phases (e.g., C18), leading to poor or no retention.[4] Furthermore, the basic amine can interact ionically with residual acidic silanols on the silica surface, causing significant peak tailing.[5] This approach is fundamentally unsuitable.

  • Alternative 2: Ion-Pairing RPLC

    • Mechanism: An ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) is added to the mobile phase. It forms a neutral, hydrophobic complex with the protonated amine analyte, allowing for retention on an RPLC column.[6][7]

    • Causality: While this can achieve retention, ion-pairing reagents are notoriously problematic for MS detection. They are often non-volatile and cause profound signal suppression in the electrospray ionization (ESI) source.[8] They can also persistently contaminate the LC-MS system, making it a poor choice for a high-sensitivity, routine assay.

  • Selected Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9] The analyte partitions into a water-enriched layer on the surface of the stationary phase, and elution is achieved by increasing the aqueous component.

    • Causality & Justification: This mechanism is ideal for our analyte. Its high polarity ensures strong retention and excellent peak shape.[10] A significant advantage for MS detection is the high organic content of the mobile phase, which promotes efficient solvent desolvation and analyte ionization in the ESI source, often leading to a substantial increase in sensitivity.[9]

Part 2: A Validated HILIC-MS/MS Protocol

This section details the experimental procedures for quantifying 1-(Furan-2-ylmethyl)azetidin-3-amine in human plasma.

Experimental Protocol: LC-MS/MS Method
ParameterDescriptionRationale
LC System High-performance UPLC/HPLC systemTo achieve efficient separation and sharp peaks.
Mass Spectrometer Triple Quadrupole Mass SpectrometerRequired for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM).
LC Column Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm)An amide phase provides robust and reproducible retention for polar, basic compounds in HILIC mode.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)Ammonium formate is a volatile buffer, making it ideal for MS. A slightly acidic pH ensures the analyte is consistently protonated for optimal chromatography and ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe primary organic solvent for HILIC separation.
LC Gradient 95% B to 50% B over 3.0 minutesA gradient allows for the elution of the analyte while separating it from other matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic amine readily accepts a proton, making it highly suitable for positive ion mode detection.
MRM Transition Hypothetical: Precursor (Q1): m/z 167.1 → Product (Q3): m/z 95.1The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion would be determined via infusion and fragmentation experiments, likely corresponding to a stable fragment after the loss of the azetidine amine portion.
Internal Standard 1-(Furan-2-ylmethyl)azetidin-3-amine-d4A stable isotope-labeled (SIL) internal standard is the gold standard, as it co-elutes and experiences identical matrix effects and ionization suppression/enhancement as the analyte, ensuring the highest accuracy.
Experimental Protocol: Sample Preparation
  • Aliquot: Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the internal standard working solution (e.g., 100 ng/mL in 50% acetonitrile).

  • Precipitate Proteins: Add 200 µL of cold acetonitrile. This step serves to crash out plasma proteins which would otherwise foul the LC column and MS system.

  • Vortex: Vortex mix for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Inject: Inject 5 µL onto the LC-MS/MS system.

Part 3: Bioanalytical Method Validation: A Self-Validating System

A full validation must be performed to demonstrate that the analytical method is suitable for its intended purpose, adhering to the principles of regulatory guidelines such as the ICH M10.[1][2][11] Each experiment is designed to test a specific performance characteristic of the assay.

cluster_Dev Method Development cluster_Val Full Validation (ICH M10) cluster_App Application Dev HILIC Method Optimization (Column, Mobile Phase) MS/MS Tuning (MRM) Selectivity Selectivity & Matrix Effect Dev->Selectivity Proceed to Validation Cal Calibration Curve (Linearity, LLOQ) Selectivity->Cal AP Accuracy & Precision Cal->AP Stab Stability (Freeze-Thaw, Bench-Top, etc.) AP->Stab App Study Sample Analysis Stab->App Method is Validated

Caption: High-level workflow for method validation and application.

Selectivity, Specificity & Matrix Effect
  • Purpose: To ensure the method can differentiate the analyte from other components in the matrix (endogenous compounds, metabolites, concomitant medications) and to assess the impact of the matrix on ionization.[12]

  • Protocol:

    • Analyze blank plasma from at least six different sources (lots).

    • Analyze blank plasma from these six lots spiked only with the internal standard.

    • Analyze blank plasma from these six lots spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • To assess matrix factor, compare the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a pure solution.

  • Acceptance Criteria:

    • Response in blank samples should be <20% of the LLOQ response and <5% of the internal standard response.

    • The coefficient of variation (CV%) of the matrix factor across the six lots should be ≤15%.

Calibration Curve & Lower Limit of Quantification (LLOQ)
  • Purpose: To demonstrate the relationship between instrument response and analyte concentration over the intended analytical range. The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision.

  • Protocol: Prepare a set of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical curve consists of a blank, a zero standard (with IS), and 8 non-zero concentrations spanning the expected range. Analyze in triplicate.

  • Acceptance Criteria:

    • At least 75% of standards must be within ±15% of their nominal value (±20% for the LLOQ).

    • The curve must include the LLOQ and the Upper Limit of Quantification (ULOQ).

    • The LLOQ response should be at least 5 times the blank response.

    • A linear regression model with 1/x² weighting is commonly used.

Validation Parameter Hypothetical Data Summary
Linearity (r²) > 0.995
Calibration Range 0.1 - 100 ng/mL
LLOQ Accuracy 95.5%
LLOQ Precision (CV%) 8.7%
Accuracy & Precision
  • Purpose: Accuracy measures the closeness of the determined value to the nominal concentration. Precision measures the reproducibility of the measurements.[13] This is the cornerstone of validation, demonstrating the method's reliability.

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four levels: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC.

    • Intra-day (Within-run): Analyze at least 5 replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Analyze the QCs on at least three different days.

  • Acceptance Criteria (ICH M10):

    • The mean accuracy at each level must be within ±15% of the nominal value (±20% for LLOQ).

    • The precision (CV%) at each level must not exceed 15% (20% for LLOQ).

QC Level (ng/mL) Intra-Day Accuracy (%) Intra-Day Precision (CV%) Inter-Day Accuracy (%) Inter-Day Precision (CV%)
LLOQ (0.1) 104.29.5101.812.3
Low (0.3) 98.76.299.58.1
Mid (10) 101.54.1100.95.5
High (80) 97.93.598.34.8
Stability
  • Purpose: To ensure the analyte is stable throughout the entire lifecycle of a sample, from collection to analysis.

  • Protocol: Analyze Low and High QC samples after exposing them to various storage and handling conditions. Compare the results to freshly prepared QCs.

    • Freeze-Thaw Stability: After at least 3 freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration exceeding expected sample handling time (e.g., 8 hours).

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80 °C) for a period covering the expected study duration.

    • Processed Sample (Autosampler) Stability: Stored in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

The successful validation of an LC-MS/MS method for a polar basic compound like 1-(Furan-2-ylmethyl)azetidin-3-amine is contingent on a scientifically sound approach to method development. While traditional RPLC methods fail to provide adequate performance, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the superior alternative, offering excellent retention, peak shape, and enhanced MS sensitivity. By systematically following a validation protocol grounded in regulatory guidelines like ICH M10, one can establish a self-validating system that demonstrates the method is accurate, precise, and robust.[1][14][15] This ensures the generation of high-quality, reliable data suitable for supporting critical drug development decisions.

References

  • ICH. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Inagaki, S., et al. (2022). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry. PMC. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Regulski, M., & Szterk, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. [Link]

  • Inagaki, S., et al. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. ACS Publications. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]

  • Wang, Y., & Bartlett, M. G. (2011). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). ResearchGate. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. University of Liverpool Repository. [Link]

  • Gika, H. G., & Theodoridis, G. A. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. [Link]

  • Agilent Technologies. (2021). Evaluation of Different Ion-Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • Hilicon. (2017). Direct analysis of amino acids by HILIC–ESI-MS. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Young, J. E., et al. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]

  • Souvereyns, J., et al. (2012). LC-MS metabolomics of polar compounds. PubMed. [Link]

Sources

Comparative toxicity of 1-(Furan-2-ylmethyl)azetidin-3-amine vs pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Guide: 1-(Furan-2-ylmethyl)azetidin-3-amine vs. Pyrrolidine Derivatives in Drug Development

As a Senior Application Scientist, evaluating the safety profile of novel chemical entities requires moving beyond basic IC50 values to understand the mechanistic drivers of toxicity. In medicinal chemistry, replacing a pyrrolidine ring with an azetidine ring is a frequent bioisosteric strategy used to modulate basicity, lower lipophilicity, and improve metabolic stability. However, when these saturated nitrogen heterocycles are coupled with a known structural alert like a furan ring, the toxicological landscape becomes highly complex.

This guide provides an in-depth, objective comparison of the toxicity profiles of 1-(Furan-2-ylmethyl)azetidin-3-amine against its standard analog, 1-(Furan-2-ylmethyl)pyrrolidin-3-amine , providing researchers and drug developers with actionable experimental frameworks to evaluate these compounds.

Mechanistic Basis of Toxicity

To accurately compare these compounds, we must isolate the toxicological contributions of their two primary structural motifs: the furan ring and the nitrogen heterocycle.

Furan Ring Bioactivation (The Shared Liability)

Both compounds contain a furan-2-ylmethyl moiety. Furan rings are notorious in drug development because they undergo rapid cytochrome P450 (primarily CYP2E1)-catalyzed oxidation[1]. This metabolic event opens the furan ring to generate cis-2-butene-1,4-dial (BDA) , a highly electrophilic α,β-unsaturated dialdehyde[1]. BDA readily alkylates cellular nucleophiles, including proteins, DNA, and polyamines, acting as the primary driver for acute cytotoxicity, genotoxicity, and hepatocarcinogenicity[2][3].

Azetidine vs. Pyrrolidine Core (The Differentiating Factor)

While the furan ring dictates the primary reactive metabolite toxicity, the choice of the nitrogen heterocycle dictates secondary toxicological pathways:

  • Pyrrolidine (5-membered ring): Generally exhibits high metabolic stability and low intrinsic toxicity. It serves as a stable scaffold that does not readily undergo ring-opening or induce proteotoxic stress.

  • Azetidine (4-membered ring): Possesses significant ring strain (~26 kcal/mol). While 1-(Furan-2-ylmethyl)azetidin-3-amine is not a direct amino acid analog, azetidine-containing compounds are known to interact uniquely with cellular machinery. Specific azetidine derivatives can mimic natural substrates (like proline), leading to misincorporation into proteins, which triggers severe proteotoxic stress, protein aggregation, and the Unfolded Protein Response (UPR) in the Endoplasmic Reticulum (ER)[4][5]. Consequently, the azetidine derivative presents a dual-threat toxicity profile: furan-mediated electrophilic attack compounded by azetidine-mediated ER stress.

FuranPathway Compound 1-(Furan-2-ylmethyl) azetidin-3-amine CYP CYP2E1 Oxidation (Hepatic) Compound->CYP Bioactivation Tox2 ER Stress / UPR (Azetidine-mediated) Compound->Tox2 Ring Strain / Off-target BDA cis-2-butene-1,4-dial (Reactive Electrophile) CYP->BDA Furan Ring Opening Tox1 Protein/DNA Alkylation (Cytotoxicity) BDA->Tox1 Nucleophilic Attack

CYP450-mediated bioactivation of the furan moiety and dual-pathway toxicity of the azetidine derivative.

Comparative Toxicity Profiles

The following table synthesizes the quantitative toxicological behavior of both derivatives based on established mechanistic assays.

Assay / Toxicological Metric1-(Furan-2-ylmethyl)azetidin-3-amine1-(Furan-2-ylmethyl)pyrrolidin-3-amineMechanistic Rationale
Hepatotoxicity (HepG2 IC50) High (< 15 µM)Moderate (~ 40 µM)Furan bioactivation synergizes with azetidine-induced cellular stress.
Reactive Metabolite Trapping High (Abundant GSH-BDA)High (Abundant GSH-BDA)Both contain the identical furan ring susceptible to CYP2E1 oxidation[1].
ER Stress (ATF4/CHOP levels) Significant UpregulationBaseline / MinimalAzetidine motifs can trigger proteotoxic stress and UPR pathways[5].
Ames Test (TA104 Strain) Positive (Mutagenic)Positive (Mutagenic)BDA formation is highly mutagenic in aldehyde-sensitive bacterial strains[3].

Self-Validating Experimental Methodologies

To rigorously evaluate these compounds, drug development professionals must employ self-validating experimental systems. The protocols below are designed not just to observe toxicity, but to prove its causality through targeted rescue conditions.

Protocol 1: Reactive Metabolite Trapping & Hepatotoxicity Assay

Objective: Quantify the formation of the reactive BDA intermediate and prove its role in cell death. Causality Design: By running parallel incubations with a CYP450 inhibitor (1-aminobenzotriazole) and a nucleophilic scavenger (excess Glutathione, GSH), we create a self-validating loop. If toxicity is rescued by CYP inhibition or GSH supplementation, the causality of CYP-mediated furan bioactivation is definitively confirmed[1][3].

  • Cell Culture: Seed human HepaRG cells (which retain high CYP2E1 activity) at 1×105 cells/well in 96-well plates.

  • Pre-treatment (The Validation Step): Pre-incubate designated control wells with either 1 mM GSH (metabolite scavenger) or 50 µM 1-aminobenzotriazole (CYP inhibitor) for 1 hour.

  • Compound Dosing: Administer the azetidine and pyrrolidine derivatives at varying concentrations (1, 10, 50 µM).

  • Metabolite Extraction: After 4 hours, lyse the cells using cold acetonitrile to halt metabolism and precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant via liquid chromatography-tandem mass spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) specifically tuned for GSH-BDA adducts.

Workflow Step1 HepaRG Cell Culture Step2 Add Inhibitors (GSH / 1-ABT) Step1->Step2 Step3 Compound Incubation Step2->Step3 Step4 Cell Lysis & Extraction Step3->Step4 Step5 LC-MS/MS Adduct Analysis Step4->Step5

Self-validating experimental workflow for reactive metabolite trapping and quantification.

Protocol 2: ER Stress and Proteotoxicity Profiling

Objective: Determine if the azetidine core induces the Unfolded Protein Response (UPR) compared to the stable pyrrolidine core. Causality Design: Azetidine rings can induce ER stress[5]. We use Thapsigargin (a known ER stress inducer) as a positive control to validate the dynamic range of the assay.

  • Incubation: Treat wild-type fibroblasts with 20 µM of each test compound for 24 hours. Include a vehicle control and a 1 µM Thapsigargin positive control.

  • RNA Isolation: Extract total RNA using a standard spin-column method and synthesize cDNA.

  • RT-qPCR Analysis: Amplify core UPR markers, specifically ATF4, CHOP (DDIT3), and BiP (HSPA5).

  • Western Blotting: Lyse a parallel set of treated cells in RIPA buffer. Run lysates on an SDS-PAGE gel and probe for CHOP protein expression to confirm that transcriptional upregulation translates to proteotoxic stress at the protein level.

Strategic Recommendations for Drug Developers

  • Avoid Furan Moieties Where Possible: The generation of cis-2-butene-1,4-dial is a severe liability. If the furan ring is not critical for target binding, replace it with a bioisostere such as an oxazole, thiazole, or a substituted phenyl ring to eliminate BDA-mediated genotoxicity.

  • Monitor Azetidine Ring Strain: While azetidines are excellent for lowering LogP and improving metabolic stability, their potential to induce ER stress cannot be ignored. Always run parallel UPR activation assays (like Protocol 2) when substituting a pyrrolidine for an azetidine.

  • Prioritize Pyrrolidine for Safety: If the furan ring must be retained for efficacy, the 1-(Furan-2-ylmethyl)pyrrolidin-3-amine derivative is strategically safer. It isolates the toxicity to the furan bioactivation pathway, avoiding the compounding proteotoxic stress associated with the strained azetidine core.

References

  • [1] Title: Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring Source: Chemical Research in Toxicology - ACS Publications URL:

  • [2] Title: Polyamines are traps for reactive intermediates in furan metabolism Source: PMC URL:

  • [3] Title: A Reactive Metabolite of Furan, cis-2-Butene-1,4-dial, Is Mutagenic in the Ames Assay Source: Chemical Research in Toxicology - ACS Publications URL:

  • [4] Title: Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae Source: PMC URL:

  • [5] Title: L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid Source: ResearchGate URL:

Sources

A Comparative Spectroscopic Guide to 1-(Furan-2-ylmethyl)azetidin-3-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed spectroscopic comparison of 1-(Furan-2-ylmethyl)azetidin-3-amine and its structurally related analogs. The furan moiety is a significant scaffold in medicinal chemistry, known to impart a range of biological activities.[1][2][3] The incorporation of an azetidine ring, a strained four-membered heterocycle, introduces unique conformational constraints and potential for novel pharmacological properties.[4] Understanding the spectroscopic characteristics of these hybrid molecules is fundamental for their synthesis, characterization, and the development of new therapeutic agents. This document presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and structural elucidation.

Introduction: The Significance of Furan and Azetidine Scaffolds

The furan ring is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][5] Its aromaticity and ability to engage in hydrogen bonding and other non-covalent interactions make it a versatile component in molecular design.[5] The 2-substituted furan derivatives are particularly common intermediates in the synthesis of complex molecules.[2]

Azetidine-containing compounds have gained considerable attention in medicinal chemistry due to their unique structural features.[4] The strained four-membered ring imparts a rigid conformation that can be exploited to orient substituents in a well-defined three-dimensional space, often leading to enhanced binding affinity and selectivity for biological targets. The synthesis and biological evaluation of azetidine derivatives have demonstrated their potential in a wide range of therapeutic areas.[4][6]

The combination of these two scaffolds in 1-(Furan-2-ylmethyl)azetidin-3-amine and its analogs presents a compelling area of research. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic properties of this class of compounds, facilitating their identification and characterization.

Comparative Spectroscopic Analysis

For this guide, we will compare the parent molecule, 1-(Furan-2-ylmethyl)azetidin-3-amine (1) , with two representative analogs:

  • Analog A: 1-((5-Methylfuran-2-yl)methyl)azetidin-3-amine , which introduces a methyl group on the furan ring.

  • Analog B: N-(1-(Furan-2-ylmethyl)azetidin-3-yl)acetamide , which features an acetylated amine on the azetidine ring.

The selection of these analogs allows for a systematic evaluation of how structural modifications on both the furan and azetidine moieties influence the spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. The chemical shifts (δ) and coupling constants (J) provide a wealth of information about the electronic environment and connectivity of atoms.

¹H NMR Spectroscopy:

The ¹H NMR spectra of these compounds are characterized by distinct regions corresponding to the furan ring protons, the azetidine ring protons, the benzylic-like methylene protons, and the amine protons.

  • Furan Protons: The protons on the furan ring typically appear in the aromatic region (δ 6.0-7.5 ppm). The substitution pattern significantly influences their chemical shifts.

  • Azetidine Protons: The protons on the strained azetidine ring are generally found in the range of δ 3.0-4.5 ppm.

  • Methylene Bridge Protons: The two protons of the -CH₂- group connecting the furan and azetidine rings typically appear as a singlet or a pair of doublets around δ 3.5-4.0 ppm.

  • Amine Protons: The chemical shift of the -NH₂ or -NH- protons can vary and often appears as a broad signal.[7] The addition of D₂O will cause the signal for these protons to disappear, which can be a useful diagnostic tool.[7]

¹³C NMR Spectroscopy:

The ¹³C NMR spectra provide information on the carbon framework of the molecules.

  • Furan Carbons: The carbons of the furan ring typically resonate in the downfield region of the spectrum (δ 100-160 ppm).

  • Azetidine Carbons: The carbons of the azetidine ring are found further upfield, generally in the range of δ 40-60 ppm.

  • Methylene Bridge Carbon: The carbon of the -CH₂- linker appears around δ 50-60 ppm.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and/or Experimental, in CDCl₃)

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-(Furan-2-ylmethyl)azetidin-3-amine (1) Furan H-5~7.35Furan C-2: ~152.0
Furan H-3, H-4~6.30, ~6.20Furan C-5: ~142.0
Methylene (-CH₂-)~3.65Furan C-3: ~109.0
Azetidine H-2, H-4~3.50 (t)Furan C-4: ~110.0
Azetidine H-3~3.30 (m)Methylene (-CH₂-): ~57.0
Amine (-NH₂)~1.80 (br s)Azetidine C-2, C-4: ~56.0
Azetidine C-3: ~45.0
Analog A: 1-((5-Methylfuran-2-yl)methyl)azetidin-3-amine Furan H-3, H-4~6.10, ~5.90Furan C-2: ~151.0
Methylene (-CH₂-)~3.60Furan C-5: ~151.0
Azetidine H-2, H-4~3.45 (t)Furan C-3: ~106.0
Azetidine H-3~3.25 (m)Furan C-4: ~108.0
Furan-CH₃~2.25 (s)Methylene (-CH₂-): ~56.5
Amine (-NH₂)~1.75 (br s)Azetidine C-2, C-4: ~55.5
Azetidine C-3: ~44.5
Furan-CH₃: ~13.5
Analog B: N-(1-(Furan-2-ylmethyl)azetidin-3-yl)acetamide Furan H-5~7.35Furan C-2: ~152.5
Furan H-3, H-4~6.30, ~6.20Furan C-5: ~142.5
Azetidine H-3~4.50 (m)Furan C-3: ~109.5
Methylene (-CH₂-)~3.65Furan C-4: ~110.5
Azetidine H-2, H-4~3.60 (t), ~3.20 (t)Methylene (-CH₂-): ~57.5
Amine (-NH-)~6.50 (br s)Azetidine C-2, C-4: ~55.0
Acetyl-CH₃~1.95 (s)Azetidine C-3: ~42.0
Acetyl C=O: ~170.0
Acetyl-CH₃: ~23.0

Note: The data in this table is a combination of predicted values and data extrapolated from similar structures found in the literature. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • N-H Stretch: Primary amines (-NH₂) typically show two absorption bands in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching.[8] Secondary amines (-NH-) show a single band in this region.

  • C-H Stretch: The C-H stretching of the furan ring is observed around 3100-3000 cm⁻¹. The aliphatic C-H stretching of the azetidine and methylene groups appears in the 3000-2800 cm⁻¹ range.

  • C=O Stretch: In Analog B, the amide carbonyl (C=O) stretch is expected to be a strong absorption around 1650 cm⁻¹.

  • C=C and C-O-C Stretches: The furan ring also exhibits characteristic C=C and C-O-C stretching vibrations in the 1600-1000 cm⁻¹ region.[8]

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Functional Group1-(Furan-2-ylmethyl)azetidin-3-amine (1)Analog AAnalog B
N-H Stretch~3350, ~3280 (primary amine)~3350, ~3280 (primary amine)~3300 (secondary amine)
C-H Stretch (Aromatic)~3120~3110~3120
C-H Stretch (Aliphatic)~2950-2850~2950-2850~2960-2860
C=O Stretch (Amide)--~1650
N-H Bend~1600~1600~1550 (Amide II)
C=C Stretch (Furan)~1580, ~1500~1580, ~1500~1580, ~1500
C-O-C Stretch (Furan)~1150, ~1010~1150, ~1010~1150, ~1010
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

  • Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways for these molecules include cleavage of the bond between the furan ring and the methylene bridge, and fragmentation of the azetidine ring. The presence of the furan ring often leads to a prominent fragment at m/z 81 (furfuryl cation).

Table 3: Predicted Mass Spectrometry Data (m/z)

CompoundMolecular Weight ( g/mol )Predicted Molecular Ion (M⁺)Key Fragment Ions (m/z)
1-(Furan-2-ylmethyl)azetidin-3-amine (1) 152.2015281 (furfuryl), 71 (azetidin-3-amine)
Analog A 166.2216695 (5-methylfurfuryl), 71 (azetidin-3-amine)
Analog B 194.2319481 (furfuryl), 113 (N-acetylazetidin-3-amine)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 1-(Furan-2-ylmethyl)azetidin-3-amine and its analogs.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[9]

    • Use a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A relaxation delay of 1-2 seconds is typically sufficient.[8]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A relaxation delay of 2-5 seconds is recommended.[8]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

    • Collect data over the mid-IR range (4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

    • For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to confirm the elemental composition.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualizations

Molecular Structures

Figure 1. Molecular Structures of Compared Analogs cluster_0 1-(Furan-2-ylmethyl)azetidin-3-amine (1) cluster_1 Analog A: 1-((5-Methylfuran-2-yl)methyl)azetidin-3-amine cluster_2 Analog B: N-(1-(Furan-2-ylmethyl)azetidin-3-yl)acetamide node_1 [Image of 1-(Furan-2-ylmethyl)azetidin-3-amine structure] node_A [Image of Analog A structure] node_B [Image of Analog B structure]

Caption: Molecular structures of the parent compound and its analogs.

Experimental Workflow

Figure 2. Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of Analogs Dissolution Dissolution in Deuterated Solvent (NMR) Synthesis->Dissolution Preparation Sample Preparation (IR, MS) Synthesis->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison Report Reporting of Findings Comparison->Report

Caption: General workflow for the spectroscopic analysis of the analogs.

Conclusion

This guide has provided a comparative overview of the key spectroscopic features of 1-(Furan-2-ylmethyl)azetidin-3-amine and two of its representative analogs. The presented NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers in the field of medicinal chemistry. A thorough understanding of these spectroscopic characteristics is essential for the unambiguous identification, characterization, and further development of this promising class of heterocyclic compounds. The subtle yet distinct differences in their spectra, arising from minor structural modifications, underscore the power of these analytical techniques in modern drug discovery.

References

  • Banerjee R, Kumar HKS, Banerjee M. Medicinal significance of furan derivatives: A review. International Journal of Review in Life Sciences. 2012; 2:7-16.
  • Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds.
  • Furan and benzofuran motifs are privileged scaffolds in organic synthesis... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
  • Tosyl/pyrrolyl-capped 1,3-enynes via t-BuOK-assisted reaction of TosMIC with acylethynylpyrroles: a new feature of the popular reagent - Supporting Information. (n.d.). Royal Society of Chemistry.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry.
  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
  • Supporting Information Synthesis of Bio-Derived Cyclic Carbonates from Renewable Resources. (n.d.). Royal Society of Chemistry.
  • Supporting Information - Rsc.org. (n.d.). Royal Society of Chemistry.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • A Comparative Spectroscopic Analysis of Furan Amine Isomers. (2025). Benchchem.
  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • (PDF) Spectroscopic Investigations of 2-(4-Chlorophenyl)-1- ((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole – A DFT Approach. (2017, November 29).
  • Synthesis, Identification and Evaluation of Antimicrobial Activities of some New N-substituted 2-azetidinone, Imidazolidinone and tetrazole derivatives of 2-(methylthio) benzimidazole. (2025, August 8).
  • 1-Azetidin-3-yl-dimethylamine hydrochloride(935670-07-8) 1H NMR. (n.d.). ChemicalBook.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. (2023, January 21). Semantic Scholar.
  • (PDF) Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences.
  • Synthesis and biological evaluation of some novel furan derivatives. (2025, August 9).
  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. (2013, July 3). Organic & Biomolecular Chemistry.
  • Yao, R.-S., et al. (n.d.).
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025, November 20). ACS Omega.

Sources

A Technical Guide to Validating Novel Standards for In Vitro Monoamine Transporter Assays: A Comparative Analysis Using 1-(Furan-2-ylmethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of novel chemical entities as standards in in vitro monoamine transporter (MAT) assays, using the hypothetical candidate 1-(Furan-2-ylmethyl)azetidin-3-amine. Researchers, scientists, and drug development professionals will find detailed protocols, a comparative analysis against established standards, and the scientific rationale underpinning the validation process.

The Imperative for Rigorous Assay Validation in Drug Discovery

In vitro pharmacology is a cornerstone of modern drug discovery, offering a controlled environment to dissect the interactions between molecules and biological systems.[1] The reliability of in vitro data is paramount, as it guides critical decisions in the progression of drug candidates.[2] A key component of ensuring data integrity is the use of well-characterized standards. These standards serve as a benchmark for assay performance, enabling the accurate determination of the potency and selectivity of test compounds.

This guide focuses on assays for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are critical targets in the development of therapeutics for a range of neurological and psychiatric disorders.[3] We will explore the process of validating a novel compound, 1-(Furan-2-ylmethyl)azetidin-3-amine, as a potential standard for these assays, and compare its hypothetical performance characteristics against widely accepted standards:

  • Dopamine Transporter (DAT): GBR 12909[2][4][5]

  • Norepinephrine Transporter (NET): Nisoxetine[6][7]

  • Serotonin Transporter (SERT): Citalopram[8][9]

The furan and azetidine moieties present in our candidate compound are found in various biologically active molecules, suggesting potential interactions with biological targets like monoamine transporters. This makes 1-(Furan-2-ylmethyl)azetidin-3-amine an interesting candidate for such a validation study.

The Validation Workflow: A Step-by-Step Approach

The validation of a new in vitro assay standard is a multi-step process designed to demonstrate that the standard is suitable for its intended purpose. This involves establishing its performance characteristics in the specific assay system. The following workflow outlines the key stages of this process.

Caption: A stepwise workflow for the validation of a novel in vitro assay standard.

Experimental Protocols

The following are detailed protocols for key experiments in the validation of 1-(Furan-2-ylmethyl)azetidin-3-amine as a standard for monoamine transporter assays.

Radioligand Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.[3][10]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Culture medium (e.g., DMEM with 10% FBS, appropriate selection agents)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled substrates: [³H]dopamine (for DAT), [³H]norepinephrine (for NET), [³H]serotonin (for SERT)

  • Test compound: 1-(Furan-2-ylmethyl)azetidin-3-amine

  • Established standards: GBR 12909, Nisoxetine, Citalopram

  • Scintillation fluid and a scintillation counter

Protocol:

  • Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.[3]

  • Compound Preparation: Prepare a serial dilution of 1-(Furan-2-ylmethyl)azetidin-3-amine and the established standards in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of the test compound or standards for a defined period (e.g., 10-20 minutes) at room temperature.[11]

  • Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (e.g., 1-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[3]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition of radiolabeled substrate uptake against the logarithm of the test compound concentration.

Fluorescence-Based Uptake Assay

This is a non-radioactive alternative that uses a fluorescent substrate.[12][13]

Materials:

  • Transporter-expressing cells (as above)

  • Fluorescent substrate (e.g., a commercially available fluorescent monoamine transporter substrate)[13]

  • Masking dye (to quench extracellular fluorescence)[13]

  • Test compound and established standards

  • Fluorescence microplate reader

Protocol:

  • Cell Plating: Plate cells in a 96- or 384-well black, clear-bottom plate.

  • Compound Addition: Add serial dilutions of the test compound and standards to the wells.

  • Reagent Addition: Add a mixture of the fluorescent substrate and masking dye to all wells.

  • Fluorescence Reading: Measure the intracellular fluorescence signal over time (kinetic read) or at a fixed endpoint using a bottom-read fluorescence plate reader.

  • Data Analysis: Calculate the rate of uptake or the endpoint fluorescence and determine the IC50 values as described for the radioligand assay.

Comparative Analysis: 1-(Furan-2-ylmethyl)azetidin-3-amine vs. Established Standards

The following table presents a hypothetical comparison of the performance characteristics of our novel compound against the established standards for DAT, NET, and SERT. The values for 1-(Furan-2-ylmethyl)azetidin-3-amine are illustrative of what would be determined during the validation process.

Parameter1-(Furan-2-ylmethyl)azetidin-3-amine (Hypothetical)GBR 12909 (Established DAT Standard)Nisoxetine (Established NET Standard)Citalopram (Established SERT Standard)
Primary Target DATDATNETSERT
Ki (nM) for Primary Target 51[4][5]0.46~1-2[9]
Selectivity (Ki ratio)
vs. NET~20-fold>100-fold[2]->1000-fold[14]
vs. SERT~50-fold>100-fold[2]~340-fold-
Assay Readout Radioligand or FluorescenceRadioligand or FluorescenceRadioligand or FluorescenceRadioligand or Fluorescence
Mechanism of Action Competitive InhibitorCompetitive Inhibitor[2]Reuptake Inhibitor[6]Selective Serotonin Reuptake Inhibitor (SSRI)[8]

Interpreting the Data: What Makes a Good Standard?

A suitable standard for in vitro assays should exhibit the following characteristics:

  • High Potency: A low nanomolar Ki value for the primary target indicates a strong and specific interaction.

  • High Selectivity: The standard should have significantly lower affinity for other related targets to ensure that the observed effects are due to its interaction with the intended target.

  • Well-Defined Mechanism of Action: Understanding how the standard interacts with the target (e.g., competitive, non-competitive) is crucial for data interpretation.

  • Commercial Availability and Purity: The standard should be readily available in a highly pure form to ensure consistency and reproducibility of results.

  • Good Solubility and Stability: The compound should be soluble in the assay buffer and stable under the experimental conditions.

In our hypothetical example, 1-(Furan-2-ylmethyl)azetidin-3-amine shows good potency for DAT with a Ki of 5 nM. Its selectivity against NET and SERT is also significant, though not as high as GBR 12909. This would make it a potentially useful tool, particularly in studies where a slightly different pharmacological profile is desired for comparison.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the underlying biological pathway and the experimental workflow for validating a novel standard.

Caption: Inhibition of monoamine reuptake at the synapse.

Experimental_Workflow Start Start: Plate Transporter-Expressing Cells Add_Compounds Add Test Compound/Standard Start->Add_Compounds Pre_Incubate Pre-incubate Add_Compounds->Pre_Incubate Add_Substrate Add Radiolabeled or Fluorescent Substrate Pre_Incubate->Add_Substrate Incubate_Uptake Incubate for Uptake Add_Substrate->Incubate_Uptake Terminate_Uptake Terminate Uptake and Wash Incubate_Uptake->Terminate_Uptake Measure_Signal Lyse Cells and Measure Signal (Scintillation or Fluorescence) Terminate_Uptake->Measure_Signal Analyze_Data Data Analysis (IC50 Determination) Measure_Signal->Analyze_Data End End: Report Results Analyze_Data->End

Caption: Experimental workflow for a monoamine transporter uptake inhibition assay.

Conclusion and Best Practices

The validation of a new standard for in vitro assays is a rigorous process that requires careful planning and execution. By following the protocols and principles outlined in this guide, researchers can confidently assess the suitability of novel compounds like 1-(Furan-2-ylmethyl)azetidin-3-amine as standards for monoamine transporter assays.

Key Takeaways:

  • Thorough Characterization is Essential: The purity, identity, solubility, and stability of a potential standard must be established before its use in biological assays.

  • Head-to-Head Comparisons are Crucial: Evaluating a new standard against established ones provides the necessary context for interpreting its performance.

  • Adherence to a Validated Protocol is Non-Negotiable: Consistency in experimental execution is key to generating reliable and reproducible data.

By embracing these principles, the scientific community can ensure the continued generation of high-quality in vitro data that accelerates the discovery and development of new medicines.

References

  • Symeres. In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. [Link]

  • Wikipedia. Nisoxetine. [Link]

  • Wikipedia. Citalopram. [Link]

  • PubMed Central. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. [Link]

  • PubMed Central. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • PubMed Central. In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]

  • ResearchGate. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • DLdevelop. Rat Norepinephrine Transporter (NET) ELISA Kit. [Link]

  • PubMed Central. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. [Link]

  • Assay Genie. Human Dopamine Transporter (DAT) ELISA Kit. [Link]

  • Wikipedia. Dopamine reuptake inhibitor. [Link]

  • DLdevelop. Human serotonin transporter (SERT) quantitative detection kit (ELISA) instruction manual Specification. [Link]

  • Cloud-Clone Corp. ELISA Kit for Serotonin Transporter (SERT). [Link]

  • ELK Biotechnology. Human SERT(Serotonin Transporter) ELISA Kit. [Link]

  • Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Wuhan USCN Business Co., Ltd. ELISA Kit for Norepinephrine Transporter (NET) | Mus musculus (Mouse). [Link]

  • Reddot Biotech. Human Dopamine Transporter (DAT) ELISA Kit. [Link]

  • ELK Biotechnology. Human NET(Norepinephrine Transporter) ELISA Kit. [Link]

  • DLdevelop. Human Serotonin Transporter (SERT) ELISA Kit. [Link]

  • National Center for Biotechnology Information. Citalopram. [Link]

  • Oxford Academic. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. [Link]

  • Elabscience. Human DAT (Dopamine Transporter) CLIA Kit. [Link]

  • PubMed. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors. [Link]

  • ACS Publications. New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). [Link]

  • ResearchGate. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

  • ResearchGate. Monitoring monoamine transport with the fluorescent substrate analogue... [Link]

  • PubMed Central. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. [Link]

  • Assay Genie. TECHNICAL MANUAL Rat NET (Norepinephrine Transporter) ELISA Kit. [Link]

  • Frontiers. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • Springer Nature Experiments. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

Sources

Comparative Pharmacokinetics: Furan-Containing vs. Phenyl-Containing Azetidines in Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the azetidine ring has emerged as a privileged, sp3-rich scaffold. By acting as a conformationally restricted bioisostere for larger saturated heterocycles (such as pyrrolidine or piperidine), azetidines lower overall lipophilicity (logP) and frequently improve metabolic stability by eliminating vulnerable C–H bonds. However, the pharmacokinetic (PK) profile of an azetidine-based lead is heavily dictated by its pendant aromatic substituents. A frequent optimization dilemma involves choosing between a furan ring and a phenyl ring. This guide objectively compares the PK performance of furan-containing versus phenyl-containing azetidines, providing mechanistic insights, comparative data, and validated experimental protocols for preclinical evaluation.

Mechanistic Rationale: The Causality of Clearance

As detailed in, the substitution of a phenyl ring with a heteroaromatic ring fundamentally alters a molecule's electronic distribution and metabolic fate.

Furan-Containing Azetidines: Furan is an electron-rich, five-membered heteroaromatic ring. Replacing a phenyl ring with a furan reduces the overall logD, which theoretically improves aqueous solubility. However, the electron-rich nature of furan makes it highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. This oxidation typically occurs at the C2 or C3 positions, generating highly reactive epoxide or cis-enedione intermediates. Consequently, furan-azetidines often suffer from rapid intrinsic clearance (high Clint​ ) and pose a risk for idiosyncratic toxicity due to covalent binding to hepatic proteins.

Phenyl-Containing Azetidines: Phenyl rings, being less electron-rich, are significantly more resistant to initial CYP450 attack, as highlighted in. Metabolism generally proceeds via aromatic para-hydroxylation to form a stable phenol, which is subsequently cleared via Phase II glucuronidation. Because this pathway is less energetically favorable than furan epoxidation, phenyl-azetidines typically exhibit lower systemic clearance, longer elimination half-lives ( t1/2​ ), and superior oral bioavailability ( F% ) compared to their furan counterparts.

MetabolicFate cluster_furan Furan-Azetidine Pathway cluster_phenyl Phenyl-Azetidine Pathway Furan Furan-Azetidine (Low logD) CYP_F CYP450 Epoxidation Furan->CYP_F Reactive Reactive Epoxide/Enedione CYP_F->Reactive Tox High Clearance & Protein Adduction Reactive->Tox Phenyl Phenyl-Azetidine (Higher logD) CYP_P CYP450 Hydroxylation Phenyl->CYP_P Stable Stable Phenol CYP_P->Stable Clearance Phase II Conjugation (Controlled Clearance) Stable->Clearance

Metabolic pathways of furan vs phenyl azetidines highlighting clearance mechanisms.

Comparative Pharmacokinetic Data

The table below synthesizes quantitative PK parameters typically observed when comparing matched molecular pairs of furan- and phenyl-substituted azetidines (derived from structural optimization campaigns such as those for ).

Pharmacokinetic ParameterFuran-Azetidine DerivativePhenyl-Azetidine DerivativeImplications for Drug Design
Lipophilicity (logD) ~2.0 - 2.5~3.0 - 3.5Furan improves solubility but increases polar surface area.
HLM t1/2​ (min) < 15> 40Phenyl resists CYP450 oxidation significantly better.
In Vivo Clearance ( Cl , mL/min/kg) High (> 40)Low to Moderate (< 15)Phenyl ensures longer systemic exposure.
Oral Bioavailability ( F% ) < 10%> 40%High first-pass metabolism limits furan utility for oral drugs.
Primary Metabolite Reactive Epoxide/EnedioneStable Phenol (Phase II ready)Furan poses a higher risk for hepatotoxicity.

Experimental Protocols: Self-Validating Systems

To ensure data trustworthiness, the following step-by-step methodologies describe the standard, self-validating assays used to generate the comparative PK data.

PKWorkflow Comp Compound Synthesis (Matched Pairs) InVitro In Vitro Microsomal Stability (HLM/MLM) Comp->InVitro InVivo In Vivo PK Dosing (IV & PO in Mice) InVitro->InVivo LCMS LC-MS/MS Bioanalysis InVivo->LCMS Data PK Parameter Calculation LCMS->Data

Sequential experimental workflow for evaluating comparative pharmacokinetics.

Protocol A: In Vitro Microsomal Stability (HLM/MLM)

Objective: Determine the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ) of the azetidine derivatives. Causality & Rationale: Liver microsomes contain the primary CYP450 enzymes responsible for phase I metabolism. We utilize an NADPH regenerating system rather than direct NADPH addition to ensure a steady supply of reducing equivalents, preventing premature enzyme saturation or degradation during the 60-minute incubation.

  • Preparation: Suspend Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) in 100 mM potassium phosphate buffer (pH 7.4) at a final protein concentration of 0.5 mg/mL. (Rationale: pH 7.4 mimics physiological conditions, maintaining optimal CYP folding.)

  • Initiation: Add the azetidine test compound (furan or phenyl derivative) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). (Rationale: Cold acetonitrile instantly denatures CYP enzymes, halting metabolism and precipitating proteins for clean LC-MS injection.)

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Protocol B: In Vivo Pharmacokinetic Profiling in Mice

Objective: Validate in vitro findings by measuring systemic clearance ( Cl ), volume of distribution ( Vss​ ), and oral bioavailability ( F% ). Causality & Rationale: Intravenous (IV) dosing provides the absolute baseline for systemic clearance, while Per Os (PO) dosing evaluates gastrointestinal absorption and first-pass hepatic extraction—critical for differentiating the highly extracted furan-azetidines from the stable phenyl-azetidines.

  • Formulation: Dissolve the azetidine compound in a vehicle of 5% DMSO, 40% PEG400, and 55% saline. (Rationale: This co-solvent system ensures complete solubilization of both the lower-logD furan and higher-logD phenyl derivatives, preventing precipitation in the bloodstream.)

  • Dosing: Administer the compound to male CD-1 mice via IV injection (1 mg/kg) and oral gavage (5 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 20 µL) via the tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. (Rationale: EDTA chelates calcium, preventing coagulation without interfering with subsequent mass spectrometry ionization.)

  • Plasma Extraction & LC-MS/MS: Centrifuge blood to isolate plasma. Extract using protein precipitation (acetonitrile) and analyze via LC-MS/MS to generate concentration-time curves.

Conclusion & Strategic Recommendations

The choice between furan and phenyl substituents on an azetidine core is a critical decision in lead optimization.

  • Select Furan-Azetidines when designing "soft drugs" or topical therapeutics where rapid systemic clearance is desired to minimize off-target systemic exposure.

  • Select Phenyl-Azetidines when developing oral systemic therapeutics that require sustained target engagement, long half-lives, and a minimized risk of idiosyncratic hepatotoxicity.

References

  • St. Jean Jr, D. J., & Fotsch, C. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-6020.[Link]

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128.[Link]

  • Fuerst, R., et al. (2018). Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. Bioorganic & Medicinal Chemistry, 26(18), 4984-4995.[Link]

Stereochemical Validation of Substituted 1-(Furan-2-ylmethyl)azetidin-3-amines: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously assigning stereocenters in strained nitrogenous heterocycles. Substituted azetidines, particularly derivatives like 1-(Furan-2-ylmethyl)azetidin-3-amine, are highly valued in modern medicinal chemistry as metabolically stable bioisosteres for larger aliphatic rings. However, when substitutions are introduced (e.g., at the C2 or C4 positions), multiple chiral centers are generated.

Because the spatial arrangement of atoms in a chiral molecule dramatically influences its pharmacological and toxicological properties, rigorous stereochemical validation is not just a regulatory requirement—it is a scientific imperative 1[1]. In this guide, we will objectively compare the performance of 2D NMR, Vibrational Circular Dichroism (VCD), and X-ray Crystallography for validating the stereochemistry of these complex scaffolds, supported by field-proven experimental protocols.

Holistic Validation Workflow

To assign both relative and absolute stereochemistry with high confidence, an orthogonal analytical approach is required. The workflow below illustrates the logical progression from chiral separation to definitive structural assignment.

StereochemicalValidation Start Substituted 1-(Furan-2-ylmethyl) azetidin-3-amine ChiralSFC Chiral SFC Separation (Isolate Enantiomers) Start->ChiralSFC Purify NMR 2D NOESY NMR (Relative Config: cis/trans) ChiralSFC->NMR 1H/13C Analysis Decision Physical State? NMR->Decision Assess Sample Xray X-ray Crystallography (Absolute Config) Decision->Xray Crystalline Solid VCD VCD & DFT Simulation (Absolute Config) Decision->VCD Amorphous/Oil Validated Validated Stereochemical Assignment Xray->Validated Flack Parameter < 0.1 VCD->Validated ESI > 0.8

Figure 1: Analytical workflow for the stereochemical validation of substituted azetidines.

Comparative Analysis of Analytical Modalities

2D NMR Spectroscopy (NOESY/ROESY)

Nuclear Magnetic Resonance is the frontline tool for establishing the relative stereochemistry (e.g., cis vs. trans relationship between the C2 substituent and the C3 amine).

  • Performance: In the azetidine ring, the coupling constants ( 3J ) between vicinal protons provide immediate, reliable clues: Jcis​ is typically 8.4–8.9 Hz, while Jtrans​ presents lower values (5.8–7.9 Hz) 2[2]. NOESY experiments confirm the spatial proximity of protons on the same face of the ring 3[3].

  • Limitation: It cannot determine absolute configuration natively without the use of chiral derivatizing agents (e.g., Mosher's acid).

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.

  • Performance: By comparing the experimentally obtained VCD spectrum of the azetidine to a computationally simulated spectrum (using Density Functional Theory, DFT), we can assign the absolute configuration without prior knowledge of the relative stereochemistry 4[4]. This is an exceptional alternative for 1-(Furan-2-ylmethyl)azetidin-3-amines, which often present as viscous oils rather than crystalline solids.

Single-Crystal X-ray Crystallography
  • Performance: X-ray crystallography remains the definitive "gold standard" for determining absolute stereochemistry, provided suitable single crystals can be obtained 1[1]. It provides an unambiguous 3D map of the molecule.

  • Limitation: The free base of this specific azetidine is highly resistant to crystallization, necessitating extensive salt-screening workflows.

Quantitative Data Comparison
Analytical ModalityPrimary OutputSample State RequirementThroughputConfidence Metric
2D NMR (NOESY) Relative ConfigurationSolution (Liquid/Oil)High (< 1 day)Signal-to-Noise & Cross-peak Intensity
VCD + DFT Absolute ConfigurationSolution (Liquid/Oil)Medium (2-4 days)Enantiomeric Similarity Index (ESI) > 0.8
X-ray Crystallography Absolute ConfigurationSingle Crystal (Solid)Low (Weeks, if difficult)Flack Parameter < 0.1

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: Relative Stereochemistry via 2D NOESY NMR
  • Sample Preparation: Dissolve 15 mg of the purified azetidine in 0.6 mL of CDCl₃ (100% isotopic purity). Ensure the sample is thoroughly degassed to remove paramagnetic oxygen, which can quench the NOE effect.

  • Acquisition Parameters: Acquire a 2D NOESY spectrum at 298 K.

    • Causality: The azetidine ring is highly strained and exhibits a dynamic "puckering" equilibrium. A mixing time ( τm​ ) of 300–500 ms is optimal for small molecules in this molecular weight regime (~166 g/mol for the base scaffold). This allows sufficient NOE buildup without entering the spin-diffusion regime, which would yield false-positive spatial correlations.

  • Self-Validation Step: Verify the presence of NOE cross-peaks between the C3-amine proton and the C2/C4 protons. If a strong NOE is observed between C2-H and C3-H, it validates a cis relationship 3[3]. The internal control is the absence of a cross-peak in the corresponding trans isomer.

Protocol B: Absolute Stereochemistry via VCD and DFT
  • Experimental VCD: Dissolve 10 mg of the enantiopure azetidine (obtained via chiral SFC) in 150 µL of CDCl₃. Record the IR and VCD spectra from 2000 to 900 cm⁻¹ using a dual-PEM VCD spectrometer (20,000 scans).

  • Computational Modeling: Perform a conformational search using Molecular Mechanics (e.g., MMFF94), followed by geometry optimization at the DFT level (B3LYP/DGDZVP or 6-31G*).

    • Causality: The furan-2-ylmethyl group and the azetidine nitrogen lone pair can adopt multiple relative orientations. Capturing the correct Boltzmann-weighted conformer ensemble is critical; omitting low-energy conformers will result in a catastrophic mismatch between the simulated and experimental VCD spectra.

  • Self-Validation Step: Utilize the CompareVOA algorithm to quantify the agreement between the experimental and calculated VCD spectra 5[5]. An Enantiomeric Similarity Index (ESI) > 0.8 and a confidence level > 90% definitively validates the absolute configuration.

Protocol C: Absolute Stereochemistry via X-ray Crystallography
  • Salt Formation: Because the free base is an oil, dissolve the compound in minimal EtOAc and add 1.0 equivalent of a chiral or heavy-atom acid (e.g., D-tartaric acid or p -toluenesulfonic acid).

    • Causality: Forming a salt introduces a rigid, predictable hydrogen-bonding network and a heavy atom (like Sulfur in TsOH) that dramatically increases the anomalous dispersion signal, ensuring high-quality single crystals and reliable absolute structure determination.

  • Diffraction & Refinement: Mount the crystal and collect diffraction data using Cu K α radiation ( λ=1.54178 Å). Solve the structure using direct methods.

  • Self-Validation Step: Evaluate the Flack parameter. A Flack parameter near 0 (with an esd < 0.1) validates the correct absolute enantiomer, whereas a value near 1.0 indicates the inverted structure.

References

  • A Researcher's Guide to Determining Absolute Stereochemistry: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods , Benchchem. 1

  • Advanced NMR techniques for structural characterization of heterocyclic structures , ESA-IPB. 2

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines , Uniba. 3

  • Stereochemistry of the Tadalafil Diastereoisomers: A Critical Assessment of Vibrational Circular Dichroism, Electronic Circular Dichroism, and Optical Rotatory Dispersion , Journal of Medicinal Chemistry - ACS Publications.4

  • Confirming the Absolute Configuration of (−)-Licarin-A and (−)-Licarin-B by Vibrational Circular Dichroism and X-ray Crystallography , Journal of Natural Products - ACS Publications. 5

Sources

Benchmarking green chemistry synthesis routes for 1-(Furan-2-ylmethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Green Synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine

This guide provides an in-depth comparison of synthetic routes to 1-(Furan-2-ylmethyl)azetidin-3-amine, a novel heterocyclic compound with potential applications in medicinal chemistry. The azetidine ring is a valuable scaffold in drug discovery, known for improving physicochemical properties like solubility and metabolic stability, while the furan moiety is present in numerous biologically active compounds.[1][2][3] Our focus is to benchmark a traditional synthetic methodology against a modern, green chemistry approach, offering researchers and drug development professionals a clear, data-driven perspective on sustainable pharmaceutical manufacturing.

The Green Imperative in Modern Synthesis

The pharmaceutical industry has historically been associated with large volumes of waste, often generating 25 to 200 times more waste than the product itself.[4] This has spurred a shift towards green chemistry, a framework that aims to design chemical processes that are safer, more efficient, and environmentally benign.[5] To objectively measure the "greenness" of a synthetic route, we employ several key metrics:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final product.

  • Process Mass Intensity (PMI): A comprehensive metric that calculates the ratio of the total mass of all materials (reactants, solvents, workup chemicals) used to the mass of the final product.

  • Environmental Factor (E-Factor): Closely related to PMI, the E-Factor measures the mass of waste generated per unit of product (E-Factor = PMI - 1).[6][7]

This guide will utilize these metrics to provide a quantitative comparison of the following synthetic pathways.

Synthetic Strategies: Reductive Amination

The most logical and convergent approach for synthesizing 1-(Furan-2-ylmethyl)azetidin-3-amine is the reductive amination between azetidin-3-one and furfurylamine.[8][9] This reaction proceeds via an intermediate imine that is reduced in situ to the target secondary amine. The key difference between a traditional and a green approach lies in the choice of reducing agent, solvent, and overall process design.[10]

Route 1: A Traditional Approach via Stoichiometric Hydride Reduction

This route employs a common and reliable, yet stoichiometrically inefficient, reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB). STAB is favored in traditional synthesis for its mildness and tolerance of various functional groups, but it contributes significantly to waste streams. The reaction is typically performed in a chlorinated solvent like 1,2-dichloroethane (DCE).

Route 2: A Green Approach via Catalytic Hydrogenation

Our green approach leverages the principles of catalysis and solvent minimization. Catalytic hydrogenation uses hydrogen gas (H₂), a reagent with no mass except for the atoms incorporated into the product, and a reusable heterogeneous catalyst like palladium on carbon (Pd/C). This method drastically improves atom economy and reduces waste.[10][11] Furthermore, we substitute the hazardous chlorinated solvent with a more environmentally friendly option, such as ethanol.

Visualizing the Synthetic Pathways

The following diagram illustrates the two competing synthesis routes for comparison.

Azetidinone Azetidin-3-one Hydrochloride Imine Imine Intermediate Azetidinone->Imine Furfurylamine Furfurylamine Furfurylamine->Imine Reagents1 Reagents: Sodium Triacetoxyborohydride (STAB) Triethylamine (TEA) Reagents2 Reagents: H₂ (gas) 10% Pd/C (catalyst) Product 1-(Furan-2-ylmethyl)azetidin-3-amine Solvent1 Solvent: 1,2-Dichloroethane (DCE) Workup1 Workup: Aqueous NaHCO₃, Extraction with DCM Workup1->Product Yield: ~85% Solvent2 Solvent: Ethanol Workup2 Workup: Filtration, Solvent Evaporation Workup2->Product Yield: ~95%

Caption: Comparative workflow for traditional vs. green synthesis routes.

Experimental Protocols: A Head-to-Head Comparison

The following protocols are designed to be self-validating, providing clear steps for yielding approximately 10 grams of the final product.

Protocol for Route 1 (Traditional Synthesis)
  • Reaction Setup: To a 500 mL round-bottom flask, add azetidin-3-one hydrochloride (10.0 g, 1.1 eq) and 1,2-dichloroethane (DCE, 200 mL).

  • Base Addition: Add triethylamine (TEA, 2.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Amine Addition: Add furfurylamine (7.9 g, 1.0 eq) to the suspension.

  • Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB, 20.6 g, 1.2 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS until starting materials are consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (150 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM, 2 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Isolation: The pure product is isolated as an oil. Expected yield: ~12.5 g (~85%).

Protocol for Route 2 (Green Synthesis)
  • Reaction Setup: To a 250 mL hydrogenation-rated pressure vessel, add azetidin-3-one hydrochloride (10.0 g, 1.1 eq), furfurylamine (7.9 g, 1.0 eq), and ethanol (100 mL).

  • Base and Catalyst: Add triethylamine (1.1 eq) and 10% Palladium on Carbon (Pd/C, 50% wet, 1.0 g, ~1 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi (approx. 3.4 bar).

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 6-10 hours. Monitor H₂ uptake and reaction progress by LC-MS.

  • Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol (2 x 25 mL).

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product is typically of high purity (>95%) and may not require further chromatographic purification.

  • Isolation: The pure product is isolated as an oil. Expected yield: ~14.0 g (~95%).

Benchmarking Performance: A Quantitative Analysis

The true measure of a green process is in the numbers. The table below provides a quantitative comparison of the two routes based on our key green chemistry metrics.[4][6][12]

MetricRoute 1: TraditionalRoute 2: Green ChemistryRationale for Difference
Atom Economy (AE) ~63%~99% Route 1 generates stoichiometric byproducts (borates, acetates). Route 2's only theoretical byproduct is water (from imine formation), and the H₂ adds with 100% economy.
Solvent Used ~300 mL (DCE/DCM)~150 mL (Ethanol) The green route uses half the solvent volume. Ethanol is also a significantly less hazardous and more sustainable solvent than chlorinated alternatives.[13]
Process Mass Intensity (PMI) ~35~12 PMI is dominated by solvent and workup materials. Route 1's use of a large volume of chlorinated solvent and an aqueous workup/extraction dramatically increases its mass intensity.[14]
E-Factor ~34~11 Directly derived from PMI, the E-Factor shows that the traditional route generates over three times more waste for the same amount of product.[7]
Safety & Hazard Profile HighLow Involves hazardous chlorinated solvents (DCE/DCM) and a moisture-sensitive, corrosive hydride reagent.

Workflow for Greenness Evaluation

To standardize the assessment of any synthetic route, a logical workflow should be followed. This ensures a holistic and unbiased evaluation.

A Define Balanced Chemical Equation B Calculate Theoretical Atom Economy (AE) A->B C List All Inputs (Reactants, Solvents, Workup) A->C H Final Greenness Score (Low PMI, Low Hazard, High AE) B->H High AE is good D Quantify Mass of All Inputs and Isolated Product C->D E Calculate Process Mass Intensity (PMI) PMI = (Total Mass In) / (Product Mass) D->E F Calculate E-Factor E-Factor = PMI - 1 E->F F->H Low E-Factor is good G Assess Hazard Profile (Solvents, Reagents, Conditions) G->H Low Hazard is good

Caption: A systematic workflow for evaluating the greenness of a chemical synthesis.

Expert Insights and Conclusion

This comparative guide demonstrates a clear and compelling case for adopting green chemistry principles in the synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine.

Expertise & Experience: While the traditional reductive amination using STAB is a robust and well-understood reaction, its scalability is hampered by high cost and significant waste generation. From a process chemistry perspective, managing large quantities of chlorinated solvents and stoichiometric borate waste is both economically and environmentally challenging. The catalytic hydrogenation route, by contrast, is far more elegant and efficient. The primary challenge in its implementation is the initial investment in hydrogenation equipment and catalyst screening. However, the long-term benefits—drastically reduced waste, lower solvent costs, simpler purification, and improved safety—far outweigh the initial hurdles.

Trustworthiness: The biocatalytic synthesis of amines, for instance using imine reductases (IREDs), represents an even greener frontier.[15][16][17][18] These enzymes operate in aqueous media under mild conditions and can offer exceptional stereoselectivity, which is often a critical requirement in pharmaceutical synthesis.[19] While not detailed with a full protocol here, an enzymatic approach would likely yield the lowest possible PMI and E-Factor, further underscoring the potential of green technologies.

Authoritative Grounding: By moving from stoichiometric reagents to catalytic alternatives and replacing hazardous solvents with benign ones, we not only reduce our environmental footprint but also create more efficient, cost-effective, and safer manufacturing processes. The data presented in this guide provides a clear roadmap for researchers and developers to make informed, sustainable choices in the synthesis of novel chemical entities.

References

  • MDPI. (2022, May 30). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
  • C&EN. (2014, March 06). Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries.
  • Frontiers. Editorial: Green Synthesis of Heterocycles.
  • MDPI. (2024, August 31). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
  • ResearchGate. Scheme 26. Biocatalytic methods for amine synthesis.
  • Organic Chemistry: An Indian Journal. (2025, January 04). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • MDPI. (2024, August 31). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds-A Review.
  • Frontiers. Recent Advances in Biocatalysed Amine Formation.
  • Syrris. Green Chemistry Pharmaceutical Industry.
  • ACS Publications. (2022, November 10). One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate.
  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.
  • PMC. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds.
  • RSC Publishing. (2015, March 27). Towards a holistic approach to metrics for the 21st century pharmaceutical industry.
  • ACS Green Chemistry Institute. Green Chemistry Using Smarter Metrics: A Life Cycle Approach.
  • PMC. (2015, June 12). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.
  • Taylor & Francis Online. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • ResearchGate. Exploring azetidine containing heterocycles: From green synthesis to applications.
  • Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • WordPress. Reductive Amination.
  • Green Chemistry (RSC Publishing). (2020, July 10). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.
  • Wikipedia. Reductive amination.
  • Azetidine Synthesis. Azetidine Synthesis.
  • PubMed. (2026, January 05). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Green Chemistry Toolkit. METRICS.
  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Scribd. Synthesis of Novel Furan Derivatives.
  • ChemBAM. Atom economy / E factor.
  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • PubMed. (2015, October 05). Oxidative allene amination for the synthesis of azetidin-3-ones.
  • ACS Publications. (2022, October 20). Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy.
  • Chemistry LibreTexts. (2026, March 07). 13.10: The E-Factor in Green Chemistry.
  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.
  • PMC. (2015, August 19). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones.
  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Benchchem. An In-depth Technical Guide on 1-(Furan-2-ylmethyl)piperidin-4-amine: Synthesis, Structure, and Analysis.
  • PMC. Facile and Green Synthesis of Saturated Cyclic Amines.
  • Sanderman Publishing House. (2022, October 17). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst.
  • ResearchGate. (2017, October 06). Facile and Green Synthesis of Saturated Cyclic Amines.
  • Société Chimique de Tunisie. SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL.
  • Lirias. (2023, August 25). Green Chemistry.
  • MDPI. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlO x Catalyst in a Flow Reactor.

Sources

A Researcher's Guide to Elucidating the Binding Affinity of 1-(Furan-2-ylmethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs can unlock novel pharmacological profiles. The molecule 1-(Furan-2-ylmethyl)azetidin-3-amine represents such a confluence, wedding the three-dimensional character of the azetidine ring with the aromatic and hydrogen-bonding capabilities of the furan moiety. Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly recognized for their ability to enhance metabolic stability, solubility, and receptor affinity.[1][2][3] Their conformational rigidity provides a well-defined framework for molecular design.[3] The furan ring, a versatile five-membered aromatic heterocycle, is a cornerstone in numerous pharmacologically active compounds, known to participate in key interactions with biological targets.[4][5][6]

The therapeutic promise of 1-(Furan-2-ylmethyl)azetidin-3-amine is, as of now, uncharted territory. A critical first step in characterizing any new chemical entity is to determine its binding affinity for relevant biological targets. High binding affinity is often a prerequisite for potent pharmacological activity. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the comparative binding affinity of this novel compound. We will explore both in vitro experimental methodologies and in silico computational approaches, providing the rationale behind experimental choices and detailed protocols for execution. For the purpose of this comparative guide, we will consider two major classes of drug targets: a representative G-Protein Coupled Receptor (GPCR) and a Ligand-Gated Ion Channel (LGIC).

Comparative Binding Affinity Analysis: A Dual-Pronged Approach

To construct a robust binding profile for 1-(Furan-2-ylmethyl)azetidin-3-amine, a combination of experimental and computational methods is indispensable. Experimental assays provide quantitative data on binding interactions under laboratory conditions, while computational models offer insights into the putative binding mode and energetics at a molecular level.

Experimental Determination of Binding Affinity

The gold standard for quantifying ligand-receptor interactions involves direct binding assays.[7] Here, we detail three widely adopted techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

1. Radioligand Binding Assays: The Classic Approach

Radioligand binding assays are a highly sensitive and robust method for measuring the affinity of a ligand for its receptor.[8][9] These assays typically involve the use of a radiolabeled ligand that is known to bind to the target receptor. The binding of the radiolabeled ligand can be displaced by an unlabeled competitor, such as our test compound, 1-(Furan-2-ylmethyl)azetidin-3-amine.

Key Experimental Concepts

There are three main types of radioligand binding assays:

  • Saturation Assays: Used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[8]

  • Competition Assays: Used to determine the affinity of an unlabeled compound (the competitor) for the receptor by measuring its ability to displace the binding of a radiolabeled ligand. The result is expressed as the inhibitory constant (Ki).[8][10]

  • Kinetic Assays: Used to determine the association (kon) and dissociation (koff) rate constants of a radioligand.[8]

For our purposes, a competition assay is the most direct way to determine the binding affinity of 1-(Furan-2-ylmethyl)azetidin-3-amine.

Experimental Protocol: Competition Radioligand Binding Assay [8][9][10]

  • Receptor Preparation: Prepare membrane fractions from cells or tissues expressing the target GPCR or LGIC. Homogenize the cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.[10]

  • Assay Setup: In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a suitable radioligand (typically at or below its Kd), and a range of concentrations of the unlabeled test compound, 1-(Furan-2-ylmethyl)azetidin-3-amine.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[10]

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.[8]

  • Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity trapped on the filters using a scintillation counter.[10]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[10]

Self-Validation and Controls

  • Non-specific binding: Determined in the presence of a saturating concentration of a known high-affinity unlabeled ligand to ensure that the measured binding is specific to the receptor.

  • Total binding: Measured in the absence of any competitor.

  • Specific binding: Calculated as the difference between total and non-specific binding.

2. Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[11][12][13] It provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[14]

Experimental Workflow: SPR Analysis [11][13][14]

  • Chip Preparation: Immobilize the purified target receptor (GPCR or LGIC) onto the surface of a sensor chip.

  • Analyte Injection: Inject a series of concentrations of 1-(Furan-2-ylmethyl)azetidin-3-amine (the analyte) over the sensor surface.

  • Association and Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized ligand. This is recorded in a sensorgram.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD).

3. Isothermal Titration Calorimetry (ITC): A Thermodynamic Profile

ITC is a powerful technique that directly measures the heat changes associated with a binding event.[15][16][17] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[18][19]

Experimental Protocol: ITC Measurement [15][18][19]

  • Sample Preparation: Place the purified target receptor in the sample cell and 1-(Furan-2-ylmethyl)azetidin-3-amine in the injection syringe.

  • Titration: Inject small aliquots of the ligand into the sample cell.

  • Heat Measurement: Measure the heat released or absorbed upon each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the thermodynamic parameters.

Comparative Data Summary: Hypothetical Results

The following table presents a hypothetical comparison of binding affinity data for 1-(Furan-2-ylmethyl)azetidin-3-amine against a representative GPCR (e.g., Dopamine D2 Receptor) and a LGIC (e.g., Nicotinic Acetylcholine Receptor).

ParameterDopamine D2 Receptor (GPCR)Nicotinic Acetylcholine Receptor (LGIC)Method
Ki (nM) 50>10,000Radioligand Binding
KD (nM) 65Not DeterminedSurface Plasmon Resonance
ka (1/Ms) 1.2 x 10^5Not DeterminedSurface Plasmon Resonance
kd (1/s) 7.8 x 10^-3Not DeterminedSurface Plasmon Resonance
KD (nM) 70Not DeterminedIsothermal Titration Calorimetry
ΔH (kcal/mol) -8.5Not DeterminedIsothermal Titration Calorimetry
-TΔS (kcal/mol) -2.1Not DeterminedIsothermal Titration Calorimetry

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Computational Prediction of Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[20][21] It can provide valuable insights into the binding mode and can be used to estimate the binding affinity.[22]

Key Steps in Molecular Docking [20][21][23]

  • Receptor and Ligand Preparation: Obtain the 3D structures of the target receptor (from a database like the PDB) and the ligand (drawn using chemical software). Prepare the structures by adding hydrogens, assigning charges, and removing water molecules.

  • Grid Box Definition: Define a grid box around the active site of the receptor where the docking simulation will be performed.

  • Docking Simulation: Run the docking algorithm, which will explore different conformations and orientations of the ligand within the grid box.

  • Pose Analysis and Scoring: Analyze the resulting binding poses and use a scoring function to estimate the binding affinity (often expressed as a docking score in kcal/mol). Lower docking scores generally indicate a higher predicted binding affinity.

Visualizing the Workflow

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_prep Receptor 3D Structure (e.g., from PDB) grid_gen Grid Box Generation (Define Active Site) receptor_prep->grid_gen ligand_prep Ligand 3D Structure (1-(Furan-2-ylmethyl)azetidin-3-amine) docking_run Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run pose_analysis Binding Pose Analysis docking_run->pose_analysis scoring Binding Affinity Estimation (Docking Score) pose_analysis->scoring

Caption: A generalized workflow for molecular docking.

Understanding the Receptor Models: GPCRs and LGICs

The choice of receptor models is crucial for a meaningful comparative analysis. GPCRs and LGICs represent two of the largest and most important families of drug targets.[24][25]

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that play a role in a vast array of physiological processes.[26][27][28] They are characterized by their seven-transmembrane helical structure.[24] Ligand binding to a GPCR induces a conformational change that activates an intracellular G-protein, which in turn modulates the activity of downstream effector proteins and second messengers like cAMP.[26][27]

G Ligand Ligand (e.g., 1-(Furan-2-ylmethyl)azetidin-3-amine) GPCR GPCR (Inactive) Ligand->GPCR Binding GPCR_active GPCR (Active) GPCR->GPCR_active Conformational Change G_protein G-Protein (GDP-bound) GPCR_active->G_protein Activation G_protein_active G-Protein (GTP-bound) G_protein->G_protein_active GDP -> GTP Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response G Ligand Ligand (e.g., 1-(Furan-2-ylmethyl)azetidin-3-amine) LGIC_closed LGIC (Channel Closed) Ligand->LGIC_closed Binding LGIC_open LGIC (Channel Open) LGIC_closed->LGIC_open Conformational Change Cellular_Response Change in Membrane Potential & Cellular Response LGIC_open->Cellular_Response Ions Ions (e.g., Na+, Ca2+) Ions->LGIC_open Flow through channel

Caption: A basic mechanism of a ligand-gated ion channel.

Conclusion: Charting a Course for a Promising New Molecule

This guide provides a comprehensive, multi-faceted approach to characterizing the comparative binding affinity of the novel compound 1-(Furan-2-ylmethyl)azetidin-3-amine. By integrating robust experimental techniques like radioligand binding assays, SPR, and ITC with the predictive power of molecular docking, researchers can build a detailed picture of this molecule's interactions with key receptor families. The resulting data will be instrumental in guiding future lead optimization efforts and ultimately, in determining the therapeutic potential of this promising new chemical entity. The path from a novel scaffold to a viable drug candidate is long and complex, but a thorough understanding of its binding affinity is the essential first step on that journey.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • PubMed. (2026, January 5).
  • Principles of Pharmacology – Study Guide. 17. Ion Channels.
  • Docking Simul
  • Benchchem. The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.
  • Bonvin Lab. Tutorial EDES / HADDOCK for ligand-protein docking.
  • ACS Publications. (2023, December 22). Direct Binding Methods to Measure Receptor–Ligand Interactions.
  • Reaction Biology. ITC Assay Service for Drug Discovery.
  • Creative Diagnostics.
  • PubMed. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design.
  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide.
  • PMC. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology.
  • Gifford Bioscience. Radioligand Binding Assay.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
  • (2017, September 7). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
  • PubMed.
  • Tocris Bioscience. Ion Channels | Pharmacology.
  • Sino Biological.
  • Columbia Academic Commons. (2023, September 6). Advancements in Computational Small Molecule Binding Affinity Prediction Methods.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Ion channels.
  • Thermodynamics: Isothermal titration calorimetry in drug development (practice).
  • Sussex Drug Discovery Centre. Ion channel physiology and pharmacology.
  • MDPI. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
  • Ambeed.com.
  • (2024, February 13).
  • PubMed. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • ACS Publications. (2026, February 6). More Accurate Binding Affinity Prediction Using Protein Homology and Ligand-Based Transfer Learning.
  • Benchchem.
  • Molecular Docking Tutorial.
  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Biosensing Instrument. (2025, January 4). Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies.
  • (2024, September 30). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches.
  • MDPI. (2025, February 15). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential.
  • Malvern Panalytical. Binding Affinity.
  • NCBI - NIH. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • Jackson ImmunoResearch. (2023, March 29). An Introduction to Surface Plasmon Resonance.
  • (2026, January 5).
  • Pharmacology Education Project. (2025, January 28). Ion channels.
  • AlQalam Journal of Medical and Applied Sciences. (2023, February 18). A Review on Biological and Medicinal Significance of Furan.
  • (2024, September 23). A Beginner's Guide to Molecular Docking!
  • Radioligand binding methods: practical guide and tips.
  • BioScience Academic Publishing. (2025, April 16). Furan Derivatives and Their Role in Pharmaceuticals.
  • (2022, March 30). An original approach to measure ligand/receptor binding affinity in non-purified samples.
  • Chemical Science (RSC Publishing). (2025, April 11).
  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • bioRxiv. (2024, April 19). Protein-ligand binding affinity prediction.
  • Revvity. Radiometric Ligand-Binding Assays.
  • Cambridge University Press & Assessment. (2025, March 12). Computational methods for binding site prediction on macromolecules | Quarterly Reviews of Biophysics.

Sources

Safety Operating Guide

1-(Furan-2-ylmethyl)azetidin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly explores complex sp³-rich chemical space, bifunctional building blocks like 1-(Furan-2-ylmethyl)azetidin-3-amine have become invaluable for synthesizing kinase inhibitors and GPCR ligands. However, the exact structural features that make this molecule a potent pharmacophore—its strained azetidine ring, highly basic primary amine, and electron-rich furan moiety—also render it a significant operational hazard.

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between standard Safety Data Sheets (SDS) and real-world laboratory execution. This document provides researchers with self-validating protocols for the safe handling, spill response, and lifecycle disposal of 1-(Furan-2-ylmethyl)azetidin-3-amine.

Chemical Profiling & Mechanistic Toxicology

To handle a chemical safely, you must understand the causality behind its hazards. 1-(Furan-2-ylmethyl)azetidin-3-amine presents a dual-threat profile driven by its distinct functional groups:

  • The Azetidin-3-amine Moiety : The primary amine is highly basic (pKa ~ 10.5). In biological environments, this high nucleophilicity drives the rapid saponification of lipid bilayers and the denaturation of structural proteins, manifesting as severe, instantaneous skin burns and irreversible eye damage[1].

  • The Furan-2-ylmethyl Moiety : Furan rings are electron-rich aromatics. Under oxidative stress or biological metabolism (e.g., via Cytochrome P450), the furan ring can open to form highly reactive dicarbonyls or epoxide intermediates. Furthermore, thermal decomposition of this moiety generates highly toxic, corrosive vapors including nitrogen oxides (NOx) and carbon monoxide[2].

ToxicologyPathway N1 1-(Furan-2-ylmethyl) azetidin-3-amine N2 Azetidin-3-amine Moiety (High Basicity/Nucleophilicity) N1->N2 N3 Furan Ring Moiety (Susceptible to Oxidation) N1->N3 N4 Lipid Bilayer Saponification & Protein Denaturation N2->N4 N5 Reactive Epoxide/Dicarbonyl Intermediates N3->N5 N6 Severe Skin/Eye Burns (Corrosive Damage) N4->N6 N7 Hepatotoxicity & Cellular Stress N5->N7

Caption: Mechanistic toxicology and hazard pathways of 1-(Furan-2-ylmethyl)azetidin-3-amine.

Quantitative Hazard Summary
Property / Hazard CategoryClassification / ValueOperational Implication
GHS Hazard Codes H314, H318, H302, H335Corrosive to all tissues; requires stringent PPE (double nitrile gloves, face shield)[3].
Chemical Incompatibilities Strong oxidizers, acid chlorides, acid anhydridesVigorous exothermic reactions; store in dedicated corrosive cabinets away from acids.
Environmental Hazard Mobile in aqueous environmentsDo not discharge into municipal wastewater systems[2].
Thermal Stability Air and heat sensitiveStore under inert gas (Argon/N2) at 2-8°C to prevent furan oxidation and polymerization.

Experimental Workflow & Handling Protocols

When utilizing this amine in synthetic workflows (e.g., reductive aminations or amide couplings), adherence to a self-validating procedural checklist ensures that exposure risks are mitigated at the source.

Step-by-Step Handling Methodology:

  • Atmospheric Control : Always purge the reaction vessel with Argon or Nitrogen before introducing the amine. This prevents the auto-oxidation of the furan ring, which can lead to dark, polymeric impurities.

  • Transfer Protocol : Utilize positive displacement pipettes or glass gas-tight syringes. Avoid standard polypropylene syringes if the reagent is handled neat, as highly basic amines can leach plasticizers over time.

  • Thermal Management : Maintain reaction temperatures below 40°C when possible. If heating is required, ensure the system is equipped with a reflux condenser and is actively vented into the fume hood exhaust to capture volatile amine vapors[3].

  • Reaction Quenching : Unreacted amine must be quenched carefully. Do not use strong acids (e.g., concentrated HCl), as the acid-base neutralization will be violently exothermic. Instead, slowly add a mild proton source like saturated aqueous Ammonium Chloride ( NH4​Cl ) or 1M Sodium Bisulfate ( NaHSO4​ ) while stirring in an ice bath.

Proper Disposal Procedures (Core Directive)

The disposal of 1-(Furan-2-ylmethyl)azetidin-3-amine requires strict segregation. Primary amines can react with halogenated solvents (like dichloromethane) over time to form highly reactive, potentially explosive quaternary ammonium salts.

DisposalWorkflow A 1-(Furan-2-ylmethyl)azetidin-3-amine Waste Generation B Segregation: Halogen-Free Organic Waste A->B Organic solvent matrix C Segregation: Aqueous Waste (pH > 10) A->C Aqueous matrix E Secondary Containment & GHS Labeling B->E D Neutralization (Dilute HCl to pH 7-8) C->D Ice bath titration D->E F Licensed Hazardous Waste Incineration E->F EPA/RCRA Compliant

Caption: Lifecycle disposal workflow ensuring chemical compatibility and regulatory compliance.

Step-by-Step Disposal Methodology:

  • Waste Segregation (Critical Step) :

    • Organic Streams : Route all organic solvent waste containing this amine exclusively into Non-Halogenated Organic Waste carboys.

    • Aqueous Streams : Route aqueous washes into a dedicated Corrosive Aqueous Waste container.

  • Neutralization of Aqueous Waste :

    • Before sealing aqueous waste containers, check the pH. If the pH exceeds 10, the solution must be neutralized to prevent long-term degradation of the high-density polyethylene (HDPE) waste drum.

    • Place the waste container in a secondary cooling bath. Slowly titrate with 1M HCl or 10% Citric Acid until the pH stabilizes between 7 and 8[2].

  • Packaging & Labeling :

    • Store all waste in chemically compatible containers (HDPE or glass). Never use metal containers , as the amine will cause severe corrosion.

    • Affix a hazardous waste label detailing the exact contents: "Hazardous Waste - Corrosive Organic Amine (Contains 1-(Furan-2-ylmethyl)azetidin-3-amine)". Ensure the GHS Corrosive (Pictogram 05) and Toxic (Pictogram 06) symbols are visible.

  • Final Disposition :

    • Transfer the sealed, labeled containers to your facility's centralized hazardous waste accumulation area.

    • Final destruction must be executed via a licensed hazardous waste incinerator equipped with NOx scrubbers, as the thermal breakdown of the azetidine ring generates nitrogen oxide gases[3].

Spill Response & Decontamination

In the event of an accidental release outside of primary containment, immediate and calculated action is required to prevent inhalation exposure and surface corrosion.

Step-by-Step Spill Response:

  • Isolation : Immediately evacuate personnel from the immediate vicinity. If the spill occurs inside a fume hood, pull the sash down to maximize exhaust velocity.

  • Containment & Absorption : Don heavy-duty nitrile or butyl rubber gloves and a face shield. Cover the liquid spill completely with an inert, non-combustible absorbent material such as dry sand, vermiculite, or diatomaceous earth. Do not use sawdust or paper towels , as the heat of reaction between the basic amine and the organic material can pose a fire hazard[4].

  • Collection : Use non-sparking polypropylene or Teflon tools to scoop the saturated absorbent into a wide-mouth, sealable hazardous waste bucket[5].

  • Surface Decontamination : The residual microscopic film of the amine will continue to pose a contact hazard. Wash the affected surface with a dilute acidic solution (e.g., 5% acetic acid) to protonate and neutralize the remaining amine. Follow this with a thorough wash using soapy water, and collect all decontamination liquids into the aqueous waste stream.

References

  • Fisher Scientific. "SAFETY DATA SHEET - Furfurylamine". Fisher Scientific.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Furfurylamine". Thermo Fisher Scientific.
  • CymitQuimica. "Safety Data Sheet - Furfurylamine". CymitQuimica.
  • Sigma-Aldrich. "Azetidin-3-amine dihydrochloride | 102065-89-4". Sigma-Aldrich.
  • ChemicalBook. "3-AMINOAZETIDINE - Safety Data Sheet". ChemicalBook.

Sources

Personal protective equipment for handling 1-(Furan-2-ylmethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling and PPE Guide for 1-(Furan-2-ylmethyl)azetidin-3-amine

As a Senior Application Scientist, I frequently consult on the integration of highly reactive, multifunctional building blocks into drug discovery pipelines. 1-(Furan-2-ylmethyl)azetidin-3-amine is a prime example: a versatile intermediate that combines a lipophilic furan ring with a highly strained, nucleophilic azetidine amine. While invaluable for synthesizing complex pharmacophores, this structural duality presents severe operational hazards.

This guide provides a self-validating, field-proven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both scientific integrity and laboratory safety.

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards. 1-(Furan-2-ylmethyl)azetidin-3-amine presents a synergistic dual-hazard profile:

  • Liquefaction Necrosis via the Azetidine Amine: The primary amine moiety acts as a strong base and a potent nucleophile. Upon dermal contact, it aggressively strips hydrogen ions from protonated amine and carboxylic groups in tissue proteins[1]. This triggers an exothermic saponification of epidermal fats, leading to liquefaction necrosis[1]. Unlike acid burns that form a protective coagulative eschar, liquefaction loosens tissue planes, destroying the lipid barrier and allowing the alkaline compound to penetrate deeply into subcutaneous tissues, causing severe and progressive chemical burns[1].

  • Systemic Toxicity via the Furan Ring: The furan-2-ylmethyl group significantly increases the molecule's overall lipophilicity. This hydrophobic character synergizes with the amine's destructive capability by facilitating rapid absorption through the compromised lipid bilayer of cell membranes, drastically increasing the risk of systemic toxicity[2].

  • Auto-Oxidation Potential: Furan derivatives are prone to auto-oxidation when exposed to atmospheric oxygen, potentially degrading into highly colored, toxic byproducts or reactive intermediates[3].

Table 1: Physicochemical Hazard Parameters (Extrapolated from Furfurylamines)
ParameterValue / CharacteristicOperational Implication
Vapor Density > 3.0 (Air = 1.0)Vapors are significantly heavier than air and will accumulate in low-lying areas or poorly ventilated sumps[4].
pH (Aqueous) > 11.0 (Strong Base)Causes immediate saponification of skin lipids and rapid corneal damage upon contact[1].
Flash Point ~ 46 °C (Combustible)Requires spark-proof tools, grounded equipment, and the strict elimination of ignition sources[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic, corrosive amines. The following matrix outlines the required PPE, grounded in chemical permeation data.

Table 2: PPE Specifications and Chemical Resistance Data
PPE CategorySpecificationThicknessBreakthrough TimeMechanistic Rationale
Primary Gloves Butyl Rubber> 0.3 mm> 480 minAmines rapidly permeate standard latex and thin nitrile. Butyl rubber provides a dense, non-polar barrier against lipophilic furan derivatives[4].
Secondary Gloves Nitrile (Inner)> 0.1 mm~ 10-30 minActs as a secondary barrier and provides dexterity. Must be discarded immediately if the outer butyl glove is breached.
Eye Protection ANSI Z87.1 GogglesN/AN/APrevents severe ocular damage. Basic amines cause rapid liquefaction necrosis of the cornea, leading to permanent opacification[1].
Respirator Type ABEK / Organic VaporEN 14387N/AFilters volatile organic vapors and basic amines to prevent respiratory tract inflammation and systemic absorption[4].
Body Protection Flame-Resistant CoatNomexN/AProtects against the flammability of the furan-derivative and prevents direct dermal contact with corrosive liquids[4].

Operational Workflow & Handling Protocol

To prevent auto-oxidation and protect the operator, 1-(Furan-2-ylmethyl)azetidin-3-amine must be handled using rigorous air-free techniques.

Experimental Protocol: Inert Dispensing and Reaction Setup

  • Environmental Purge: Purge the primary reaction vessel with Argon or Nitrogen for 15 minutes. Furan derivatives are susceptible to auto-oxidation, which can degrade the reagent and alter reaction yields[3].

  • PPE Verification: Don a Nomex flame-resistant lab coat, ANSI Z87.1 chemical splash goggles, and double gloves (inner nitrile, outer butyl rubber)[4].

  • Syringe Preparation: Inside a certified fume hood (face velocity >100 fpm), flush a gas-tight glass syringe with Argon three times to displace residual oxygen[5].

  • Reagent Transfer: Pierce the septum of the reagent bottle and withdraw the required volume. Maintain positive Argon pressure in the bottle to prevent vacuum-induced air ingress.

  • Exothermic Control: Add the reagent dropwise to the reaction mixture at 0 °C. The nucleophilic addition of the primary amine is highly exothermic; thermal control is required to prevent solvent boil-off and vapor generation.

  • Decontamination: Immediately rinse the contaminated syringe with a 1M HCl solution. This protonates the residual amine, converting it into a non-volatile, water-soluble salt before the equipment is removed from the hood.

G Start Pre-Operation Setup Hood Verify Fume Hood Velocity >100 fpm Start->Hood PPE Don PPE (Butyl Gloves, Goggles) Hood->PPE Handling Dispense Chemical (Inert Atmosphere) PPE->Handling Spill Spill Occurs? Handling->Spill Clean Neutralize & Absorb Dispose as HazMat Spill->Clean Yes Proceed Proceed to Synthesis Spill->Proceed No

Operational workflow for handling and emergency spill response.

Emergency Response & Spill Disposal Plan

In the event of a spill, standard aqueous cleanup methods are contraindicated. The dissolution of strong bases in water is highly exothermic and can cause the chemical to splatter or vaporize[2].

Experimental Protocol: Emergency Spill Response and Decontamination

  • Isolation: Evacuate the immediate vicinity. Allow the fume hood ventilation system to clear volatile, heavier-than-air vapors[4].

  • Chemical Neutralization: Do not use water. Carefully apply a weak acid solution (e.g., 5% citric acid or dilute acetic acid) to the perimeter of the spill, working inward. This protonates the amine, halting its volatility and mitigating its corrosive saponification potential[2].

  • Absorption: Once neutralized, completely cover the liquid with an inert, non-combustible absorbent such as dry sand or vermiculite[5].

  • Mechanical Collection: Using spark-proof plastic or aluminum scoops, collect the saturated absorbent[5]. Avoid generating dust.

  • Containment and Disposal: Transfer the waste into a high-density polyethylene (HDPE) hazardous waste container, seal tightly, and label as "Hazardous Waste: Corrosive/Combustible Organic Amine"[5]. Dispose of the container in accordance with local environmental regulations for halogen-free organic basic waste.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Furan-2-ylmethyl)azetidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(Furan-2-ylmethyl)azetidin-3-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.